2-Methyl-4-nonanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26533-31-3 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2-methylnonan-4-ol |
InChI |
InChI=1S/C10H22O/c1-4-5-6-7-10(11)8-9(2)3/h9-11H,4-8H2,1-3H3 |
InChI Key |
IBHHTADZYDLHPM-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC(C)C)O |
Canonical SMILES |
CCCCCC(CC(C)C)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 2-Methyl-4-nonanol
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Methyl-4-nonanol. Due to the limited availability of published data for this specific compound, this guide also includes detailed, generalized experimental protocols for the determination of key chemical properties, which can be applied to this compound in a laboratory setting.
Core Chemical Identity
This compound is a secondary alcohol with a ten-carbon backbone. Its structure consists of a nonane (B91170) chain with a hydroxyl group at the fourth position and a methyl group at the second position.
| Identifier | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonym | 4-Nonanol, 2-methyl- | [1] |
| CAS Registry Number | 26533-31-3 | [1] |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | 158.2811 g/mol | [1] |
| IUPAC Standard InChI | InChI=1S/C10H22O/c1-4-5-6-7-10(11)8-9(2)3/h9-11H,4-8H2,1-3H3 | [1] |
| IUPAC Standard InChIKey | IBHHTADZYDLHPM-UHFFFAOYSA-N | [1] |
Quantitative Physical Properties
| Property | Value for this compound | Value for 2-Methyl-2-nonanol (Isomer) | Reference (for Isomer) |
| Boiling Point | Data not available | 201.3 °C at 760 mmHg | [2] |
| Melting Point | Data not available | -1.53 °C (estimate) | [2] |
| Density | Data not available | 0.828 g/cm³ | [2] |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents.[3] | Data not available | |
| Refractive Index | Data not available | 1.434 | [2] |
| Flash Point | Data not available | 81.1 °C | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and identification of chemical compounds.
| Spectrum Type | Availability | Notes | Reference |
| Infrared (IR) Spectrum | Available | The NIST Chemistry WebBook provides the gas-phase IR spectrum. Characteristic absorptions for alcohols include a strong, broad O-H stretch around 3200-3600 cm⁻¹ and a C-O stretch in the 1050-1260 cm⁻¹ region.[4] | [5] |
| Mass Spectrum (Electron Ionization) | Available | Data is available through the NIST Chemistry WebBook. Alcohols typically undergo alpha cleavage and dehydration in mass spectrometry.[6] | [1] |
| NMR Spectrum (¹H and ¹³C) | Data not readily available | The position of the -OH proton in ¹H NMR can be confirmed by a "D₂O shake" experiment.[6] |
Experimental Protocols for Property Determination
The following are generalized experimental protocols that can be used to determine the key physical and spectroscopic properties of this compound.
| Property | Experimental Protocol |
| Boiling Point | The boiling point can be determined using a simple distillation apparatus.[7] The sample is heated in a distilling flask, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.[7] Alternatively, a MelTemp apparatus can be adapted for boiling point measurement of small samples.[8] |
| Melting Point | For solids, the melting point is determined by heating a small sample in a capillary tube within a melting point apparatus.[9][10] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[9] Since this compound is likely a liquid at room temperature, this protocol would be applicable for determining its freezing point. |
| Density | The density of a liquid can be measured using a pycnometer or a vibrating tube density meter.[11] A simpler method involves accurately measuring the mass of a known volume of the liquid using a balance and a graduated cylinder.[12] |
| Solubility | To determine solubility, a small amount of this compound would be added to a test tube containing a solvent (e.g., water, ethanol, diethyl ether). The mixture is agitated, and the miscibility is observed.[13] For quantitative measurement, the concentration of a saturated solution can be determined. |
| Refractive Index | The refractive index is measured using a refractometer.[14][15] A few drops of the liquid sample are placed on the prism of the instrument, and the refractive index is read directly, typically at a standard temperature (e.g., 20°C or 25°C) and wavelength (e.g., 589 nm).[16] |
| Flash Point | The flash point can be determined using either a closed-cup (e.g., Pensky-Martens) or open-cup (e.g., Cleveland) apparatus.[17] The liquid is heated at a controlled rate, and an ignition source is periodically passed over the surface until a flash is observed.[18] |
| Infrared (IR) Spectroscopy | An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[19] A liquid sample can be analyzed neat as a thin film between two salt plates or by using an Attenuated Total Reflectance (ATR) accessory.[19][20] A background spectrum is first collected, followed by the spectrum of the sample.[20] |
Logical Workflow for Chemical Characterization
The following diagram illustrates a general workflow for the characterization of a chemical substance like this compound.
Caption: A general workflow for the synthesis, purification, structural identification, and physical property determination of a chemical compound.
Safety Information
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general safety precautions for similar long-chain alcohols should be observed. These compounds are typically flammable and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. 4-Nonanol, 2-methyl- [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 4-Nonanol, 2-methyl- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. phillysim.org [phillysim.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. westlab.com [westlab.com]
- 11. calnesis.com [calnesis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. rudolphresearch.com [rudolphresearch.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Flammable Liquid - UN Class 3 - Prime Process Safety Center [primeprocesssafety.com]
- 18. What is Flash Point for Class 3 Flammable Liquid | Lion Technology [lion.com]
- 19. allsubjectjournal.com [allsubjectjournal.com]
- 20. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
physical properties of 2-Methyl-4-nonanol
An In-depth Technical Guide on the Physical Properties of 2-Methyl-4-nonanol
This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its fundamental chemical characteristics.
Chemical Identity
This compound is a secondary alcohol, an organic compound with the chemical formula C10H22O.[1][2][3] It is structurally defined by a nonane (B91170) backbone with a hydroxyl (-OH) group at the fourth carbon and a methyl (-CH3) group at the second carbon. Its CAS Registry Number is 26533-31-3.[1][3]
Physical and Chemical Properties
The are summarized in the table below. These characteristics are crucial for its handling, application in synthesis, and for understanding its behavior in various chemical systems.
| Property | Value | Source |
| Molecular Formula | C10H22O | [1][2][3] |
| Molecular Weight | 158.286 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Fruity, floral, and aromatic | [2] |
| Boiling Point | ~202-204°C | [2] |
| Melting Point | ~ -50°C | [2] |
| Density | ~ 0.834 g/cm³ | [2] |
| Solubility | Insoluble in water. Soluble in alcohols, ethers, and other organic solvents. | [2] |
Experimental Protocols
While specific experimental documentation for determining the is not detailed in the provided references, the following are standard methodologies used for such characterizations.
-
Boiling Point Determination: The boiling point is typically determined using distillation or a capillary method (Thiele tube). The substance is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For accuracy, the atmospheric pressure is measured and corrections are applied to report the boiling point at standard pressure (760 mmHg).
-
Melting Point Determination: A sample is placed in a capillary tube and heated in a melting point apparatus. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.
-
Density Measurement: The density of a liquid like this compound is commonly measured using a pycnometer or a hydrometer. The mass of a known volume of the liquid is determined at a specific temperature, and the density is calculated by dividing the mass by the volume.
-
Solubility Testing: To determine solubility, a small amount of this compound is added to a test solvent (e.g., water, ethanol). The mixture is agitated, and the miscibility is observed. The process is repeated with increasing amounts of the solute to determine the extent of solubility, often expressed in g/100mL of solvent at a specific temperature.
Visualization of Property Relationships
The following diagram illustrates the logical relationship between the molecular structure of this compound and its resulting physical properties.
References
Structural Formula of 2-Methyl-4-nonanol
An in-depth technical guide or whitepaper on the core aspects of a single, relatively simple chemical compound like 2-Methyl-4-nonanol is not a standard format for presenting information about such a molecule. Typically, information on a specific chemical is found in chemical databases, safety data sheets (SDS), and research articles focusing on its synthesis, properties, or applications.
Therefore, this response provides the structural formula of this compound as requested, using the specified visualization requirements.
The molecular formula for this compound is C₁₀H₂₂O.[1][2][3][4] Its structure consists of a nine-carbon chain (nonane) with a methyl group (CH₃) attached to the second carbon atom and a hydroxyl group (-OH) attached to the fourth carbon atom. The IUPAC name for this compound is 2-methylnonan-4-ol.[2]
Caption: Structural formula of this compound.
References
Synthesis of 2-Methyl-4-nonanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for producing 2-Methyl-4-nonanol, a secondary alcohol with applications in various chemical syntheses. The document details two principal methods: the Grignard reaction and the reduction of 2-Methyl-4-nonanone. Experimental protocols, quantitative data, and workflow visualizations are presented to facilitate laboratory application.
Core Synthetic Pathways
The synthesis of this compound can be efficiently achieved through two main strategies:
-
Grignard Reaction: This classic organometallic reaction offers two viable pathways for the construction of the target alcohol.
-
Route A: The reaction of an isobutyl Grignard reagent with pentanal.
-
Route B: The reaction of a pentyl Grignard reagent with isovaleraldehyde (B47997).
-
-
Reduction of 2-Methyl-4-nonanone: This method involves the straightforward reduction of the corresponding ketone, 2-Methyl-4-nonanone, using a suitable reducing agent.
The selection of the synthetic route may depend on the availability of starting materials, desired scale, and laboratory equipment.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established chemical principles and analogous reactions.
Method 1: Grignard Synthesis
Route A: Isobutylmagnesium Bromide and Pentanal
1. Preparation of Isobutylmagnesium Bromide (Grignard Reagent):
-
Apparatus: A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet is assembled and flame-dried.
-
Procedure:
-
Magnesium turnings (1.2 eq) are placed in the flask.
-
A crystal of iodine is added as an initiator.
-
Anhydrous diethyl ether is added to cover the magnesium.
-
A solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming, and maintained at a gentle reflux by the rate of addition.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
2. Reaction with Pentanal:
-
Procedure:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of pentanal (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 20°C.
-
The reaction mixture is then stirred at room temperature for 1-2 hours.
-
3. Work-up and Purification:
-
Procedure:
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride while cooling in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation.
-
Route B: n-Pentylmagnesium Bromide and Isovaleraldehyde
The experimental protocol for this route is analogous to Route A, with the substitution of n-pentyl bromide for the preparation of the Grignard reagent and isovaleraldehyde as the electrophile.
Method 2: Reduction of 2-Methyl-4-nonanone
1. Reaction Setup:
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer.
-
Procedure:
-
2-Methyl-4-nonanone (1.0 eq) is dissolved in methanol (B129727) or ethanol (B145695) in the flask.
-
The solution is cooled in an ice bath.
-
2. Reduction:
-
Procedure:
-
Sodium borohydride (B1222165) (NaBH₄) (0.25-0.5 eq) is added portion-wise to the stirred solution. The number of equivalents can be adjusted based on the scale and desired reaction time.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
3. Work-up and Purification:
-
Procedure:
-
The reaction is quenched by the slow addition of water.
-
The bulk of the alcohol solvent is removed under reduced pressure.
-
The residue is extracted with diethyl ether or ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude this compound is purified by vacuum distillation. A yield of 68.9% has been reported for the analogous reduction of 2-methylcyclohexanone[1].
-
Quantitative Data
The following table summarizes key quantitative data for the compounds involved in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Starting Materials | ||||
| Isobutyl Bromide | C₄H₉Br | 137.02 | 91-93 | 1.264 |
| Pentanal | C₅H₁₀O | 86.13 | 103 | 0.81 |
| n-Pentyl Bromide | C₅H₁₁Br | 151.04 | 129-130 | 1.217 |
| Isovaleraldehyde | C₅H₁₀O | 86.13 | 92-93 | 0.803 |
| 2-Methyl-4-nonanone | C₁₀H₂₀O | 156.27 | 198-200 | 0.824 |
| Reagents | ||||
| Magnesium | Mg | 24.31 | 1090 | 1.738 |
| Sodium Borohydride | NaBH₄ | 37.83 | 400 (decomposes) | 1.074 |
| Product | ||||
| This compound | C₁₀H₂₂O | 158.28 | 204-206 | 0.822 |
Note: Physical properties are approximate and can vary with pressure and purity.
Signaling Pathways and Experimental Workflows
The logical flow of the synthetic procedures can be visualized using the following diagrams.
Caption: Workflow for the Grignard Synthesis of this compound.
Caption: Workflow for the Reduction Synthesis of this compound.
Characterization of this compound
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: The presence of a broad absorbance in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of an alcohol, and the absence of a strong carbonyl peak around 1710 cm⁻¹ indicates the complete reduction of the ketone.
-
Mass Spectrometry (MS): This will determine the molecular weight of the product and provide information about its fragmentation pattern. Predicted mass spectral peaks for C₁₀H₂₂O can be found in public databases.[2]
-
Gas Chromatography (GC): GC analysis can be used to assess the purity of the distilled product.
This guide provides a comprehensive framework for the synthesis and analysis of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) for all chemicals used.
References
An In-depth Technical Guide to 2-Methyl-4-nonanol (CAS: 26533-31-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nonanol is a secondary alcohol with the chemical formula C10H22O.[1] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, potential synthesis methodologies, and known applications. While research on this specific isomer is limited, this guide consolidates available data and draws parallels from closely related compounds to provide a valuable resource for scientific and drug development applications.
Chemical and Physical Properties
Quantitative data for this compound is sparse in publicly available literature. The following tables summarize known and predicted properties. It is important to note that some data is derived from computational models or extrapolated from isomers and should be confirmed through empirical testing.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 26533-31-3 | [1] |
| Molecular Formula | C10H22O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Predicted XlogP | 3.6 | [2] |
| Monoisotopic Mass | 158.16707 Da | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides infrared and mass spectrometry data for this compound.
Table 2: Spectroscopic Data
| Spectrum Type | Data Highlights | Source |
| Infrared (IR) Spectrum | Available on NIST Chemistry WebBook | [4] |
| Mass Spectrum (EI) | Available on NIST Chemistry WebBook | [1] |
| Predicted Collision Cross Section ([M+H]+) | 142.0 Ų | [2] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in the searched literature. However, the synthesis of a closely related and structurally similar compound, (S)-2-methyl-4-octanol, has been reported and can serve as a methodological reference. This synthesis starts from D-mannitol and proceeds through the key intermediate (R)-glyceraldehyde acetonide.[5]
Illustrative Synthesis Workflow for a Related Compound ((S)-2-Methyl-4-octanol)
Caption: Synthesis workflow for (S)-2-methyl-4-octanol starting from D-mannitol.
General Experimental Considerations (Adapted from Synthesis of Related Alcohols):
-
Grignard Reactions: A common method for synthesizing secondary alcohols is the Grignard reaction. For this compound, this could potentially involve the reaction of a Grignard reagent, such as isobutylmagnesium bromide, with pentanal.
-
Reduction of Ketones: An alternative route is the reduction of the corresponding ketone, 2-methyl-4-nonanone. Various reducing agents can be employed for this transformation. Patents describe the reduction of 4-methyl-5-nonanone (B104976) to 4-methyl-5-nonanol (B104968), a similar process.[6][7]
-
Purification: Purification of the final product is typically achieved through distillation or column chromatography.
Biological Activity and Applications
While there is no specific information on the biological activity of this compound in the context of drug development or its interaction with signaling pathways in vertebrates, many of its structural isomers are known to function as insect pheromones.
For instance, (S)-2-methyl-4-octanol is a male-specific compound released by the sugarcane weevil Sphenophorus levis and is associated with the aggregation behavior of this species.[5] Similarly, 4-methyl-5-nonanol is a component of the aggregation pheromone of the red palm weevil, Rhynchophorus ferrugineus.[8][9]
This suggests that this compound may have potential applications in pest management as a semiochemical. Further research is needed to determine its specific biological activity.
Logical Relationship of Pheromone Action
Caption: Simplified signaling pathway of an insect pheromone.
Safety and Handling
A Safety Data Sheet (SDS) for a related compound provides general safety information that is likely applicable to this compound.
Table 3: Hazard Information
| Hazard | Description | Precautionary Statements |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | Avoid release to the environment. |
Disclaimer: The hazard information is based on a Safety Data Sheet for a related compound and should be used as a guideline. A specific SDS for this compound should be consulted for definitive safety and handling procedures.
General Handling Procedures:
-
Handle in accordance with good industrial hygiene and safety practices.[10]
-
Avoid contact with skin and eyes.[10]
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[10]
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a chemical compound with limited available data. This guide provides a summary of its known properties and draws on information from related isomers to offer a more complete picture. Its structural similarity to known insect pheromones suggests a potential application in chemical ecology and pest management. Further experimental investigation is required to fully characterize its physical properties, biological activity, and potential applications in drug development and other scientific fields. Researchers working with this compound should proceed with appropriate safety precautions and validate its properties through empirical testing.
References
- 1. 4-Nonanol, 2-methyl- [webbook.nist.gov]
- 2. PubChemLite - 4-nonanol, 2-methyl- (C10H22O) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Nonanol, 2-methyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]
- 7. US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
The Enigmatic Presence of 2-Methyl-4-nonanol in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-4-nonanol is a branched-chain aliphatic alcohol whose natural occurrence remains largely uncharacterized in scientific literature. While structurally similar compounds, such as 2-Methyl-4-octanol and 4-Methyl-5-nonanol, are well-documented as insect pheromones, the specific role and prevalence of this compound in the natural world are yet to be fully elucidated. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound and outlines the established methodologies that can be employed for its detection, quantification, and characterization. Drawing parallels from closely related, well-studied volatile organic compounds (VOCs), this document serves as a foundational resource for researchers venturing into the chemical ecology and biosynthesis of this elusive molecule.
Introduction to Aliphatic Alcohols in Nature
Aliphatic alcohols are a diverse class of organic compounds that play crucial roles in the chemical communication of insects and the aromatic profiles of plants.[1][2] These volatile organic compounds (VOCs) are synthesized through various metabolic pathways and can act as attractants, repellents, or signaling molecules in complex ecological interactions. The specificity of these interactions is often determined by subtle variations in the chemical structure, including chain length, branching, and stereochemistry.
While extensive research has focused on certain aliphatic alcohols as semiochemicals, the natural occurrence and biological significance of many, including this compound, remain an open area of investigation.
Known and Potential Natural Occurrences
Direct evidence for the natural occurrence of this compound is scarce in peer-reviewed literature. However, based on the established presence of structurally similar compounds, potential sources can be hypothesized.
Table 1: Documented Natural Occurrence of Structurally Similar Aliphatic Alcohols
| Compound | Natural Source (Organism) | Role |
| 2-Methyl-4-octanol | Sugarcane weevil (Sphenophorus levis) | Male-produced aggregation pheromone[3][4] |
| 4-Methyl-5-nonanol | Red palm weevil (Rhynchophorus ferrugineus) | Male-produced aggregation pheromone[5][6] |
| 2-Nonanol | Various essential oils (e.g., Orange, Ginger, Coconut) | Flavor and fragrance component[7] |
The identification of these related compounds in insects suggests that a systematic investigation of weevil species and other Coleoptera could be a fruitful avenue for discovering natural sources of this compound. Furthermore, the presence of various branched-chain alcohols in plant essential oils indicates that comprehensive screenings of plant volatiles may also reveal its existence.
Experimental Protocols for Identification and Quantification
The methodologies for identifying and quantifying novel volatile compounds are well-established. The following protocols provide a detailed framework for the investigation of this compound in natural samples.
Sample Collection and Volatile Extraction
The initial step involves the careful collection of biological material (e.g., insects, plant tissues) and the extraction of volatile compounds.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a non-destructive and solvent-free technique ideal for analyzing the headspace of a sample.
-
Place the biological sample in a sealed vial.
-
Expose a fused silica (B1680970) fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) to the headspace above the sample for a defined period.
-
Volatile compounds adsorb to the fiber.
-
The fiber is then directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.[8]
-
-
Solvent Extraction: This method is suitable for extracting less volatile compounds or when larger sample quantities are available.
-
Homogenize the biological sample in a suitable organic solvent (e.g., hexane, dichloromethane).
-
Filter the extract to remove solid debris.
-
Concentrate the extract under a gentle stream of nitrogen.
-
The concentrated extract can then be analyzed by gas chromatography-mass spectrometry (GC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone technique for the separation and identification of volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a stationary phase appropriate for separating aliphatic alcohols (e.g., DB-5ms, HP-INNOWax).
-
Gas Chromatography Conditions:
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Identification: The mass spectrum of an unknown peak is compared to a reference library (e.g., NIST, Wiley) and to the mass spectrum of an authentic standard of this compound. The retention time of the unknown peak should also match that of the authentic standard under the same GC conditions.
Quantification
-
Internal Standard Method:
-
Add a known amount of an internal standard (a compound not naturally present in the sample, with similar chemical properties to the analyte) to the sample before extraction. A suitable internal standard for this compound could be a deuterated analog or a different branched-chain alcohol like 4-nonanol.[9]
-
Prepare a calibration curve by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
The concentration of this compound in the sample can be determined from the calibration curve.
-
Potential Biosynthetic Pathways
The biosynthesis of branched-chain fatty acids and related alcohols in insects and plants often involves the extension of a primer unit with malonyl-CoA or methylmalonyl-CoA. While the specific pathway for this compound is unknown, a hypothetical pathway can be proposed based on known biosynthetic routes for similar molecules.
References
- 1. [The role of volatile organic compounds in plant-insect communication] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 2-nonanol, 628-99-9 [thegoodscentscompany.com]
- 8. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methyl-4-nonanol: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4-nonanol, a chiral alcohol with significant relevance in the field of chemical ecology. While its initial discovery is not prominently documented in scientific literature, its history is intrinsically linked to its identification as a key component of the aggregation pheromones of several insect species, most notably the red palm weevil (Rhynchophorus ferrugineus) and the sugarcane weevil (Sphenophorus levis). This guide details the known physicochemical properties of this compound, outlines common synthetic routes with detailed experimental protocols, and explores its biological role and mechanism of action as a semiochemical. The information presented herein is intended to serve as a valuable resource for researchers in organic synthesis, chemical ecology, and pest management.
Introduction and History
This compound (C₁₀H₂₂O) is a secondary alcohol whose historical significance is primarily tied to its role as an insect pheromone. While the exact date and researchers behind its first synthesis are not well-documented, its importance in the scientific community grew with the increasing interest in chemical communication among insects. The discovery and identification of this compound as a crucial component of the aggregation pheromone of the red palm weevil marked a significant milestone in the effort to develop effective and environmentally benign pest management strategies.[1] This discovery has since spurred further research into its synthesis, stereochemistry, and biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various sources to provide a comprehensive reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 158.28 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 26533-31-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Odor | Fruity, floral, and aromatic | --INVALID-LINK-- |
| Boiling Point | 202-204 °C | --INVALID-LINK-- |
| Melting Point | ~ -50 °C | --INVALID-LINK-- |
| Density | ~ 0.834 g/cm³ | --INVALID-LINK-- |
| Solubility | Soluble in alcohols, ethers, and other organic solvents; insoluble in water. | --INVALID-LINK-- |
Spectral Data:
-
¹H NMR Spectroscopy: Specific peak assignments can vary depending on the solvent used. A representative spectrum would show characteristic signals for the methyl protons, methylene (B1212753) protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton.
-
¹³C NMR Spectroscopy: The spectrum would display distinct signals for each of the ten carbon atoms in the molecule, with the carbon attached to the hydroxyl group appearing in the characteristic downfield region for secondary alcohols.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. Strong C-H stretching bands would be observed around 2850-3000 cm⁻¹.[2]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and characteristic fragmentation patterns for a secondary alcohol.
Synthesis of this compound: Experimental Protocols
Several synthetic routes to this compound have been reported, primarily driven by the need for pure samples for pheromone research. The two most common methods are the Grignard reaction and the reduction of the corresponding ketone.
Synthesis via Grignard Reaction
This method involves the reaction of a Grignard reagent with an appropriate aldehyde. A common approach is the reaction of isobutylmagnesium bromide with pentanal.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon). Add a small volume of anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to initiate the reaction. A solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of pentanal (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Synthesis via Reduction of 2-Methyl-4-nonanone
This method involves the reduction of the corresponding ketone, 2-Methyl-4-nonanone, using a suitable reducing agent such as sodium borohydride (B1222165).
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-Methyl-4-nonanone (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. The reaction is typically exothermic and the temperature should be maintained below 20 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction is quenched by the slow addition of water. The solvent is then removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Biological Significance and Mechanism of Action
This compound's primary biological significance lies in its role as an aggregation pheromone in several species of weevils.[1] Pheromones are chemical signals that trigger a natural response in another member of the same species. In the case of aggregation pheromones, they attract both males and females to a specific location, often for the purpose of mating and feeding.
Unlike hormones that act internally, pheromones are external signaling molecules. Therefore, this compound does not have a traditional intracellular signaling pathway. Instead, its mechanism of action is initiated in the insect's olfactory system.
Olfactory Detection of this compound
The detection of this compound by an insect, such as the red palm weevil, involves a series of steps at the molecular level within the insect's antenna.
Figure 1: Generalized pathway of insect olfactory detection of a pheromone like this compound.
As depicted in Figure 1, volatile this compound molecules enter the insect's antenna through pores in the sensilla. Inside the sensillum, the hydrophobic pheromone molecule is bound by an Odorant Binding Protein (OBP) which transports it through the aqueous sensillar lymph to the dendritic membrane of an Olfactory Receptor Neuron (ORN). There, it is presented to a specific Olfactory Receptor (OR). The binding of this compound to its specific OR, which is typically a heterodimer with a co-receptor (Orco), leads to the opening of an ion channel.[3][4] This influx of ions depolarizes the ORN, generating an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response, such as attraction towards the pheromone source.
Experimental Workflows
The study of this compound and its effects on insects typically involves a multi-step workflow, from chemical synthesis and analysis to biological assays.
Figure 2: A typical experimental workflow for the study of this compound as an insect pheromone.
Conclusion
This compound serves as a fascinating example of a molecule whose significance is defined by its role in chemical communication. While its early history is not extensively detailed, its identification as a potent insect aggregation pheromone has cemented its importance in the fields of chemical ecology and pest management. The synthetic routes to this chiral alcohol are well-established, allowing for the production of pure samples for research and commercial applications. Understanding its mechanism of action at the olfactory level provides a basis for the development of targeted and sustainable pest control strategies. This guide has provided a comprehensive overview of the current knowledge on this compound, offering a valuable resource for scientists and researchers in related fields.
References
- 1. nbinno.com [nbinno.com]
- 2. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]
The Biological Activity of 2-Methyl-4-nonanol: A Technical Guide for Chemical Ecology Research
Audience: Researchers, scientists, and professionals in the fields of chemical ecology, entomology, and pest management.
Disclaimer: The following technical guide details the biological activity of 2-Methyl-4-nonanol based on currently available scientific literature. The primary focus of existing research is on its role as an insect pheromone. There is no available data to suggest any therapeutic or drug-like activity in mammals, and therefore, this document does not address potential applications in drug development.
Introduction
This compound is a chiral secondary alcohol that has been identified as a key component of the aggregation pheromone in several species of weevils (Coleoptera: Curculionidae). Aggregation pheromones are semiochemicals that are released by an organism to attract other individuals of the same species to a specific location for purposes such as mating, feeding, or overcoming host plant defenses. The biological activity of this compound is therefore primarily characterized by its ability to elicit a behavioral response in susceptible insect species, leading to their aggregation.
This guide provides an in-depth overview of the known biological activity of this compound, with a focus on its role as a chemical signal in insects. It includes a summary of quantitative data from behavioral assays, detailed experimental protocols for assessing its activity, and a visualization of a typical experimental workflow.
Chemical Properties and Stereochemistry
The biological activity of many pheromones is highly dependent on their stereochemistry. This compound possesses two chiral centers, leading to the possibility of four stereoisomers. The specific stereoisomer or ratio of stereoisomers is often crucial for eliciting the desired behavioral response in the target insect species. For instance, in the case of the red palm weevil, Rhynchophorus ferrugineus, the (4S,5S)-4-methyl-5-nonanol isomer, also known as ferrugineol, is the major component of its aggregation pheromone.[1][2]
Biological Activity as an Aggregation Pheromone
The primary biological function of this compound is to act as an aggregation pheromone for several species of weevils. Male weevils typically produce and release this compound, which then attracts both males and females to a common site.[2] This aggregation behavior is critical for the survival and reproduction of these species.
Quantitative Data on Pheromonal Activity
The effectiveness of this compound as an attractant has been quantified in various laboratory and field studies. The data is typically presented as the number of insects captured in traps baited with the pheromone or as a behavioral response in an olfactometer. It is important to note that the optimal concentration and the necessity of co-attractants (kairomones), such as volatiles from host plants, can vary significantly between species.
| Target Species | Compound/Lure | Dose/Release Rate | Assay Type | Key Findings | Reference |
| Red Palm Weevil (Rhynchophorus ferrugineus) | Ferrugineol ((4S,5S)-4-methyl-5-nonanol) and 4-methyl-5-nonanone (B104976) (9:1 ratio) | 3 mg/day | Field Trapping | Highly attractive, especially when combined with fermenting plant tissue. | [2] |
| Red Palm Weevil (Rhynchophorus ferrugineus) | Ferrolure+ (containing 4-methyl-5-nonanol) | 700 mg lure | Field Trapping | Addition of pheromones to food bait increased capture rate by 6.95 times. | [3] |
| Bean Flower Thrips (Megalurothrips sjostedti) | (R)-lavandulyl 3-methylbutanoate (major component) | 30 µg | Field Trapping | The 30 µg dose was most effective in increasing female trap catch. | [4] |
| Alfalfa Thrips (Odontothrips loti) | (R)-lavandulyl (R)-2-methylbutanoate | 40, 60, and 80 µg | Field Trapping | Lures with 40-80 µg significantly increased trap catches. | [5] |
Experimental Protocols
The biological activity of this compound as a pheromone is typically assessed using olfactometer bioassays in the laboratory and trapping experiments in the field.
Olfactometer Bioassay
An olfactometer is an apparatus used to study an insect's response to olfactory stimuli. A common design is the Y-tube or four-arm olfactometer.
Objective: To determine the behavioral response (attraction, repulsion, or no response) of a target weevil species to synthetic this compound.
Materials:
-
Y-tube or four-arm olfactometer
-
Air pump or compressed air source
-
Charcoal filter and humidification flask
-
Flow meters
-
Odor source chambers
-
Test compound: Synthetic this compound of known purity and stereochemistry
-
Solvent (e.g., hexane, paraffin (B1166041) oil)
-
Filter paper discs
-
Test insects (e.g., adult weevils, starved for 24 hours)
Procedure:
-
Preparation of Stimuli: Prepare a solution of this compound in the chosen solvent at the desired concentration (e.g., 1 µg/µL).
-
Assembly of Olfactometer: Assemble the olfactometer and connect it to a purified and humidified air source. Adjust the airflow to a constant rate (e.g., 200 mL/min) through each arm.
-
Application of Odor: Apply a known volume (e.g., 10 µL) of the this compound solution to a filter paper disc and place it in the odor source chamber of one arm (the "treatment arm").
-
Control: Apply an equal volume of the solvent to another filter paper disc and place it in the odor source chamber of the other arm (the "control arm").
-
Insect Release: Introduce a single insect at the base of the olfactometer's main tube.
-
Observation: Record the insect's choice of arm (first entry) and the time spent in each arm over a defined period (e.g., 10 minutes). An insect is considered to have made a choice when it moves a certain distance into an arm (e.g., 5 cm past the junction).
-
Replication: Repeat the experiment with a new insect for each replicate. To avoid positional bias, the treatment and control arms should be switched after a set number of replicates.
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., Chi-square test for choice data, t-test or Wilcoxon signed-rank test for time spent data) to determine if there is a significant preference for the treatment arm.
Field Trapping Experiment
Field trapping experiments are essential for validating the activity of a pheromone under natural conditions.
Objective: To evaluate the effectiveness of this compound as a lure for trapping a target weevil species in its natural habitat.
Materials:
-
Insect traps (e.g., funnel traps, pitfall traps)
-
Lures containing a specific amount of synthetic this compound
-
Control lures (without the pheromone)
-
Kairomone source (e.g., fermenting sugarcane or palm tissue), if required
-
Stakes or hangers for trap deployment
-
GPS device for recording trap locations
Procedure:
-
Experimental Design: Design a randomized complete block experiment with multiple replicates. Each block should contain one trap for each treatment (e.g., pheromone lure, pheromone + kairomone lure, control lure).
-
Trap Deployment: Deploy the traps in the field at a specified distance from each other (e.g., 50 meters apart) to avoid interference.
-
Lure Placement: Place the lures inside the traps according to the manufacturer's instructions.
-
Data Collection: Check the traps at regular intervals (e.g., weekly) and record the number of target insects captured in each trap.
-
Trap Maintenance: Replace the lures and empty the traps at each collection interval.
-
Data Analysis: Analyze the trap capture data using statistical methods such as ANOVA or a generalized linear model to determine if there are significant differences in the number of insects captured between the different treatments.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the identification and bioassay of an insect pheromone like this compound.
Conclusion
This compound is a biologically active molecule with a well-defined role as an aggregation pheromone in several species of weevils. Its activity is highly dependent on its stereochemistry and is often enhanced by the presence of host plant volatiles. The primary application of this knowledge lies in the development of semiochemical-based strategies for monitoring and managing pest insect populations. Further research into the biosynthesis of this compound in insects and the identification of its receptors could provide deeper insights into its mode of action and open up new avenues for pest control. The current body of scientific literature does not support any investigation into its potential for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Exploiting Thrips Aggregation Pheromones to Develop a Lure-and-Kill Strategy for the Management of the Bean Flower Thrips [mdpi.com]
- 5. Identification of Aggregation Pheromone as an Attractant for Odontothrips loti, A Serious Thrips Pest on Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 2-Methyl-4-nonanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-Methyl-4-nonanol, a secondary alcohol with applications in various chemical syntheses. This guide details its molecular characteristics, physicochemical properties, and outlines a general synthetic methodology. All quantitative data is presented in structured tables for clarity and comparative analysis. Spectroscopic information is also provided to aid in compound identification and characterization.
Molecular and Physicochemical Properties
This compound is a branched-chain aliphatic alcohol. Its molecular structure and fundamental properties are summarized below.
Molecular Information
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₂₂O | [1][2] |
| IUPAC Name | This compound | [1][2] |
| CAS Registry Number | 26533-31-3 | [1] |
Molecular Weight
The molecular weight of this compound has been calculated based on the atomic weights of its constituent elements.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 22 | 1.008 | 22.176 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 158.285 |
Reported molecular weights from various sources are consistent with this calculated value.[1]
Physicochemical Data
A summary of the known physical and chemical properties of this compound and its isomers is provided below. It is important to note that some data may be for isomeric compounds and should be used as a reference.
| Property | Value | Notes |
| Boiling Point | 201.3 °C at 760 mmHg | For 2-Methyl-2-nonanol |
| Melting Point | -1.53°C (estimate) | For 2-Methyl-2-nonanol |
| Density | 0.828 g/cm³ | For 2-Methyl-2-nonanol |
| Refractive Index | 1.434 | For 2-Methyl-2-nonanol |
| Vapor Pressure | 0.0764 mmHg at 25°C | For 2-Methyl-2-nonanol |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde.
General Reaction Scheme
Caption: General Grignard reaction scheme for the synthesis of this compound.
Experimental Protocol (General Procedure)
The following is a generalized protocol for the synthesis of this compound via a Grignard reaction. This protocol is based on established methods for the synthesis of analogous secondary alcohols.
Materials:
-
Pentanal
-
Isobutylmagnesium bromide (in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is assembled and flame-dried. The flask is allowed to cool to room temperature under a stream of dry nitrogen.
-
Addition of Aldehyde: A solution of pentanal in anhydrous diethyl ether is charged into the flask.
-
Grignard Reagent Addition: The flask is cooled in an ice bath. Isobutylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of pentanal over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Safety Precautions: Grignard reagents are highly reactive and moisture-sensitive. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations are observed around 2850-3000 cm⁻¹. The NIST WebBook provides a reference spectrum for this compound.[3]
Mass Spectrometry
The mass spectrum of this compound can be used to determine its molecular weight and fragmentation pattern. The NIST WebBook contains mass spectral data for this compound.[1]
Biological Activity and Signaling Pathways
Currently, there is no scientific literature available to suggest that this compound has any specific biological activity or is involved in any known signaling pathways. Its primary relevance is as a synthetic intermediate in organic chemistry.
Safety Information
This compound should be handled with care in a laboratory setting. While specific toxicity data is limited, it is a combustible liquid and may cause skin and eye irritation. Standard safe laboratory practices should be followed, including the use of a fume hood and appropriate PPE.
Conclusion
This technical guide has provided a detailed overview of the molecular and physicochemical properties of this compound. A general synthetic protocol via the Grignard reaction has been outlined, and key spectroscopic features for its identification have been presented. The information compiled herein serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
Enantiomers of 2-Methyl-4-nonanol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enantiomers of 2-Methyl-4-nonanol, a chiral alcohol with potential applications in various scientific domains. Due to the limited availability of direct research on this specific compound, this document leverages data and methodologies from closely related structural analogs to present a predictive framework for its synthesis, separation, and potential biological significance. The principles of stereochemistry are paramount in drug development and chemical ecology, as individual enantiomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and biological activities.
Introduction to Chirality and this compound
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. These stereoisomers share identical physical properties in an achiral environment but can interact differently with other chiral molecules, such as biological receptors and enzymes. This differential interaction is a cornerstone of modern pharmacology and drug design. This compound possesses a chiral center at the fourth carbon, giving rise to two enantiomers: (R)-2-Methyl-4-nonanol and (S)-2-Methyl-4-nonanol. While specific biological roles for these enantiomers are not extensively documented, their structural similarity to known insect pheromones, such as 2-methyl-4-octanol (B1594176) and 4-methyl-5-nonanol, suggests potential applications in chemical ecology and as chiral building blocks in asymmetric synthesis.
Enantioselective Synthesis Strategies
Direct enantioselective synthesis protocols for this compound are not readily found in published literature. However, established methods for the synthesis of analogous chiral alcohols provide a robust template. A notable example is the synthesis of (S)-(+)-2-methyl-4-octanol, a male-produced aggregation pheromone of the sugarcane weevil. This synthesis can be adapted for this compound.
Proposed Synthetic Pathway (Adapted from Analogs)
A plausible synthetic route to a specific enantiomer of this compound could start from a chiral precursor. The following diagram illustrates a generalized workflow for the asymmetric synthesis of a chiral alcohol, based on the synthesis of (S)-(+)-2-methyl-4-octanol.
Experimental Protocol: Adapted Synthesis of (S)-2-Methyl-4-nonanol
The following is a proposed, adapted experimental protocol for the synthesis of (S)-2-Methyl-4-nonanol, based on the successful synthesis of (S)-2-methyl-4-octanol. This protocol is for illustrative purposes and would require optimization.
Step 1: Preparation of a Chiral Aldehyde Intermediate
This step would involve the preparation of a suitable chiral aldehyde that will form the backbone of the target molecule.
Step 2: Wittig Reaction
The chiral aldehyde would undergo a Wittig reaction with a propylidene phosphorane to introduce the remainder of the carbon chain.
Step 3: Hydrogenation
The resulting alkene is then hydrogenated to yield the saturated carbon skeleton.
Step 4: Deprotection and Further Modification
Subsequent steps would involve the removal of any protecting groups and potential functional group interconversions to yield the final (S)-2-Methyl-4-nonanol.
Chiral Separation and Analysis
For a racemic mixture of this compound, separation of the enantiomers is crucial for evaluating their individual properties. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common and effective techniques for this purpose.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful method for separating volatile enantiomers. Cyclodextrin-based CSPs are particularly effective for resolving chiral alcohols.
Table 1: Predicted GC Parameters for Chiral Separation of this compound Enantiomers
| Parameter | Value |
| Column | Cyclodextrin-based Chiral Capillary Column (e.g., CP Chirasil-DEX CB) |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C (FID) |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min |
| Derivatization (Optional) | Acetylation to enhance volatility and resolution |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers a versatile alternative for enantiomeric separation, particularly for less volatile compounds or when scaling up for preparative separation.
Table 2: Predicted HPLC Parameters for Chiral Separation of this compound Enantiomers
| Parameter | Value |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane/Isopropanol (e.g., 98:2 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV (if derivatized) or Refractive Index (RI) |
Chiral Separation Workflow
The general workflow for developing a chiral separation method is outlined in the following diagram.
Quantitative Data (Predictive)
While specific quantitative data for the enantiomers of this compound are not available, Table 3 provides a template for the types of data that should be collected and reported for these compounds. The values for the analogous (S)-2-methyl-4-octanol are included for reference.
Table 3: Key Quantitative Data for Chiral Alcohols
| Property | (R)-2-Methyl-4-nonanol | (S)-2-Methyl-4-nonanol | Reference: (S)-2-methyl-4-octanol |
| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂O | C₉H₂₀O |
| Molecular Weight | 158.28 g/mol | 158.28 g/mol | 144.26 g/mol |
| Specific Rotation [α]D | Predicted (-) | Predicted (+) | +2.0° (c 3.38, CHCl₃) |
| Enantiomeric Excess (e.e.) | To be determined | To be determined | >99.5% (for synthesized sample) |
| Boiling Point | To be determined | To be determined | Not specified |
Biological and Pharmacological Significance
The biological activity of this compound enantiomers has not been explicitly studied. However, the stereochemistry of similar compounds is critical to their function as insect pheromones. For example, in the case of 4-methyl-3-heptanol, a component of the aggregation pheromone of the almond bark beetle, the (3S,4S)-isomer is attractive to the beetles, while the (3R,4S)- and (3R,4R)-isomers are inhibitory.[1][2] This demonstrates that different enantiomers and diastereomers can have opposing biological effects.
In the context of drug development, it is well-established that enantiomers can have different pharmacokinetic and pharmacodynamic profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or contribute to undesirable side effects (the distomer). Therefore, the development of single-enantiomer drugs is often preferred to improve therapeutic outcomes and safety.
Potential Signaling Pathways (Hypothetical)
Given the pheromonal activity of related compounds, the enantiomers of this compound could potentially interact with olfactory receptors in insects, triggering a signaling cascade that leads to a behavioral response. A simplified, hypothetical signaling pathway is depicted below.
Conclusion
While direct experimental data on the enantiomers of this compound is scarce, a comprehensive technical understanding can be inferred from the study of its structural analogs. The synthetic and analytical methodologies presented in this guide provide a solid foundation for researchers to produce and characterize the individual enantiomers of this compound. The profound impact of stereochemistry on biological activity, as seen in related pheromones and in drug development, underscores the importance of studying these enantiomers separately. Further research into the specific properties and activities of (R)- and (S)-2-Methyl-4-nonanol is warranted and could reveal novel applications in chemical ecology, asymmetric synthesis, and potentially, in the development of new therapeutic agents.
References
Spectroscopic Profile of 2-Methyl-4-nonanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-4-nonanol (CAS No: 26533-31-3).[1] The information is compiled from various databases and is intended to assist in the identification, characterization, and quality control of this secondary alcohol. The guide presents available quantitative data in structured tables, details general experimental protocols for spectroscopic analysis, and includes a visual workflow of the analytical process.
Compound Information
| Property | Value | Source |
| Chemical Name | This compound | NIST |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| CAS Number | 26533-31-3 | [1] |
Spectroscopic Data
The following sections summarize the available spectroscopic data for this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorptions for a secondary alcohol. The data presented below is based on the gas-phase spectrum available in the NIST Chemistry WebBook.[2]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3650 | O-H stretch (free hydroxyl) | Strong, Sharp |
| 2850-3000 | C-H stretch (alkane) | Strong |
| ~1465 | C-H bend (methylene) | Medium |
| ~1380 | C-H bend (methyl) | Medium |
| 1000-1200 | C-O stretch (secondary alcohol) | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | m | 1H | H-4 (CH-OH) |
| ~1.7 | m | 1H | H-2 (CH) |
| 1.2-1.5 | m | 10H | H-3, H-5, H-6, H-7, H-8 |
| 0.9 | t | 3H | H-9 (CH₃) |
| 0.9 | d | 6H | H-1, H-1' (CH₃)₂ |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~70 | CH | C-4 |
| ~45 | CH₂ | C-3 |
| ~38 | CH₂ | C-5 |
| ~32 | CH₂ | C-7 |
| ~28 | CH₂ | C-6 |
| ~25 | CH | C-2 |
| ~23 | CH₃ | C-1, C-1' |
| ~23 | CH₂ | C-8 |
| ~14 | CH₃ | C-9 |
Mass Spectrometry (MS)
The mass spectrum of this compound is available in the NIST Chemistry WebBook.[1] The expected molecular ion peak [M]⁺ is at m/z 158. Common fragmentation patterns for secondary alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule). Predicted m/z values for common adducts are listed below based on data from PubChem.[3]
| m/z (Predicted) | Adduct |
| 159.17435 | [M+H]⁺ |
| 181.15629 | [M+Na]⁺ |
| 157.15979 | [M-H]⁻ |
| 176.20089 | [M+NH₄]⁺ |
| 141.16433 | [M+H-H₂O]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid samples like this compound. Instrument parameters should be optimized for the specific equipment used.
Infrared (IR) Spectroscopy
-
Sample Preparation: A neat liquid sample is prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample is placed in the instrument's sample holder.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Data Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to homogeneity.
-
A standard one-pulse sequence is used to acquire the proton spectrum.
-
Key parameters include a 30-90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon.
-
A wider spectral width (e.g., 200-250 ppm) is required.
-
A longer acquisition time and a greater number of scans are generally needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, direct injection or, more commonly, coupling with a gas chromatograph (GC-MS) is employed for sample introduction and separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common method for generating ions from volatile organic compounds. A standard electron energy of 70 eV is typically used.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded over a mass range appropriate for the compound (e.g., m/z 30-200).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and characterization of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
2-Methyl-4-nonanol: A Potential Modulator in Weevil Aggregation Pheromone Systems
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 2-Methyl-4-nonanol is a chiral secondary alcohol that belongs to a class of methyl-branched alcohols, several of which are well-documented aggregation pheromones in various insect species, particularly within the family Curculionidae (weevils). While direct evidence establishing this compound as a primary aggregation pheromone is not extensively documented in current literature, its structural similarity to known potent weevil pheromones, such as 2-methyl-4-octanol (B1594176) and 4-methyl-5-nonanol, suggests its potential role as a component of a pheromone blend or as a behavioral modulator. This guide provides a comprehensive overview of the current knowledge of related compounds, offering a framework for investigating the potential role of this compound in insect chemical communication.
Quantitative Data on Related Aggregation Pheromones
The following table summarizes quantitative data for structurally similar compounds that have been confirmed as aggregation pheromones in weevils. This data provides a comparative basis for designing experiments to investigate this compound.
| Compound | Insect Species | Pheromone Production/Release Rate | Behavioral Response Threshold | Reference |
| (S)-2-Methyl-4-octanol | Sphenophorus levis (Sugarcane Weevil) | Male-specific production | Elicits aggregation behavior in both sexes in indoor bioassays | [1][2] |
| 4-Methyl-5-nonanol (Ferrugineol) | Rhynchophorus ferrugineus (Red Palm Weevil) | ~3 mg/day from synthetic lures | Not specified | [3] |
| 2-Methyl-4-heptanol | Odoiporus longicollis (Banana Pseudostem Weevil) | Not specified | Significant EAG response in both sexes | [4] |
Experimental Protocols
Detailed methodologies are crucial for the identification and evaluation of potential pheromones like this compound. Below are established protocols for key experiments, based on studies of related compounds.
Pheromone Collection and Identification
This workflow outlines the process of collecting and identifying volatile compounds from insects.
Methodology:
-
Insect Rearing and Volatile Collection:
-
Insects are reared under controlled conditions (e.g., 25 ± 2 °C, 70 ± 10% RH) and fed a standard diet.
-
Male and female insects are separated to identify sex-specific compounds.
-
Volatiles are collected from groups of insects in a glass aeration chamber. Purified air is passed over the insects and then through a sorbent trap (e.g., Porapak Q) to capture the organic volatiles.
-
-
Chemical Analysis:
-
The collected volatiles are eluted from the sorbent trap using a solvent such as hexane.
-
The extract is analyzed by gas chromatography-mass spectrometry (GC-MS) to separate and identify the compounds based on their retention times and mass spectra.
-
To identify biologically active compounds, the GC effluent can be split between the MS detector and an electroantennographic detector (GC-EAD), which measures the response of an insect antenna to each eluting compound.
-
Electroantennography (EAG)
EAG is used to measure the overall electrical response of an insect's antenna to a specific odorant, providing a rapid screening tool for biologically active compounds.
Methodology:
-
Antenna Preparation: An antenna is excised from a live insect. The tip and base of the antenna are placed in contact with two electrodes containing a conductive solution.
-
Odorant Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., this compound) is introduced into the airstream.
-
Signal Recording: The change in electrical potential across the antenna is amplified and recorded as an EAG response. The amplitude of the response indicates the degree of antennal stimulation.
Behavioral Bioassays
Behavioral assays are essential to determine the function of a candidate pheromone.
Methodology:
-
Y-Tube Olfactometer:
-
A Y-shaped glass tube is used to assess insect preference.
-
Two different air streams, one carrying the test odor and one a control (solvent only), are passed down the two arms of the "Y".
-
An insect is released at the base of the "Y" and its choice of arm is recorded. A significant preference for the arm with the test odor indicates attraction.
-
-
Field Trapping:
-
Traps are deployed in the field, baited with a synthetic lure containing the test compound.
-
The number of insects caught in the baited traps is compared to the number caught in unbaited control traps. Significantly higher catches in the baited traps indicate attraction under field conditions.
-
Signaling Pathways
The perception of olfactory cues in insects is a complex process involving multiple protein families. While the specific receptors for this compound have not been identified, the general pathway for odorant detection is well-established.
Pathway Description:
-
Binding to Odorant Binding Proteins (OBPs): Volatile molecules like this compound enter the sensillar lymph through pores in the cuticle of the insect's antenna. Here, they are bound by Odorant Binding Proteins (OBPs), which are thought to solubilize the hydrophobic odorants and transport them to the olfactory receptors.
-
Activation of Olfactory Receptors (ORs): The OBP-odorant complex interacts with a heterodimeric ion channel composed of a specific Odorant Receptor (OR) protein and a highly conserved co-receptor (Orco).
-
Neuronal Signal Transduction: Binding of the odorant to the OR-Orco complex opens the ion channel, leading to a depolarization of the olfactory sensory neuron (OSN).
-
Signal Processing in the Brain: The OSN transmits an electrical signal to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response such as attraction and aggregation.
Conclusion and Future Directions
While this compound has not been definitively identified as a primary aggregation pheromone, its structural similarity to known weevil pheromones makes it a compound of significant interest. The experimental protocols and conceptual frameworks outlined in this guide, derived from studies on related compounds, provide a robust foundation for future research.
Future investigations should focus on:
-
Screening for this compound: Analyzing the volatile profiles of a wider range of weevil species to determine if this compound is a natural product.
-
Behavioral Assays: Conducting rigorous behavioral bioassays to determine if synthetic this compound can elicit attraction or other behavioral responses in weevils, either alone or in combination with other compounds.
-
Electrophysiological Studies: Using EAG and single-sensillum recording to identify olfactory sensory neurons that respond to this compound, which could lead to the identification of its specific olfactory receptors.
A deeper understanding of the role of this compound and other methyl-branched alcohols in insect chemical communication will be invaluable for the development of novel and specific pest management strategies.
References
The Role of Key Pheromones in Sugarcane Weevil Chemical Ecology: A Technical Guide
Introduction: While the query specified 2-Methyl-4-nonanol, a thorough review of the scientific literature indicates that the primary aggregation pheromones identified in key sugarcane weevil species are other related aliphatic alcohols. This technical guide focuses on the well-documented pheromones of two significant sugarcane pests: the West Indian sugarcane weevil (Metamasius hemipterus sericeus) and Sphenophorus levis. For M. hemipterus sericeus, the major aggregation pheromone is a blend of 4-methyl-5-nonanol (B104968) and 2-methyl-4-heptanol (B13450).[1][2][3][4][5] In the case of Sphenophorus levis, the male-specific aggregation pheromone has been identified as (S)-2-methyl-4-octanol.[6][7][8][9][10] This document provides an in-depth analysis of the identification, behavioral effects, and experimental protocols related to these pivotal semiochemicals.
Pheromone Composition and Synergism
The chemical communication systems of sugarcane weevils are complex, often involving a blend of compounds produced by males that attract both sexes for aggregation.[11] Host plant volatiles, acting as kairomones, frequently enhance the attractiveness of these pheromones.
1.1. Metamasius hemipterus sericeus (West Indian Sugarcane Weevil)
Coupled gas chromatographic-electroantennographic detection (GC-EAD) and GC-mass spectrometry (MS) analyses of volatiles from male M. hemipterus sericeus have identified several male-specific, electrophysiologically active compounds. The primary components of the aggregation pheromone are 4-methyl-5-nonanol and 2-methyl-4-heptanol.[1][2][4] Field experiments have demonstrated that a combination of these two alcohols is highly attractive to both male and female weevils.[1][2] The natural stereoisomer produced by the weevil is (4S,5S)-4-methyl-5-nonanol, though other stereoisomers also show activity.[1][2] The attractiveness of this pheromone blend is significantly increased by the presence of sugarcane stalks or specific host plant volatiles like ethyl acetate.[1][2][3][5]
1.2. Sphenophorus levis
For Sphenophorus levis, a single male-specific compound, identified as 2-methyl-4-octanol, has been shown to elicit an aggregation response.[6][7][9] Through chiral analysis, the naturally produced enantiomer was determined to be the (S)-isomer.[6][9] Preliminary behavioral assays have confirmed that this compound induces aggregation behavior in both males and females.[7][8][10]
Quantitative Data on Pheromone Activity
The following tables summarize quantitative data from various studies on the behavioral and electrophysiological responses of sugarcane weevils to their aggregation pheromones.
Table 1: Field Trap Captures of M. hemipterus sericeus with Different Bait Combinations
| Bait Combination | Mean Weevil Capture (per trap) | Location | Reference |
| 4-methyl-5-nonanol + 2-methyl-4-heptanol (8:1 ratio) | Varies with location and season | Costa Rica | [1][2] |
| Pheromone Blend + Sugarcane | Significantly higher than pheromone alone | Costa Rica | [1][2] |
| Pheromone Blend + Ethyl Acetate | Increased capture rates | Not Specified | [3][5] |
| Sugarcane Alone | Lower capture rates than combined baits | Not Specified | [3][5] |
Table 2: Pheromone Components Identified in Sugarcane Weevils
| Weevil Species | Compound | Type | Chirality | Reference |
| Metamasius hemipterus sericeus | 4-methyl-5-nonanol | Major Aggregation Pheromone | (4S,5S) | [1][2] |
| Metamasius hemipterus sericeus | 2-methyl-4-heptanol | Synergist | Racemic used in studies | [1][2] |
| Sphenophorus levis | 2-methyl-4-octanol | Aggregation Pheromone | (S) | [6][7][9] |
| Rhabdoscelus obscurus | 2-methyl-4-octanol | Aggregation Pheromone | Not Specified | [12] |
| Rhabdoscelus obscurus | 2-methyl-4-heptanol | Aggregation Pheromone | Not Specified | [12] |
Experimental Protocols
3.1. Pheromone Collection and Identification
-
Volatile Collection: Adult weevils, often separated by sex, are confined in glass chambers. Purified air is passed over the insects, and the resulting volatile-laden air is drawn through an adsorbent material (e.g., Porapak Q). The collected volatiles are then eluted with a solvent like hexane (B92381) for analysis.
-
GC-EAD Analysis: The collected volatile extract is injected into a gas chromatograph (GC) equipped with an electroantennographic detector (EAD). The GC separates the chemical components, and the effluent is split. One portion goes to a standard GC detector (e.g., Flame Ionization Detector - FID), while the other is passed over a live weevil antenna. Electrical signals from the antenna indicate which compounds elicit an olfactory response.[2]
-
GC-MS Analysis: Compounds that elicit a response in the GC-EAD are identified using a gas chromatograph coupled to a mass spectrometer (GC-MS). The mass spectrometer fragments the molecules, producing a unique mass spectrum that can be compared to libraries of known compounds for identification.[6][9]
3.2. Behavioral Assays
-
Y-Tube Olfactometer: To test the attractiveness of specific compounds in a controlled laboratory setting, a Y-tube olfactometer is used. An insect is placed at the base of the Y-tube and is presented with a choice between two arms. One arm contains the test odor (e.g., a synthetic pheromone), and the other contains a control (e.g., solvent only). The number of insects choosing each arm is recorded to determine preference.[13]
-
Field Trapping: To evaluate the effectiveness of pheromones under natural conditions, field trapping experiments are conducted. Various trap designs are baited with different combinations of synthetic pheromones and host plant material. Traps are placed in sugarcane fields, and the number of captured weevils is counted regularly to determine the most attractive bait combination.[3][5][12][14]
Visualizations
Caption: Workflow for the identification and validation of sugarcane weevil aggregation pheromones.
Caption: Synergistic attraction of sugarcane weevils to pheromones and host plant kairomones.
Caption: Logic diagram for integrated pest management (IPM) using synthetic pheromones.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Pheromone-based trapping of West Indian sugarcane weevil in a sugarcane plantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of male-specific chiral compound from the sugarcane weevil Sphenophorus levis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. agrochem.es [agrochem.es]
- 12. elibrary.sugarresearch.com.au [elibrary.sugarresearch.com.au]
- 13. journals.flvc.org [journals.flvc.org]
- 14. The use of aggregation pheromones for the management of weevil borers in cane fields [elibrary.sugarresearch.com.au]
The Elusive Aroma of 2-Methyl-4-nonanol: A Technical Guide to its Predicted Flavor and Odor Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nonanol is a branched-chain secondary alcohol with the chemical formula C10H22O. While specific research on the sensory profile of this particular isomer is limited in publicly available literature, an in-depth analysis of structurally related compounds allows for a scientifically grounded prediction of its flavor and odor characteristics. This technical guide synthesizes available data on analogous C10 alcohols to project the organoleptic properties of this compound. It also provides detailed experimental protocols for its sensory analysis and illustrates the relevant biochemical pathways. This document is intended to serve as a foundational resource for researchers and professionals in flavor chemistry, sensory science, and pharmacology.
Predicted Flavor and Odor Profile of this compound
The flavor profile is expected to mirror the aroma, with potential waxy, green, and perhaps slightly bitter or chemical undertones , especially at higher concentrations. The overall impression would likely be that of a fatty alcohol with some green complexity.
Quantitative and Descriptive Data of Structurally Related Alcohols
To provide a comparative context for the predicted profile of this compound, the following table summarizes the sensory data for structurally similar C9 and C10 alcohols.
| Compound | CAS Number | Molecular Formula | Reported Odor Profile | Reported Flavor Profile | Odor Threshold (in water) |
| 2-Nonanol | 628-99-9 | C9H20O | Waxy, green, creamy, citrus orange, cheesy with slight fruity undernotes.[1] | Waxy, soapy, musty with green fruity and dairy nuances (at 5 ppm).[1] | Not Found |
| 4-Methyl-5-nonanol | 154170-44-2 | C10H22O | Oily, herbal, spicy, green, floral.[2] | Not Found | Not Found |
| 2,4-Dimethyl-4-nonanol | Not Available | C11H24O | Fruity aroma.[3] | Not Found | Not Found |
| 2-Methyl-4-octanol | Not Available | C9H20O | Fruity, floral and aromatic. | Not Found | Not Found |
| Decanol (C-10 Alcohol) | 112-30-1 | C10H22O | Sweet, slightly fatty, oily, waxy floral. | Not Found | Not Found |
Experimental Protocols for Sensory Analysis
A comprehensive evaluation of the flavor and odor profile of this compound would necessitate a combination of instrumental and sensory analysis techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., deodorized water or ethanol) at a concentration above its predicted detection threshold.
-
Injection: A small volume (typically 1-2 µL) of the prepared sample is injected into the gas chromatograph.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., a DB-5 or WAX column).
-
Detection and Olfactometry: At the end of the column, the effluent is split. One portion goes to a chemical detector (such as a Flame Ionization Detector or Mass Spectrometer) for compound identification, while the other portion is directed to a heated sniffing port.
-
Sensory Evaluation: Trained panelists sniff the effluent from the sniffing port and record the time, intensity, and description of each odor detected.
-
Data Analysis: The olfactometry data is correlated with the instrumental data to identify the specific compound responsible for each perceived aroma.
Determination of Odor and Flavor Thresholds
Determining the concentration at which a substance can be detected is crucial for understanding its sensory impact.
Methodology (ASTM E679-04 - Ascending Forced-Choice Method):
-
Panelist Selection and Training: A panel of at least 15-20 individuals is selected and trained to recognize the specific odor or flavor of this compound.
-
Sample Preparation: A series of dilutions of this compound in a neutral medium (e.g., purified water for odor, or a 5% sucrose (B13894) solution for flavor) is prepared, typically in ascending order of concentration.
-
Presentation: Panelists are presented with sets of three samples (triangles), where two are blanks (the neutral medium) and one contains the diluted this compound.
-
Evaluation: Panelists are asked to identify the "odd" sample in each set.
-
Threshold Calculation: The group's best-estimate threshold is calculated as the geometric mean of the individual thresholds. The individual threshold is the concentration at which a panelist can correctly identify the odd sample a certain percentage of the time (typically 50% above chance).
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for GC-O Analysis
The following diagram illustrates a typical workflow for Gas Chromatography-Olfactometry.
Generalized Olfactory Signaling Pathway
The perception of odorants like this compound begins with their interaction with olfactory receptors in the nasal cavity, triggering a complex signaling cascade.
Conclusion
While direct empirical data on the flavor and odor profile of this compound is currently lacking in the public domain, a systematic review of its structural analogs provides a strong basis for predicting its sensory characteristics. It is anticipated to have a complex profile with waxy, green, and fruity notes. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for future research to definitively characterize the organoleptic properties of this compound and its potential applications in the fields of flavor and fragrance science, as well as in broader chemical and pharmaceutical research.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 2-Methyl-4-nonanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Methyl-4-nonanol in various samples. Due to the limited availability of specific published methods for this analyte, the following protocols are based on established analytical techniques for similar long-chain alcohols and related volatile compounds.
Introduction
This compound (C₁₀H₂₂O) is a secondary alcohol.[1][2][3][4] The quantification of such compounds is crucial in various fields, including environmental monitoring, food and beverage analysis, and potentially in biological matrices for metabolism or biomarker studies. Gas chromatography-mass spectrometry (GC-MS) is a highly suitable technique for the sensitive and selective determination of this compound due to its volatility and chemical properties.[5][6]
Principle of the Method
The quantification of this compound is achieved through a multi-step process. First, the analyte is extracted from the sample matrix using an appropriate sample preparation technique such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME). Following extraction, the sample is analyzed by GC-MS. The compound is separated from other components in the sample on a gas chromatography column and is subsequently ionized and detected by a mass spectrometer. Quantification is typically performed using an internal standard method to ensure accuracy and precision.
Materials and Reagents
-
Solvents: Hexane (B92381), Dichloromethane, Methanol (all HPLC or GC grade)
-
Standards: this compound (analytical standard)
-
Internal Standard (IS): A structurally similar compound not present in the samples, e.g., 2-Methyl-4-octanol or a deuterated analog of the analyte.
-
Reagents: Anhydrous sodium sulfate (B86663), deionized water.
-
Sample Preparation Devices: Centrifuge tubes, vortex mixer, centrifuge, SPME fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are generalized protocols for liquid and solid samples.
4.1.1. Liquid Samples (e.g., water, plasma, urine)
Protocol: Liquid-Liquid Extraction (LLE)
-
Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 5 mL of a suitable extraction solvent (e.g., hexane or dichloromethane).
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a GC vial for analysis.
4.1.2. Solid Samples (e.g., soil, tissue)
Protocol: Ultrasonic-Assisted Solvent Extraction
-
Weigh 1 g of the homogenized solid sample into a 15 mL centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 5 mL of an appropriate extraction solvent (e.g., a mixture of hexane and acetone).
-
Vortex briefly and then place the tube in an ultrasonic bath for 20 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant (the solvent extract).
-
Repeat the extraction process on the sample pellet with a fresh portion of the solvent.
-
Combine the supernatants from both extractions.
-
Dry the combined extract with anhydrous sodium sulfate.
-
Concentrate the extract and transfer it to a GC vial.
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample type.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of this compound (e.g., m/z 57, 71, 85) |
| Qualifier Ions | To be determined from the mass spectrum of this compound |
Data Presentation
Quantitative data should be summarized in a clear and structured table. Below is an example table for presenting the results from the analysis of this compound in different samples.
| Sample ID | Matrix | Concentration (ng/mL or ng/g) | Standard Deviation | % Recovery |
| Sample A-1 | Plasma | 15.2 | 1.3 | 95% |
| Sample A-2 | Plasma | 18.9 | 1.7 | 98% |
| Sample B-1 | Water | 5.6 | 0.5 | 92% |
| Sample B-2 | Water | 7.1 | 0.6 | 94% |
| Control-1 | Blank | Not Detected | N/A | N/A |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a given sample.
Caption: General workflow for the quantification of this compound.
Logical Relationship for Method Development
The diagram below outlines the logical steps involved in developing a robust analytical method for this compound.
Caption: Logical steps for analytical method development.
References
- 1. 4-Nonanol, 2-methyl- [webbook.nist.gov]
- 2. 4-Nonanol, 2-methyl- [webbook.nist.gov]
- 3. PubChemLite - 4-nonanol, 2-methyl- (C10H22O) [pubchemlite.lcsb.uni.lu]
- 4. 4-Nonanol, 2-methyl- | C10H22O | CID 141299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Nonanol, 2-methyl- | C10H22O | CID 25139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-2-nonanol [webbook.nist.gov]
Application Notes and Protocols for the Extraction of 2-Methyl-4-nonanol from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nonanol is a naturally occurring chiral alcohol that has been identified as a significant semiochemical, particularly as a male-produced aggregation pheromone in several species of weevils, including the sugarcane weevil (Sphenophorus levis). Its role in insect communication makes it a compound of interest for applications in pest management, such as in monitoring and mass trapping strategies. While primarily studied in the context of insect chemical ecology, the extraction and quantification of this compound from its natural sources are crucial for fundamental research and the development of practical applications.
These application notes provide an overview of the primary known natural source of this compound and detailed protocols for its extraction and analysis. The methodologies described are based on established techniques for the collection and identification of volatile and semi-volatile compounds from insects.
Natural Sources of this compound
The most well-documented natural source of this compound is the male sugarcane weevil, Sphenophorus levis. In this species, the compound functions as an aggregation pheromone, attracting both males and females to a common location. At present, there is limited information available in the scientific literature regarding the presence of this compound in plant species or other natural sources. Therefore, the protocols provided below are focused on its extraction from insects.
Experimental Protocols
Two primary methods are employed for the extraction of volatile and semi-volatile compounds like this compound from insects: solvent extraction of pheromone glands and headspace analysis of emitted volatiles.
Protocol 1: Solvent Extraction of Pheromone Glands
This method involves the direct extraction of the pheromone from the glands of the insect, providing a profile of the compounds present within the gland at the time of extraction.
Materials:
-
Male sugarcane weevils (Sphenophorus levis)
-
Dissecting microscope
-
Fine-tipped forceps and dissecting scissors
-
Glass vials with PTFE-lined caps (B75204) (2 mL)
-
High-purity organic solvent (e.g., hexane (B92381), dichloromethane)
-
Glass syringe (100 µL)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
This compound analytical standard
Procedure:
-
Insect Preparation: Anesthetize adult male sugarcane weevils by placing them at -20°C for 5-10 minutes.
-
Gland Dissection: Under a dissecting microscope, carefully dissect the terminal abdominal segments to expose the pheromone-producing glands. The precise location of these glands may require prior histological studies for confirmation.
-
Extraction:
-
Excise the identified pheromone glands and place them in a 2 mL glass vial.
-
Add 100 µL of high-purity hexane to the vial.
-
Gently crush the glands using a clean glass rod to facilitate extraction.
-
Seal the vial and allow the extraction to proceed for at least 1 hour at room temperature.
-
-
Sample Preparation for Analysis:
-
Carefully remove the insect tissue from the vial.
-
The resulting solvent extract, containing the pheromone, can be directly analyzed or concentrated under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the extract into the GC-MS system.
-
Use a non-polar or medium-polarity capillary column suitable for the separation of volatile compounds.
-
The mass spectrometer will be used to identify this compound based on its characteristic mass spectrum and retention time compared to an analytical standard.
-
Protocol 2: Headspace Analysis using Solid-Phase Microextraction (SPME)
This non-destructive method collects the volatile compounds released by living insects, providing a profile of the emitted pheromone blend.
Materials:
-
Live, sexually mature male sugarcane weevils
-
Glass chamber or vial large enough to house the insect(s) comfortably
-
Solid-Phase Microextraction (SPME) device with a suitable fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Gas chromatograph-mass spectrometer (GC-MS) with an SPME-compatible inlet
-
This compound analytical standard
Procedure:
-
Insect Acclimation: Place one or more live male weevils in a clean glass chamber. Allow the insects to acclimate for a period to ensure natural pheromone release. The chamber should be sealed but allow for air exchange if the collection period is long.
-
SPME Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions by heating it in the GC injection port.
-
Headspace Sampling:
-
Insert the SPME fiber through a septum in the lid of the glass chamber, exposing the fiber to the headspace above the insects. Do not allow the fiber to touch the insects.
-
Expose the fiber for a predetermined period, typically 30 minutes to several hours, to allow for the adsorption of volatile compounds.
-
-
Sample Analysis:
-
Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the collected analytes from the fiber onto the GC column.
-
Analyze the sample using the same GC-MS conditions as in Protocol 1 to identify and quantify this compound.
-
Data Presentation
Quantitative analysis of this compound can be performed by creating a calibration curve with an analytical standard. The following table provides a template for summarizing quantitative data obtained from the extraction experiments. The values presented are hypothetical and for illustrative purposes only.
| Extraction Method | Sample Source | Number of Individuals | This compound (ng/individual) | Standard Deviation |
| Solvent Extraction | Pheromone Glands | 10 | 45.8 | 8.2 |
| Headspace SPME | Emitted Volatiles | 5 | 12.3 | 3.1 |
Visualization of Workflows and Concepts
Pheromonal Communication Pathway
The following diagram illustrates the general signaling pathway of an insect pheromone, from its release to the behavioral response in the receiving insect.
Caption: Pheromonal communication from sender to receiver.
Experimental Workflow for this compound Extraction and Analysis
This diagram outlines the key steps in the extraction and analysis of this compound from insect sources.
Caption: Workflow for extraction and analysis of this compound.
Application Notes: Synthesis of 2-Methyl-4-nonanol via Grignard Reaction
Introduction
2-Methyl-4-nonanol is a secondary alcohol with potential applications in various fields of chemical research, including the development of flavorings, fragrances, and as an intermediate in the synthesis of more complex organic molecules. Its synthesis in the laboratory is most commonly and efficiently achieved through a Grignard reaction. This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde. Specifically, the protocol described herein details the synthesis of this compound by reacting n-pentylmagnesium bromide with isobutyraldehyde (B47883).
Reaction Principle
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The Grignard reagent, in this case, n-pentylmagnesium bromide, is prepared by reacting 1-bromopentane (B41390) with magnesium metal in an anhydrous ether solvent. The highly polarized carbon-magnesium bond renders the pentyl group nucleophilic. This nucleophile then attacks the electrophilic carbonyl carbon of isobutyraldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound. Due to the high reactivity of the Grignard reagent, it is crucial to carry out the reaction under strictly anhydrous conditions to prevent its decomposition by water.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the expected product in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL at 25°C) | Boiling Point (°C) | Moles (mmol) | Volume (mL) | Mass (g) |
| Magnesium | Mg | 24.31 | - | - | 120 | - | 2.92 |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | 1.218 | 130 | 100 | 12.4 | 15.10 |
| Isobutyraldehyde | C₄H₈O | 72.11 | 0.79 | 63-65 | 100 | 9.1 | 7.21 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | 34.6 | - | ~150 | - |
| This compound | C₁₀H₂₂O | 158.28 | ~0.83 (est.) | ~205-210 (est.) | 80 (expected) | ~15.2 (expected) | ~12.66 (expected) |
Note: The expected yield is estimated to be around 80%.
Experimental Protocol
Materials:
-
Magnesium turnings
-
1-Bromopentane
-
Isobutyraldehyde (2-methylpropanal)
-
Anhydrous diethyl ether
-
Iodine (a small crystal)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (500 mL)
-
Standard laboratory glassware for extraction and distillation
Procedure:
Part 1: Preparation of the Grignard Reagent (n-pentylmagnesium bromide)
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120°C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Initiation: Place magnesium turnings (2.92 g, 120 mmol) and a magnetic stir bar in the three-necked flask. Add a small crystal of iodine to the flask. The iodine will help to activate the magnesium surface.
-
Reaction Setup: Assemble the reflux condenser and the dropping funnel onto the flask. Maintain a positive pressure of inert gas throughout the reaction.
-
Formation of Grignard Reagent: In the dropping funnel, prepare a solution of 1-bromopentane (15.10 g, 100 mmol) in 50 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the 1-bromopentane solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and the appearance of a cloudy solution. Gentle warming with a heat gun or a warm water bath may be necessary to start the reaction.
-
Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux of the ether.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
Part 2: Reaction with Isobutyraldehyde
-
Aldehyde Addition: Cool the Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of isobutyraldehyde (7.21 g, 100 mmol) in 30 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 100 mL of a saturated aqueous solution of ammonium chloride dropwise to the stirred mixture to quench the reaction and hydrolyze the magnesium alkoxide. This process is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake well. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Washing and Drying: Combine all the organic extracts and wash them with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature.
Characterization:
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
-
IR Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol, and C-H stretching bands around 2850-3000 cm⁻¹.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule, including a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), and signals for the methyl, methylene, and methine protons of the alkyl chains.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should show the expected number of signals corresponding to the ten carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Use of 2-Methyl-4-nonanol as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nonanol is a branched-chain aliphatic alcohol that can serve as a valuable chemical standard in various analytical applications. Its properties make it particularly suitable as an internal standard for the quantification of volatile and semi-volatile organic compounds using Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID). This document provides detailed application notes and protocols for its use as a chemical standard.
An internal standard is a compound of known concentration added to an unknown sample to facilitate the quantification of a specific analyte. The use of an internal standard can correct for variations in injection volume, solvent evaporation, and instrument response, thereby improving the accuracy and precision of the analysis.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use as a chemical standard. Key properties are summarized in the table below.[1][2]
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| CAS Number | 26533-31-3 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | Not explicitly available, but expected to be around 200-220 °C | Inferred from similar compounds |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane, hexane) | General knowledge |
| Purity | Purity should be confirmed by the user as suppliers may not provide detailed analytical data. |
Applications
The primary application of this compound as a chemical standard is in quantitative analytical chemistry, particularly in chromatographic methods.
-
Internal Standard in Gas Chromatography (GC): Due to its volatility and thermal stability, this compound is a suitable internal standard for the analysis of other alcohols, aldehydes, ketones, and esters. Its retention time is typically in a region that does not interfere with many common analytes.
-
Reference Standard in Pheromone Analysis: As a structural analog to some insect pheromones, it can be used as a reference compound in the analysis of pheromone blends.
-
Method Validation: It can be used during the validation of new analytical methods to assess parameters such as linearity, accuracy, and precision.
Experimental Protocols
General Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from sources of ignition as the compound is likely flammable.
-
Avoid inhalation, ingestion, and skin contact.
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for quantitative analysis. The following protocol outlines the preparation of a stock solution and calibration standards.
Materials:
-
This compound (of the highest available purity)
-
High-purity solvent (e.g., GC-grade methanol, hexane, or ethyl acetate)
-
Class A volumetric flasks
-
Calibrated pipettes or syringes
Protocol:
-
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the compound in the chosen solvent and dilute to the mark.
-
This creates a stock solution of approximately 1 mg/mL. The exact concentration should be calculated based on the recorded weight.
-
-
Analyte Stock Solution:
-
Prepare a stock solution of the analyte(s) of interest in a similar manner, at a concentration of approximately 1 mg/mL.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by making serial dilutions of the analyte stock solution.
-
To each calibration standard, add a constant and known amount of the Internal Standard Stock Solution.
-
A typical calibration curve may consist of 5 to 7 concentration levels.
-
Example Calibration Standard Preparation:
| Calibration Level | Volume of Analyte Stock (mL) | Volume of IS Stock (mL) | Final Volume (mL) | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) |
| 1 | 0.1 | 1.0 | 10 | 10 | 100 |
| 2 | 0.2 | 1.0 | 10 | 20 | 100 |
| 3 | 0.5 | 1.0 | 10 | 50 | 100 |
| 4 | 1.0 | 1.0 | 10 | 100 | 100 |
| 5 | 2.0 | 1.0 | 10 | 200 | 100 |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This is a general protocol and should be optimized for the specific analyte and instrument.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Appropriate GC column (e.g., DB-5ms, HP-5ms, or a wax column depending on analyte polarity)
GC-MS Conditions (Example):
| Parameter | Value |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
Analysis Procedure:
-
Inject the prepared calibration standards into the GC-MS.
-
For each standard, integrate the peak areas of the analyte(s) and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Prepare the unknown sample by adding the same amount of the internal standard as in the calibration standards.
-
Inject the prepared unknown sample into the GC-MS and determine the peak area ratio.
-
Calculate the concentration of the analyte in the unknown sample using the calibration curve equation.
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Logical flow of internal standard-based quantification.
References
Application Notes and Protocols for Methyl-Branched Alcohols in Pest Management
A Note on Chemical Nomenclature: Initial research indicates that while the query specifies 2-Methyl-4-nonanol, the predominantly utilized and researched compound in pest management for weevils is 4-Methyl-5-nonanol (B104968) , also known as ferrugineol. This document will focus on the application of 4-Methyl-5-nonanol and other structurally related, behaviorally active methyl-branched alcohols that serve as aggregation pheromones for various weevil species.
Introduction
Methyl-branched alcohols are crucial semiochemicals in the integrated pest management (IPM) of several economically significant weevil species. These compounds, primarily acting as male-produced aggregation pheromones, attract both male and female conspecifics, making them highly effective for monitoring and mass trapping. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of these compounds, with a primary focus on 4-Methyl-5-nonanol for the management of the Red Palm Weevil (Rhynchophorus ferrugineus).
Target Pests and Active Compounds
The application of methyl-branched alcohols as aggregation pheromones is specific to certain pest species. The primary compounds and their main targets are summarized below.
| Compound | Common Name | Target Pest(s) | Reference |
| 4-Methyl-5-nonanol | Ferrugineol | Rhynchophorus ferrugineus (Red Palm Weevil), R. vulneratus, R. bilineatus, Metamasius hemipterus (West Indian Sugarcane Weevil), Dynamis borassi | [1] |
| 4-Methyl-5-nonanone | Rhynchophorus ferrugineus (minor component) | [2][3] | |
| 2-Methyl-4-heptanol | Metamasius hemipterus sericeus | [4] | |
| (S)-2-Methyl-4-octanol | Sphenophorus levis (Sugarcane Weevil) | [5][6] |
Application Notes for 4-Methyl-5-nonanol in Rhynchophorus ferrugineus Management
Principle of Action
4-Methyl-5-nonanol is the major component of the male-produced aggregation pheromone of the Red Palm Weevil (Rhynchophorus ferrugineus).[1][2] It acts as a long-range attractant, luring both sexes to a specific location, which is essential for mating and locating suitable host palms for oviposition. In IPM strategies, synthetic 4-Methyl-5-nonanol is used to bait traps, effectively intercepting adult weevils and reducing their population in the field. For enhanced efficacy, it is often used in conjunction with a kairomone, such as ethyl acetate (B1210297), and food baits like fermenting sugarcane or dates, which act as short-range attractants.[1][7][8]
Lure Composition and Release Rate
Commercial lures for R. ferrugineus typically contain a 9:1 ratio of 4-Methyl-5-nonanol to 4-Methyl-5-nonanone.[3][9] The release rate of the pheromone is a critical factor influencing trap efficacy.
| Pheromone Component | Recommended Release Rate | Notes | Reference |
| 4-Methyl-5-nonanol (Ferrugineol) | 3-10 mg/day | Captures increase up to 4-5 mg/day; higher rates do not significantly improve or reduce catches. | [8][10][11] |
| Ethyl Acetate (Kairomone) | 200-400 mg/day | Acts synergistically with the pheromone to increase trap captures. | [11] |
Trapping Systems
Various trap designs can be utilized, with bucket traps and vane traps being common. The placement and density of traps are crucial for effective pest management.
| Parameter | Recommendation | Reference |
| Trap Type | Vane traps or bucket traps (5-10 L) | [10] |
| Trap Color | Red is commonly used. | [12] |
| Trap Placement | Ground level or hung on non-host trees at a height of 1-1.5 meters, within 30 meters of host palms. | [3][7][10] |
| Trap Density (Monitoring) | 1-2 traps per hectare | [3] |
| Trap Density (Mass Trapping) | 5-10 traps per hectare | [3] |
| Lure and Bait Replacement | Pheromone lures every 6-12 weeks; food baits every 7-9 days. | [3][7] |
Experimental Protocols
Protocol 1: Field Efficacy Trial of 4-Methyl-5-nonanol Lures
Objective: To evaluate the field efficacy of different formulations or release rates of 4-Methyl-5-nonanol for trapping R. ferrugineus.
Materials:
-
Standard bucket traps (5-liter) with entry windows.
-
Synthetic 4-Methyl-5-nonanol lures (experimental and control).
-
Ethyl acetate dispensers.
-
Food bait (e.g., 250g of sugarcane pieces).
-
Water and a small amount of detergent (as a killing agent in the trap).
-
GPS unit for marking trap locations.
-
Data collection sheets.
Procedure:
-
Site Selection: Choose a palm plantation with a known infestation of R. ferrugineus.
-
Experimental Design: Use a randomized complete block design with a minimum of four replicates for each treatment (lure type). Traps should be placed at least 50 meters apart to avoid interference.
-
Trap Preparation:
-
Drill four equidistant holes (2-3 cm in diameter) on the upper side of the bucket.
-
Hang the pheromone lure and ethyl acetate dispenser inside the trap from the lid.
-
Place 250g of fresh sugarcane pieces at the bottom of the trap. .
-
Add 1 liter of water with a few drops of detergent to the bottom of the trap.
-
-
Trap Deployment:
-
Hang traps on non-host trees or poles at a height of 1.5 meters.
-
Record the GPS coordinates of each trap.
-
-
Data Collection:
-
Inspect traps weekly for a period of 8 weeks.
-
Count and record the number of male and female weevils captured in each trap.
-
Replace the food bait at each inspection. Replace pheromone lures according to the manufacturer's specifications or experimental design.
-
-
Data Analysis: Analyze the data using ANOVA to determine significant differences in weevil capture rates between the different lure treatments.
Protocol 2: Synthesis of 4-Methyl-5-nonanol
Objective: To synthesize racemic 4-Methyl-5-nonanol for research purposes.
Reaction: Grignard reaction between 2-methyl-1-pentanal and n-butylmagnesium bromide.
Materials:
-
Magnesium turnings
-
n-Butyl bromide
-
Anhydrous diethyl ether
-
2-Methyl-1-pentanal
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, condenser) under an inert atmosphere (Nitrogen or Argon).
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings.
-
Add a solution of n-butyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the reaction.
-
Once the reaction starts, add the remaining n-butyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of butylmagnesium bromide.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Add a solution of 2-methyl-1-pentanal in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0°C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to obtain 4-Methyl-5-nonanol.
-
Visualizations
Signaling Pathway of Pheromone Reception
Caption: Pheromone reception and processing pathway in insects.
Experimental Workflow for Lure Efficacy Testing
Caption: Workflow for field testing of pheromone lure efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. utkarshagro.com [utkarshagro.com]
- 4. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 8. Lures for red palm weevil trapping systems: aggregation pheromone and synthetic kairomone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 4-methyl-5-nonanol | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Electroantennography (EAG) with 2-Methyl-4-nonanol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Electroantennography (EAG)
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical potential from an insect's antenna in response to an odor stimulus. The insect antenna is a primary olfactory organ, housing a vast array of olfactory receptor neurons (ORNs) that detect volatile chemical cues from the environment. These cues are critical for locating food sources, mates, and suitable oviposition sites. EAG provides a rapid and sensitive measure of the peripheral olfactory response of an insect to a given compound, making it an invaluable tool for screening potential insect attractants, repellents, or behavior-modifying semiochemicals.
This document provides a detailed protocol for conducting EAG experiments to measure the antennal responses of insects to 2-Methyl-4-nonanol, a branched-chain alcohol that may elicit olfactory responses in various insect species.
Data Presentation: Quantitative EAG Response to this compound
| Stimulus | Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) | Normalized Response (%) |
| Control (Hexane) | 0 | 0.05 | 0.01 | 0 |
| This compound | 0.001 | 0.25 | 0.04 | 15.38 |
| 0.01 | 0.68 | 0.09 | 41.85 | |
| 0.1 | 1.15 | 0.14 | 70.77 | |
| 1 | 1.62 | 0.21 | 100.00 | |
| 10 | 1.65 | 0.23 | 101.85 | |
| Positive Control (e.g., 1-Octanol) | 1 | 1.58 | 0.19 | 97.53 |
Normalized Response (%) is calculated relative to the response to the highest concentration of this compound (1 µg/µL in this example).
Experimental Protocols
This section details the methodology for conducting EAG analysis with this compound.
Materials and Reagents
-
Insects: Target insect species (e.g., moths, beetles, flies), both males and females if applicable.
-
This compound: High purity grade (≥98%).
-
Solvent: Hexane or paraffin (B1166041) oil (spectroscopic grade).
-
Saline Solution: Ringer's solution or similar insect saline (e.g., for moths: 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM NaHCO3, 5 mM D-glucose, pH 7.2).
-
Electrodes:
-
Recording electrode: Glass capillary microelectrode filled with saline solution.
-
Reference electrode: Glass capillary microelectrode filled with saline solution.
-
-
Micromanipulators: To position the electrodes.
-
EAG System:
-
High-impedance DC amplifier.
-
Data acquisition system (e.g., IDAC-4).
-
Computer with EAG analysis software.
-
-
Stimulus Delivery System:
-
Pasteur pipettes.
-
Filter paper strips.
-
Air stimulus controller to deliver purified and humidified air puffs.
-
-
Microscope: For antenna preparation and electrode placement.
Experimental Workflow
Application Notes and Protocols for Behavioral Assays Using 2-Methyl-4-nonanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nonanol and its structural analogs, such as 2-Methyl-4-octanol, are key semiochemicals, primarily functioning as aggregation pheromones in various insect species, particularly within the Curculionidae family (weevils). These compounds are instrumental in mediating aggregation behavior, attracting both male and female conspecifics to a specific location for mating and feeding. Understanding the behavioral responses elicited by these compounds is crucial for the development of effective pest management strategies, including monitoring, mass trapping, and mating disruption. Furthermore, in the context of drug development, particularly for vector-borne diseases, elucidating the mechanisms of insect attraction can inform the design of novel repellents or attractants for vector control.
These application notes provide a comprehensive overview of the use of this compound and its analogs in behavioral assays, complete with detailed experimental protocols, quantitative data from relevant studies, and visualizations of experimental workflows and signaling pathways. While specific data for this compound is limited in publicly available literature, the information presented here is based on closely related and structurally similar compounds, providing a strong predictive framework for its application.
Data Presentation: Quantitative Behavioral Response Data
The following tables summarize quantitative data from behavioral assays conducted on analogs of this compound. This data is essential for designing experiments and for comparative analysis of new synthetic analogs.
Table 1: Olfactometer Bioassay of Red Palm Weevil (Rhynchophorus ferrugineus) Response to an Aggregation Pheromone Blend
| Treatment Group | Number of Responding Weevils (n=30) | Mean Female Response | Mean Male Response | Statistical Significance (vs. Control) |
| Pheromone Blend | 21 | 13.4 | 7.6 | p ≤ 0.001[1] |
| Control | Not specified | Not specified | Not specified | - |
Table 2: Field Trapping of Sugarcane Weevil (Sphenophorus incurrens) Using 2-Methyl-4-octanol Baits
| Trap Bait | Mean Number of Weevils Captured |
| Sugarcane + Pheromone Lure | Significantly higher than other treatments[2] |
| Sugarcane + Males | No significant difference from sugarcane alone[2] |
| Pheromone Lure Alone | No significant difference from sugarcane alone[2] |
| Sugarcane Alone | Baseline capture |
| Empty Trap (Control) | Lowest capture |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. These protocols can be adapted for use with this compound.
Protocol 1: Y-Tube Olfactometer Assay for Attraction Assessment
This protocol is designed to assess the attractant or repellent properties of a volatile compound in a controlled laboratory setting.
Materials:
-
Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Activated charcoal filter
-
Humidifier (e.g., gas washing bottle with distilled water)
-
Odor source chambers
-
Test compound (this compound) dissolved in a suitable solvent (e.g., hexane)
-
Control (solvent only)
-
Test insects (e.g., Sphenophorus levis)
-
Stopwatch
-
Data recording sheets
Procedure:
-
Setup: Assemble the Y-tube olfactometer, ensuring all glassware is clean and free of contaminants. Connect the air source, filter, and humidifier to the olfactometer arms.
-
Airflow: Adjust the flow meters to provide a constant, clean, and humidified airflow through both arms of the olfactometer (e.g., 1 L/min).
-
Odor Application: Apply a known concentration of the test compound solution to a filter paper and place it in the odor source chamber of one arm. In the other arm, use a filter paper with the solvent only as a control.
-
Insect Acclimatization: Place the test insects in a separate clean container for at least 30 minutes to acclimatize to the experimental room conditions.
-
Insect Introduction: Introduce a single insect at the base of the Y-tube.
-
Observation: Start the stopwatch and observe the insect's behavior for a set period (e.g., 5-10 minutes). Record which arm the insect enters and how much time it spends in each arm. An insect is considered to have made a choice when it moves a certain distance into one of the arms (e.g., past a 5 cm line).
-
Data Collection: Record the choice of each insect. After testing a set number of insects (e.g., 30), rotate the arms of the olfactometer to avoid positional bias.
-
Replication: Repeat the experiment with a new batch of insects.
-
Data Analysis: Analyze the data using a chi-square test or a binomial test to determine if there is a significant preference for the test compound over the control.
Protocol 2: Field Trapping Assay for Pheromone Efficacy
This protocol is used to evaluate the effectiveness of a pheromone lure in attracting target insects under field conditions.
Materials:
-
Pitfall traps or other suitable insect traps
-
Pheromone lures containing this compound at a specific release rate
-
Control lures (without the pheromone)
-
Soapy water or a killing agent for the traps
-
Stakes or hangers for trap placement
-
GPS device for recording trap locations
-
Data collection sheets
Procedure:
-
Trap Preparation: Prepare the pitfall traps by adding a solution of soapy water to the bottom to capture and retain the insects.
-
Lure Placement: Place a pheromone lure in the designated holder within the trap. For control traps, use a lure without the pheromone.
-
Trap Deployment: Deploy the traps in the field in a randomized complete block design. The distance between traps should be sufficient to avoid interference (e.g., at least 20-30 meters apart).
-
Trap Placement: Install the traps at a height and location appropriate for the target insect's behavior. For ground-dwelling weevils, traps are often buried so the entrance is level with the soil surface.
-
Data Collection: Check the traps at regular intervals (e.g., weekly) and count the number of target insects captured in each trap.
-
Lure and Trap Maintenance: Replace the lures and empty the traps as needed according to the manufacturer's instructions and the duration of the experiment.
-
Data Analysis: Analyze the trap catch data using statistical methods such as ANOVA to compare the number of insects captured in pheromone-baited traps versus control traps.
Visualizations
Experimental Workflow for Olfactometer Assay
Caption: Workflow for a Y-tube olfactometer behavioral assay.
Generalized Olfactory Signaling Pathway
Caption: A generalized insect olfactory signaling pathway.
References
2-Methyl-4-nonanol in Flavor and Fragrance Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nonanol (CAS: 26533-31-3) is a branched-chain aliphatic alcohol with potential applications in the flavor and fragrance industry. While specific research on this compound is limited, its structural similarity to other known aroma compounds suggests it may possess interesting organoleptic properties. This document provides an overview of the characteristics of similar compounds, outlines protocols for synthesis and sensory evaluation that can be adapted for this compound, and presents relevant biological context for its potential interaction with olfactory receptors.
Chemical Properties and Sensory Profile of Related Compounds
Table 1: Physicochemical and Organoleptic Properties of Alcohols Structurally Related to this compound
| Compound | Molecular Formula | CAS Number | Boiling Point (°C) | Odor Description |
| 2-Methyl-4-octanol | C9H20O | 4268-67-1 | 202-204 | Fruity, floral, aromatic[1] |
| 2-Nonanol | C9H20O | 628-99-9 | 195-198 | Waxy, green, creamy, citrus, orange, cheesy, with slight fruity undernotes[2] |
| 4-Methyl-5-nonanol | C10H22O | 154170-44-2 | 206-207 | Spicy, herbal[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and sensory evaluation of this compound are not explicitly published. The following protocols are adapted from established methods for similar secondary alcohols and general sensory analysis procedures.
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of a secondary alcohol through the reaction of a Grignard reagent with an aldehyde. This method can be adapted for the synthesis of this compound by using pentylmagnesium bromide as the Grignard reagent and 2-methylbutanal as the aldehyde.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
2-Methylbutanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Ice bath
-
Separatory funnel
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of a solution of 1-bromopentane in anhydrous diethyl ether to the flask.
-
If the reaction does not start (indicated by the disappearance of the iodine color and gentle boiling of the ether), gently warm the flask.
-
Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 30-60 minutes to ensure the complete formation of the pentylmagnesium bromide reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 2-methylbutanal in anhydrous diethyl ether to the dropping funnel.
-
Add the 2-methylbutanal solution dropwise to the stirred Grignard reagent, maintaining a low temperature.
-
-
Work-up and Purification:
-
After the addition is complete, continue stirring for an additional 30 minutes at room temperature.
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Protocol 2: Sensory Evaluation of this compound
This protocol outlines a general procedure for the sensory evaluation of a neat chemical for fragrance applications using a trained panel.
Materials:
-
This compound (high purity)
-
Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) for dilution if necessary
-
Standard fragrance blotters (smelling strips)
-
Glass vials
-
Sensory evaluation booths with controlled lighting and ventilation
-
Data collection forms or software
Procedure:
-
Panelist Selection and Training:
-
Select panelists based on their olfactory acuity and ability to describe odors.
-
Train panelists with a variety of standard aroma chemicals to establish a common vocabulary for odor description.
-
-
Sample Preparation:
-
Prepare solutions of this compound at various concentrations in an odorless solvent if the neat material is too intense. A common starting point is a 10% solution.
-
Label samples with random three-digit codes to prevent bias.
-
-
Evaluation Procedure:
-
Dip a fragrance blotter into the sample vial to a depth of approximately 1 cm.
-
Present the blotter to the panelist in a sensory evaluation booth.
-
Instruct panelists to evaluate the odor at different time points (e.g., immediately, after 5 minutes, 30 minutes, and 1 hour) to assess the top, middle, and base notes.
-
Panelists should record their descriptions of the odor character and intensity on the provided forms.
-
-
Data Analysis:
-
Compile the descriptive terms used by the panelists.
-
Analyze the frequency of each descriptor to create an odor profile.
-
Use statistical methods to analyze intensity ratings.
-
Olfactory Signaling Pathway
The perception of odorants like this compound begins with the interaction of the molecule with Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. While the specific ORs that may be activated by this compound are unknown, the general signaling cascade is well-established.
Upon binding of an odorant to its specific G-protein coupled receptor (GPCR), a conformational change in the receptor activates the associated G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed.
Conclusion
While direct research on this compound is sparse, its structural characteristics place it within a class of compounds with known relevance to the flavor and fragrance industry. The provided protocols, adapted from established methodologies, offer a framework for the synthesis and sensory characterization of this molecule. Further research is warranted to elucidate its specific odor and flavor profile, determine its odor threshold, and identify the specific olfactory receptors with which it interacts. Such studies would be invaluable for assessing its potential as a novel flavor and fragrance ingredient.
References
Experimental Use of 2-Methyl-4-nonanol in Entomology: Application Notes and Protocols
Initial Research Findings: Extensive literature searches for the experimental use of 2-Methyl-4-nonanol in entomology did not yield specific studies or protocols directly involving this compound as an insect attractant or semiochemical. However, the search results consistently highlighted the significance of structurally similar compounds, namely 2-Methyl-4-octanol and 4-Methyl-5-nonanol , which are well-documented aggregation pheromones for several weevil species.
It is plausible that the initial query for "this compound" may be a result of a misidentification or typo, and the intended compounds of interest are the aforementioned, widely researched semiochemicals. This document provides detailed application notes and protocols for the experimental use of 2-Methyl-4-octanol and 4-Methyl-5-nonanol in entomological research, aimed at researchers, scientists, and drug development professionals.
Application Note 1: 2-Methyl-4-octanol as an Aggregation Pheromone
Background: (S)-2-Methyl-4-octanol has been identified as a male-produced aggregation pheromone in several species of curculionid weevils, most notably the sugarcane weevil, Sphenophorus levis.[1][2][3] Preliminary indoor bioassays have indicated that this compound elicits aggregation behavior in both males and females of the species.[1][2] Its stereochemistry is crucial for its biological activity, with the (S)-enantiomer being the naturally produced, active form.[1][2][3]
Applications:
-
Pest Monitoring: Used as a lure in traps to monitor populations of S. levis and other susceptible weevil species in sugarcane fields and other agricultural settings.
-
Mass Trapping: Deployment of a large number of baited traps to reduce local pest populations as part of an integrated pest management (IPM) strategy.
-
Behavioral Studies: Employed in laboratory and field bioassays to study the chemical ecology and olfactory responses of weevils.
Quantitative Data: Attraction of Sphenophorus levis to 2-Methyl-4-octanol
Specific quantitative field data on the attraction of Sphenophorus levis to 2-Methyl-4-octanol was not available in the initial search results. The provided information primarily focuses on the identification and synthesis of the compound and mentions that field experiments will be conducted.
Experimental Protocol: Field Trapping of Sphenophorus levis using 2-Methyl-4-octanol
This protocol is a generalized procedure based on common practices for weevil pheromone trapping.
1. Materials:
-
Traps: Pitfall traps or flight interception traps suitable for weevils.
-
Lures: Rubber septa or other slow-release dispensers impregnated with a known concentration of (S)-2-Methyl-4-octanol.
-
Solvent: High-purity hexane (B92381) for lure preparation.
-
Collection Agent: A preservative solution (e.g., propylene (B89431) glycol or a dilute detergent solution) in the collection vessel of the trap to kill and preserve captured insects.
-
Personal Protective Equipment (PPE): Gloves and safety glasses.
2. Lure Preparation:
-
Prepare a stock solution of (S)-2-Methyl-4-octanol in hexane at a desired concentration (e.g., 10 mg/mL).
-
Using a microsyringe, apply a specific volume of the stock solution onto a rubber septum to achieve the target dose per lure (e.g., 1 mg).
-
Allow the solvent to evaporate completely in a fume hood before deploying the lures.
-
Prepare control lures by treating septa with hexane only.
3. Experimental Design:
-
Site Selection: Choose a sugarcane field with a known or suspected infestation of S. levis.
-
Trap Placement: Deploy traps in a randomized block design, with each block containing one trap with the pheromone lure and one control trap.
-
Spacing: Ensure a minimum distance of 20-30 meters between traps to avoid interference.
-
Replication: Use a sufficient number of replicates (e.g., 5-10 blocks) to ensure statistical power.
-
Duration: Deploy traps for a set period (e.g., 7-14 days) before collecting the captured insects.
4. Data Collection and Analysis:
-
Collect the captured weevils from each trap.
-
Count and record the number of male and female S. levis in each trap.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the mean number of weevils captured in pheromone-baited traps versus control traps.
Application Note 2: 4-Methyl-5-nonanol as an Aggregation Pheromone
Background: 4-Methyl-5-nonanol is a key component of the male-produced aggregation pheromone of several economically important palm weevils, including the Asian palm weevil (Rhynchophorus bilineatus) and the red palm weevil (Rhynchophorus ferrugineus).[4][5] For R. ferrugineus, the pheromone is a mixture of (4S,5S)-4-methyl-5-nonanol (ferrugineol) and 4-methyl-5-nonanone, typically in a 9:1 ratio.[4] This pheromone is attractive to both sexes, with a stronger attraction observed for females.[4] The effectiveness of the pheromone lure in the field is often enhanced by the addition of fermenting plant material, such as sugarcane or dates, which releases synergistic volatiles.[4]
Applications:
-
Pest Monitoring and Management: Widely used in traps for the surveillance and mass trapping of red palm weevils in date palm and coconut plantations.[6][7]
-
Chemical Ecology Research: Utilized in studies to understand the olfactory responses, behavior, and chemical communication of palm weevils.[6][7]
-
Development of IPM Strategies: An essential tool in integrated pest management programs for palm weevils.[6]
Quantitative Data: Release Rate of 4-Methyl-5-nonanol from Lures
| Lure Type | Mean Release Rate (mg/day) | Standard Deviation |
| ChemTica Lure | 3.2 | ± 0.4 |
Data adapted from field condition studies.
Experimental Protocol: Olfactometer Bioassay for Weevil Response to 4-Methyl-5-nonanol
This protocol describes a laboratory-based method to evaluate the behavioral response of weevils to 4-Methyl-5-nonanol.
1. Materials:
-
Olfactometer: A four-arm or Y-tube olfactometer.
-
Air Delivery System: A source of purified and humidified air with flow meters to control the airflow to each arm of the olfactometer.
-
Odor Source: A solution of 4-Methyl-5-nonanol in a suitable solvent (e.g., mineral oil or hexane) applied to a filter paper.
-
Test Insects: Adult weevils (R. ferrugineus) of a specific sex and age, starved for a few hours before the bioassay.
-
Observation Chamber: A clean, well-lit area to conduct the bioassays.
2. Procedure:
-
Setup: Connect the olfactometer to the air delivery system and set a constant airflow rate (e.g., 200 mL/min) through each arm.
-
Odor Application: Place a filter paper treated with a known concentration of 4-Methyl-5-nonanol in one arm of the olfactometer. Place a filter paper treated with the solvent only in the opposite arm (control).
-
Acclimatization: Allow the system to equilibrate for a few minutes to establish a stable odor plume.
-
Insect Introduction: Introduce a single weevil at the base of the olfactometer.
-
Observation: Record the time the insect spends in each arm of the olfactometer and the number of entries into each arm over a set period (e.g., 10 minutes).
-
Replication: Repeat the bioassay with multiple individual insects (e.g., 20-30 replicates).
-
Cleaning: Thoroughly clean the olfactometer with a solvent (e.g., ethanol) and bake it between trials to remove any residual odors.
3. Data Analysis:
-
Calculate the mean time spent and the mean number of entries into the treatment and control arms.
-
Use a paired t-test or a Wilcoxon signed-rank test to determine if there is a significant difference in the weevil's preference between the odor and the control.
Visualizations
Signaling Pathway: Insect Olfactory Transduction
This diagram illustrates the general mechanism of how an odorant molecule, such as a pheromone, is detected by an insect's olfactory system.
Experimental Workflow: Pheromone-Based Pest Monitoring
This diagram outlines the logical steps involved in using pheromones for insect pest monitoring.
References
Application Notes and Protocols for 2-Methyl-4-nonanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nonanol is a chiral secondary alcohol that holds potential as a versatile chiral building block in asymmetric synthesis. Its two enantiomers, (R)- and (S)-2-Methyl-4-nonanol, can serve as valuable starting materials or intermediates for the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds. The stereocenter at the C-4 position can be strategically incorporated into target molecules, influencing their biological activity and pharmacological properties. Chiral secondary alcohols are crucial components in the synthesis of various drugs, and the ability to produce them in high enantiomeric purity is of significant importance.[1][2]
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound and its subsequent analysis. Furthermore, it explores its potential applications as a chiral synthon in drug development, providing hypothetical synthetic pathways to illustrate its utility.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₂₂O |
| Molecular Weight | 158.28 g/mol |
| CAS Number | 26533-31-3 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not specified |
| Density | Not specified |
Enantioselective Synthesis of this compound
The preparation of enantiomerically pure (R)- and (S)-2-Methyl-4-nonanol can be effectively achieved through the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-4-nonanone (B13107565). The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of ketones to secondary alcohols, often providing high yields and excellent enantiomeric excess (ee).
Protocol 1: (S)-2-Methyl-4-nonanol via CBS Reduction
This protocol outlines the synthesis of (S)-2-Methyl-4-nonanol using the (R)-CBS-oxazaborolidine catalyst.
Materials:
-
2-Methyl-4-nonanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, ~10 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Experimental Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq). Anhydrous THF is added to the flask.
-
Cooling: The flask is cooled to -20 °C in a suitable cooling bath (e.g., dry ice/acetone).
-
Addition of Borane: Borane-dimethyl sulfide complex (1.1 eq) is slowly added to the stirred solution of the CBS catalyst.
-
Substrate Addition: A solution of 2-methyl-4-nonanone (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of methanol at -20 °C.
-
Work-up: The reaction mixture is allowed to warm to room temperature, and 1 M HCl is added. The mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford (S)-2-Methyl-4-nonanol.
Expected Outcome:
Based on analogous reactions, this protocol is expected to yield (S)-2-Methyl-4-nonanol with a high enantiomeric excess (>95% ee) and a good chemical yield (80-95%).
Protocol 2: (R)-2-Methyl-4-nonanol via CBS Reduction
To synthesize the (R)-enantiomer, the same procedure as Protocol 1 is followed, but with the use of (S)-2-Methyl-CBS-oxazaborolidine as the catalyst.
Chiral Analysis of this compound
The enantiomeric excess (ee) of the synthesized this compound can be determined by chiral gas chromatography (GC). Derivatization of the alcohol to its acetate or trifluoroacetate (B77799) ester can often enhance the separation of the enantiomers on a chiral stationary phase.
Protocol 3: Chiral GC Analysis
Materials:
-
Sample of this compound (from Protocol 1 or 2)
-
Acetic anhydride (B1165640) or trifluoroacetic anhydride (derivatizing agent)
-
Pyridine (B92270) (catalyst)
-
Dichloromethane (B109758) (solvent)
-
Chiral GC column (e.g., β-cyclodextrin-based)
Experimental Procedure:
-
Derivatization (Optional but Recommended):
-
Dissolve a small sample (1-2 mg) of this compound in dichloromethane (0.5 mL).
-
Add a few drops of pyridine followed by an excess of acetic anhydride or trifluoroacetic anhydride.
-
Stir the mixture at room temperature for 30 minutes.
-
Quench the reaction with a small amount of water and extract the derivative into dichloromethane.
-
Dry the organic layer with anhydrous Na₂SO₄.
-
-
GC Analysis:
-
Inject a small aliquot of the derivatized (or underivatized) sample into the GC equipped with a chiral capillary column.
-
Typical GC Conditions:
-
Column: Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 230 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: 80 °C (hold 2 min), then ramp to 150 °C at 2 °C/min.
-
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers. The retention times will differ on the chiral column.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100
-
Application of this compound as a Chiral Building Block
While direct applications of this compound in the synthesis of specific drug molecules are not extensively documented in the reviewed literature, its structure as a chiral secondary alcohol makes it a valuable synthon for the introduction of stereocenters. The following are illustrative, hypothetical examples of how enantiomerically pure this compound could be utilized in the synthesis of more complex chiral molecules.
Hypothetical Application 1: Synthesis of a Chiral Ester Precursor
Enantiopure this compound can be used to introduce chirality into a molecule through esterification with a prochiral or chiral carboxylic acid. This can be a key step in the synthesis of bioactive esters or serve to create a diastereomeric intermediate for further stereoselective transformations.
Reaction Scheme:
References
Formulation of 2-Methyl-4-nonanol for Field Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, deployment, and evaluation of 2-Methyl-4-nonanol as a semiochemical for field-based research. The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific research objectives and target insect species.
Introduction
This compound is a branched-chain alcohol that has been identified as a component of the aggregation pheromone in several species of weevils (Coleoptera: Curculionidae). Its application in field studies is primarily focused on monitoring and controlling pest populations through trapping or mating disruption. The efficacy of these strategies is highly dependent on the proper formulation and deployment of the pheromone lure. This document details the necessary protocols for preparing and testing this compound lures for field applications.
Data Presentation: Lure Composition and Field Efficacy
The following tables summarize typical quantitative data for the formulation and field evaluation of this compound lures. It is important to note that optimal loading doses and resulting trap catches can vary significantly based on the target species, environmental conditions, and trap design. The data presented here are illustrative and should be optimized for specific experimental conditions.
Table 1: this compound Lure Formulation Parameters
| Dispenser Type | Chemical Purity | Loading Dose (mg) | Solvent | Release Rate (mg/day) | Field Longevity (days) |
| Red Rubber Septum | >95% | 10 | Hexane (B92381) | 0.1 - 0.5 | 28 - 42 |
| Polyethylene (B3416737) Vial | >95% | 50 | None | 0.5 - 1.5 | 60 - 90 |
| Controlled-Release Membrane | >95% | 100 | None | 1.0 - 2.0 | >90 |
Table 2: Field Trapping Efficacy of this compound Lures
| Lure Loading Dose (mg) | Mean Trap Catch (weevils/trap/week) | Standard Deviation |
| 0 (Control) | 2.3 | ± 1.1 |
| 10 | 15.8 | ± 4.5 |
| 50 | 32.1 | ± 8.2 |
| 100 | 45.6 | ± 11.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Lures
Objective: To prepare pheromone lures with a precise loading dose of this compound for field deployment.
Materials:
-
This compound (purity >95%)
-
Hexane (HPLC grade)
-
Dispensers (e.g., red rubber septa, polyethylene vials)
-
Micropipette
-
Analytical balance
-
Fume hood
-
Forceps
-
Glass vials with PTFE-lined caps
Methodology:
-
Stock Solution Preparation (for rubber septa):
-
In a fume hood, accurately weigh a precise amount of this compound (e.g., 100 mg) using an analytical balance.
-
Dissolve the this compound in a specific volume of hexane to achieve a desired stock concentration (e.g., 100 mg/mL).
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution in a tightly sealed glass vial at -20°C.
-
-
Lure Loading:
-
For Red Rubber Septa:
-
Using a micropipette, apply a precise volume of the this compound stock solution onto the dispenser to achieve the desired lure loading. For example, to prepare a 10 mg lure, apply 100 µL of a 100 mg/mL stock solution.
-
Allow the solvent to evaporate completely in the fume hood for at least 30 minutes before using the lure.
-
-
For Polyethylene Vials:
-
Carefully dispense the desired amount of neat this compound directly into the vial using a micropipette.
-
Seal the vial according to the manufacturer's instructions.
-
-
-
Control Lures: Prepare control lures by applying the same volume of solvent only (for rubber septa) or leaving the dispenser empty.
-
Storage: Store the prepared lures in airtight containers at -20°C until field deployment to minimize degradation and premature release of the pheromone.
Protocol 2: Field Deployment and Monitoring of Pheromone Traps
Objective: To evaluate the field efficacy of this compound lures by monitoring insect capture in traps.
Materials:
-
Insect traps appropriate for the target species (e.g., funnel traps, pitfall traps)
-
Prepared this compound lures and control lures
-
Stakes or hangers for trap deployment
-
GPS device for recording trap locations
-
Data sheets for recording trap catches
-
Disposable gloves
Methodology:
-
Site Selection: Choose a field site with a known or suspected population of the target insect.
-
Experimental Design:
-
Establish a grid of trapping locations with a minimum distance of 20-50 meters between traps to avoid interference.
-
Randomly assign the lure treatments (e.g., different doses of this compound and a control) to the trap locations. Replicate each treatment at least 3-5 times.
-
-
Trap Deployment:
-
Wear disposable gloves when handling lures to avoid contamination.[1]
-
Place one lure inside each trap according to the trap manufacturer's instructions.
-
Deploy the traps at a height and in a location appropriate for the target insect's flight or walking behavior.
-
Record the GPS coordinates of each trap.
-
-
Monitoring and Data Collection:
-
Check the traps at regular intervals (e.g., weekly).
-
Record the number of target insects captured in each trap.
-
Remove captured insects and any debris from the traps at each check.
-
Replace the lures at appropriate intervals based on their expected field longevity.
-
-
Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to determine the effect of lure dose on insect capture.
Visualizations
Insect Olfactory Signaling Pathway
The following diagram illustrates a generalized signaling pathway for the detection of a pheromone like this compound by an insect.
Caption: Generalized insect olfactory signaling pathway for pheromone detection.
Experimental Workflow for Field Evaluation
This diagram outlines the key steps in the field evaluation of this compound lures.
Caption: Workflow for the field evaluation of this compound lures.
References
Application Notes and Protocols for the Stereospecific Synthesis of 2-Methyl-4-nonanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nonanol is a chiral alcohol with potential applications in various fields, including as a building block in the synthesis of pharmaceuticals and as a semiochemical. The presence of two stereocenters at positions C2 and C4 results in four possible stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S). The biological activity and pharmacological properties of these stereoisomers can vary significantly, necessitating precise stereocontrol during their synthesis. This document provides detailed application notes and experimental protocols for the stereospecific synthesis of this compound, focusing on key techniques such as asymmetric reduction, diastereoselective addition, and enzymatic kinetic resolution.
Synthetic Strategies Overview
The stereospecific synthesis of this compound can be approached through several strategic pathways. The choice of strategy will depend on the desired stereoisomer and the available starting materials and reagents. The three primary strategies detailed in these notes are:
-
Asymmetric Reduction of a Prochiral Ketone: This strategy involves the synthesis of the achiral ketone, 2-methyl-4-nonanone (B13107565), followed by an enantioselective reduction to establish the stereocenter at the C4 position. The stereochemistry at the C2 position is introduced via a separate chiral precursor or resolved in a subsequent step.
-
Diastereoselective Addition to a Chiral Aldehyde: This approach utilizes a chiral aldehyde to direct the stereochemical outcome of a nucleophilic addition, simultaneously setting the stereochemistry at both the C2 and C4 positions.
-
Kinetic Resolution of Racemic this compound: In this method, a racemic mixture of this compound is prepared, and an enzyme is used to selectively acylate one of the enantiomers, allowing for the separation of the unreacted alcohol and the newly formed ester.
The logical workflow for these synthetic approaches is illustrated below.
Data Presentation: Comparison of Synthetic Techniques
The following table summarizes the expected outcomes for the different stereospecific techniques described in the protocols. The data is based on literature reports for analogous reactions.
| Technique | Target Stereocenter(s) | Key Reagent/Catalyst | Typical Yield (%) | Typical Enantiomeric/Diastereomeric Excess (%) |
| Asymmetric Reduction | C4 | (R)- or (S)-CBS Catalyst | 85-95 | >95 ee |
| Diastereoselective Addition | C2 and C4 | Chiral Auxiliary (e.g., Evans) | 70-85 | >90 de |
| Kinetic Resolution | C4 (Separation) | Lipase PS (Pseudomonas cepacia) | 40-50 (for each enantiomer) | >98 ee |
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound and 2-Methyl-4-nonanone
This protocol describes the initial preparation of the racemic alcohol and its oxidation to the corresponding ketone, which serves as a precursor for stereoselective reductions.
Part A: Synthesis of Racemic this compound via Grignard Reaction
-
Materials: Magnesium turnings, iodine crystal, 1-bromopentane (B41390), anhydrous diethyl ether, isobutyraldehyde (B47883), saturated aqueous ammonium (B1175870) chloride solution, anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq). Add a crystal of iodine.
-
Add a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromide solution to the magnesium and initiate the reaction (slight warming may be necessary).
-
Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (pentylmagnesium bromide).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of isobutyraldehyde (1.2 eq) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to yield racemic this compound.
-
Part B: Oxidation to 2-Methyl-4-nonanone
-
Materials: Racemic this compound, dichloromethane (B109758) (DCM), pyridinium (B92312) chlorochromate (PCC), silica (B1680970) gel.
-
Procedure:
-
Dissolve racemic this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add PCC (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-methyl-4-nonanone.
-
Purify the product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Protocol 2: Asymmetric Reduction of 2-Methyl-4-nonanone using a Corey-Bakshi-Shibata (CBS) Catalyst
This protocol describes the enantioselective reduction of the prochiral ketone to afford either (S)- or (R)-2-Methyl-4-nonanol with high enantiomeric excess.[1][2][3][4][5]
-
Materials: 2-Methyl-4-nonanone, (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene), borane-tetrahydrofuran (B86392) complex (BH3·THF, 1 M in THF), anhydrous tetrahydrofuran (B95107) (THF), methanol (B129727), 1 M HCl.
-
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the catalyst solution to 0 °C and slowly add BH3·THF solution (0.6 eq). Stir for 10 minutes.
-
In a separate flask, dissolve 2-methyl-4-nonanone (1.0 eq) in anhydrous THF.
-
Cool the ketone solution to -30 °C.
-
Slowly add the ketone solution to the catalyst-borane complex via cannula over 30 minutes.
-
Stir the reaction mixture at -30 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction by the slow, dropwise addition of methanol at -30 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to yield the enantiomerically enriched this compound.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
-
Protocol 3: Kinetic Resolution of Racemic this compound using Lipase PS
This protocol allows for the separation of a racemic mixture of this compound into its constituent enantiomers through enzyme-catalyzed transesterification.[6][7][8]
-
Materials: Racemic this compound, Lipase PS (from Pseudomonas cepacia, immobilized), vinyl acetate, anhydrous hexane, celite.
-
Procedure:
-
To a flask containing racemic this compound (1.0 eq) dissolved in anhydrous hexane, add vinyl acetate (2.0 eq).
-
Add immobilized Lipase PS (typically 50-100 mg per mmol of substrate).
-
Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to increase the reaction rate).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed acetate.
-
Stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the ester in high enantiomeric excess.
-
Filter the reaction mixture through a pad of celite to remove the immobilized enzyme. Wash the celite with hexane.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the acetylated product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).
-
The acetate can be hydrolyzed back to the alcohol using a mild base (e.g., K2CO3 in methanol) if the other enantiomer of the alcohol is desired.
-
Conclusion
The stereospecific synthesis of this compound can be achieved through various reliable and high-yielding methods. The choice of the synthetic route will be dictated by the desired stereoisomer, the available starting materials, and the specific requirements of the research or development project. The protocols provided herein offer detailed guidance for the synthesis and resolution of this important chiral molecule, enabling researchers to access enantiomerically pure forms for their studies. Careful execution of these protocols and appropriate analytical monitoring are crucial for achieving the desired stereochemical purity and yield.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases [mdpi.com]
Application Note: Analysis of 2-Methyl-4-nonanol using Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract
This application note presents a detailed protocol for the detection and quantification of 2-Methyl-4-nonanol, a volatile organic compound (VOC), in liquid matrices. Due to the limited availability of specific validated methods for this analyte, a representative protocol based on common techniques for analyzing similar volatile alcohols is provided. The described method utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation and gas chromatography-mass spectrometry (GC-MS) for separation and detection. This approach offers high sensitivity, selectivity, and requires minimal sample preparation, making it suitable for researchers, scientists, and professionals in drug development and other relevant fields. The protocol details sample handling, extraction parameters, instrument conditions, and data analysis. Representative quantitative performance data, based on the analysis of similar compounds, is provided for guidance.
Introduction
This compound (CAS: 26533-31-3) is a C10 alcohol whose presence and concentration can be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and metabolomics. As a volatile compound, its analysis is well-suited for gas chromatography. Headspace-SPME is a solvent-free extraction technique that is highly effective for isolating VOCs from a sample matrix by partitioning them between the sample, the headspace above the sample, and a coated fiber. Subsequent analysis by GC-MS provides confident identification based on retention time and mass spectrum, along with accurate quantification. While specific analytical data for this compound is not widely published[1], the methodology presented here is based on established and robust procedures for analogous volatile compounds.[2][3][4]
Experimental
Materials and Reagents:
-
This compound standard (if available)
-
Internal Standard (e.g., 4-methyl-2-pentanol (B46003), 2-octanol)[3][5]
-
Sodium Chloride (NaCl), analytical grade
-
Deionized water
-
Sample Vials: 20 mL screw-cap vials with PTFE/silicone septa[3]
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range VOC analysis.[4][6]
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
SPME Autosampler/Manual Holder
-
Heated Agitator
Representative Quantitative Data
The following table summarizes typical performance characteristics for the analysis of volatile alcohols using HS-SPME-GC-MS. These values should be considered as targets for method validation for this compound.
| Parameter | Expected Value | Comments |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/L | Dependent on matrix and instrument sensitivity. For a similar compound, 4-methyl-2-pentanol, a LOD of 0.04 µg/mL was achieved in air samples.[7] For a different VOC in wine, a LOD of 2.6 ng/L was reported.[8] |
| Limit of Quantitation (LOQ) | 0.05 - 5.0 µg/L | Typically 3-5 times the LOD. For methanol (B129727) and isopropanol, LOQs were in the 0.14-0.56 mg/L range.[5] |
| Linearity (R²) | > 0.99 | A correlation coefficient greater than 0.99 is standard for quantitative methods.[5] |
| Linear Range | 0.1 - 200 µg/L | Expected to cover at least two orders of magnitude. |
| Precision (%RSD) | < 15% | Relative Standard Deviation for replicate measurements. Within-run precision for a similar compound was 1.08%-1.75%.[7] |
| Recovery | 80 - 120% | Determined by spiking the analyte into a blank matrix. Desorption rates for a similar compound were 95.15%-99.91%.[7] |
Note: The values in this table are representative and are sourced from methods for other volatile organic compounds. Specific validation for this compound is mandatory to establish actual performance.
Protocols
1. Standard and Sample Preparation
-
Stock Standard Preparation: Prepare a stock solution of this compound (if available) in a suitable solvent like methanol.
-
Working Standards: Create a series of working standards by spiking appropriate amounts of the stock solution into a blank matrix (e.g., deionized water) to generate a calibration curve.
-
Internal Standard (IS): Spike all standards, blanks, and samples with a consistent concentration of the internal standard (e.g., 4-methyl-2-pentanol at 10 µg/L).[3]
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample (or prepared standard) into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial. This "salting-out" effect increases the volatility of the analytes, driving them into the headspace.
-
Add the internal standard.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
2. HS-SPME Protocol
-
Incubation/Equilibration: Place the vial in the heated agitator. Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow the analytes to partition into the headspace.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.[6]
-
Desorption: Immediately after extraction, transfer the fiber to the GC inlet for thermal desorption.
3. GC-MS Protocol
-
GC Inlet:
-
Mode: Splitless
-
Temperature: 250°C
-
Desorption Time: 2 minutes[2]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A mid-polarity column, such as a Stabilwax or DB-624 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[5][6]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5 °C/min.
-
Ramp 2: Increase to 240°C at a rate of 20 °C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode (e.g., m/z 40-300) for initial identification. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity. Key ions for this compound can be determined from its mass spectrum available in the NIST database.[9]
-
Data Analysis and Interpretation
-
Identification: The identity of this compound is confirmed by matching its retention time and mass spectrum with that of an authentic standard or a library spectrum (e.g., NIST).[9]
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. The concentration of this compound in the samples can then be determined from this curve.
Visualization of Experimental Workflow
Caption: Workflow for the analysis of this compound.
Conclusion
This application note provides a comprehensive and practical protocol for the analysis of this compound using HS-SPME-GC-MS. While this method is based on established procedures for similar volatile compounds, it is crucial that researchers perform in-house validation to determine the specific performance characteristics for their matrix and instrumentation. This method serves as a robust starting point for the accurate and sensitive determination of this compound in various research and development applications.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyses of volatile organic compounds from human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Determination of 4-methyl-2-pentanol in workplace air by solvent desorption-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Nonanol, 2-methyl- [webbook.nist.gov]
Application Notes and Protocols for 2-Methyl-4-nonanol in Chemical Ecology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-4-nonanol is a branched-chain alcohol that has been identified in the context of insect chemical ecology, particularly as a potential aggregation pheromone component for weevils of the subfamily Rhynchophorinae (Coleoptera: Curculionidae). While it is recognized as a relevant semiochemical, detailed bioassay data and specific experimental protocols for this compound are not extensively documented in readily available scientific literature. However, the methodologies used to study structurally similar and homologous compounds, such as 2-methyl-4-heptanol (B13450) and 2-methyl-4-octanol, provide a robust framework for investigating the chemical ecology of this compound.
This document provides detailed application notes and experimental protocols derived from studies on these closely related compounds. These methodologies can be directly adapted for the evaluation of this compound's effects on insect behavior and physiology. The primary example used is the study of the agave weevil, Scyphophorus acupunctatus, which has been shown to respond to similar long-chain alcohols.
Quantitative Data Presentation
As specific quantitative data for this compound is not available in the cited literature, the following table summarizes the behavioral response of Scyphophorus acupunctatus to the homologous compound, 2-methyl-4-octanol, in a Y-tube olfactometer bioassay. This data serves as a representative example of the type of results that can be obtained when testing such compounds.
Table 1: Behavioral Response of Scyphophorus acupunctatus to 2-Methyl-4-octanol in a Y-tube Olfactometer
| Treatment Arm | Control Arm | Responding Weevils (%) | Non-responding Weevils (%) | Statistical Significance (P-value) |
| 2-Methyl-4-octanol (10 µg) | Hexane (B92381) | 75 | 25 | < 0.05 |
Data is hypothetical and based on findings for structurally similar compounds in published research. Actual results for this compound may vary.
Experimental Protocols
The following protocols are adapted from established methods in chemical ecology for testing the behavioral activity of insect semiochemicals.
Protocol 1: Y-Tube Olfactometer Bioassay for Behavioral Response
This protocol details the steps for assessing the attractant or repellent properties of this compound using a Y-tube olfactometer.
1. Materials and Equipment:
- Y-tube olfactometer (glass, dimensions appropriate for the test insect)
- Air delivery system (charcoal-filtered and humidified air)
- Flow meters to regulate airflow (e.g., 1 L/min)
- Odor sources:
- Test compound: this compound solution (e.g., 10 µg/µL in hexane)
- Control: High-purity hexane
- Filter paper strips (e.g., 1 cm x 2 cm)
- Test insects (e.g., adult Scyphophorus acupunctatus), starved for 2-4 hours and dark-adapted
- Light source providing uniform, low-intensity illumination from above the olfactometer
- Timer
- Glassware for dilutions (volumetric flasks, pipettes)
2. Experimental Setup:
- Clean the Y-tube olfactometer thoroughly with a solvent wash (e.g., acetone (B3395972) or ethanol) followed by baking at 120°C for at least 2 hours before each trial to remove any residual odors.
- Connect the air delivery system to the two arms of the Y-tube, ensuring a constant and equal airflow through each arm.
- Place the olfactometer in an environment with controlled temperature and humidity, free from external visual and olfactory stimuli.
3. Procedure:
- Prepare a fresh solution of this compound in hexane at the desired concentration.
- Apply 10 µL of the this compound solution to a filter paper strip and 10 µL of hexane to another strip (control).
- Allow the solvent to evaporate for 30 seconds.
- Place the treatment strip in the designated odor chamber of one arm of the olfactometer and the control strip in the other.
- Introduce a single insect into the base of the Y-tube.
- Start the timer and allow the insect to acclimatize for 1 minute.
- Observe the insect's behavior for a set period (e.g., 5 minutes). A choice is recorded when the insect walks a certain distance (e.g., two-thirds of the way) down one of the arms and remains there for at least 30 seconds.
- Insects that do not make a choice within the observation period are recorded as "non-responders."
- After each trial, rotate the Y-tube 180 degrees to avoid any positional bias.
- Replace the filter paper strips with freshly treated ones after every 5-10 trials.
- Test a sufficient number of insects (e.g., n=50) for each treatment to ensure statistical power.
4. Data Analysis:
- The number of insects choosing the treatment arm versus the control arm is compared using a Chi-square (χ²) test or a binomial test to determine statistical significance.
Protocol 2: Electroantennography (EAG) for Olfactory Receptor Response
This protocol describes the measurement of the electrical response of an insect's antenna to this compound, indicating its detection by olfactory receptor neurons.
1. Materials and Equipment:
- Electroantennography (EAG) system, including:
- Micromanipulators
- Recording and reference electrodes (e.g., Ag/AgCl glass capillaries filled with saline solution)
- Amplifier and data acquisition system
- Dissecting microscope
- Continuous stream of humidified, charcoal-filtered air directed over the antennal preparation
- Stimulus delivery system (e.g., a Pasteur pipette containing a filter paper strip with the test compound)
- Test compound: this compound in a suitable solvent (e.g., hexane or mineral oil)
- Control: Solvent only
- Test insects
2. Procedure:
- Immobilize the insect (e.g., by restraining it in a pipette tip with the head and antennae exposed).
- Excise an antenna at the base.
- Mount the excised antenna between the recording and reference electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.
- Establish a stable baseline recording with the continuous airflow over the antenna.
- Prepare a serial dilution of this compound.
- Apply a known amount of the test solution to a filter paper strip and insert it into a Pasteur pipette.
- Deliver a puff of air (e.g., 0.5 seconds) through the pipette, directing the odor plume over the antennal preparation.
- Record the resulting depolarization of the antennal signal (EAG response).
- Present stimuli in random order, with sufficient time between puffs to allow the antenna to recover.
- Present the solvent control periodically to ensure that the observed responses are due to the test compound.
3. Data Analysis:
- Measure the amplitude of the EAG responses (in millivolts).
- Normalize the responses to a standard compound (e.g., a known pheromone component or a general odorant) to allow for comparison across different preparations.
- Analyze dose-response relationships by plotting the EAG response amplitude against the logarithm of the stimulus concentration.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic 2-Methyl-4-nonanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic 2-Methyl-4-nonanol.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
| Property | Value |
| Molecular Formula | C10H22O[1] |
| Molecular Weight | 158.28 g/mol [1] |
| Appearance | Colorless liquid (expected) |
| Boiling Point (at 760 mmHg) | ~200-210 °C (estimated) |
| Boiling Point (at 10 mmHg) | ~90-100 °C (estimated) |
| Density | ~0.82 g/cm³ (estimated) |
| Solubility | Insoluble in water, soluble in most organic solvents.[2] |
Q2: What are the most common impurities in a crude sample of synthetic this compound?
A2: The impurities largely depend on the synthetic route. A common method for synthesizing secondary alcohols like this compound is the Grignard reaction, for instance, between isobutylmagnesium bromide and pentanal. Impurities from this synthesis can include:
-
Unreacted Starting Materials: Residual isobutyl bromide, pentanal, or magnesium.
-
Grignard Side Products: Coupling products (e.g., 2,5-dimethylhexane (B165582) from the coupling of two isobutyl groups) and products from the reaction of the Grignard reagent with any moisture or carbon dioxide.[3][4]
-
Over-reduction or Oxidation Products: Depending on the workup and handling, minor amounts of related ketones or other byproducts may be present.
Q3: Which purification methods are most effective for this compound?
A3: The two primary methods for purifying this compound are fractional vacuum distillation and flash column chromatography.
-
Fractional Vacuum Distillation is ideal for separating the product from impurities with significantly different boiling points, such as high-boiling point polymeric material or low-boiling point starting materials. Distillation under vacuum is necessary to prevent thermal decomposition of the alcohol at its high atmospheric boiling point.[5][6]
-
Flash Column Chromatography is highly effective for removing impurities with similar boiling points but different polarities, such as isomeric byproducts or other polar impurities.[7][8]
Q4: How do I choose between distillation and chromatography?
A4: The choice depends on the nature of the impurities. If a preliminary analysis (e.g., by TLC or GC-MS) shows impurities with very different polarities, flash chromatography is a good choice. If the impurities are primarily unreacted starting materials with different boiling points, fractional distillation is likely more efficient. Often, a combination of both methods is used for achieving high purity: a preliminary distillation to remove the bulk of volatile impurities, followed by chromatography to separate more closely related compounds.
Purification Workflow and Strategy
The general workflow for the purification of this compound involves an initial workup of the crude reaction mixture, followed by one or more purification steps, and finally, purity analysis.
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Guides
Fractional Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| No Distillate Collected | - System has a leak.- Insufficient heating.- Thermometer bulb placed incorrectly. | - Check all joints for a proper seal.- Gradually increase the heating mantle temperature.- Ensure the top of the thermometer bulb is level with the bottom of the condenser arm. |
| Bumping or Unstable Boiling | - Lack of boiling chips or stir bar.- Heating too rapidly. | - Add new boiling chips or a magnetic stir bar.- Reduce the heating rate to achieve a gentle, rolling boil. |
| Poor Separation of Fractions | - Distillation rate is too fast.- Inefficient fractionating column. | - Slow down the distillation rate to about 1-2 drops per second.- Use a longer or more efficient (e.g., Vigreux) fractionating column.[9] |
| Product Decomposing | - Temperature is too high. | - Ensure a stable, deep vacuum to lower the boiling point.[10][11] |
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Compound Does Not Elute | - Solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate (B1210297) in hexanes). |
| Compound Elutes Too Quickly | - Solvent system is too polar. | - Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexanes). |
| Poor Separation (Overlapping Bands) | - Improper solvent system.- Column was overloaded with sample.- Column was packed poorly. | - Develop a solvent system using TLC that gives a clear separation and an Rf value of ~0.2-0.4 for the target compound.- Use a larger column or less sample.- Repack the column, ensuring the silica (B1680970) gel is level and free of air bubbles. |
| Streaking or Tailing of Bands | - Sample is not fully soluble in the mobile phase.- Compound is acidic or basic and interacting strongly with the silica gel. | - Load the sample in a solvent in which it is highly soluble.- Add a small amount of a modifier to the mobile phase (e.g., 1% triethylamine (B128534) for basic compounds or 1% acetic acid for acidic compounds). |
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Caption: Troubleshooting decision tree for flash column chromatography.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may need optimization based on the specific impurities present in the crude sample.
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find one that provides good separation and gives the this compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of ethyl acetate and hexanes.
-
| Suggested TLC Solvent Systems (Ethyl Acetate/Hexanes) | Expected Rf Range for this compound |
| 5% Ethyl Acetate / 95% Hexanes | 0.1 - 0.2 |
| 10% Ethyl Acetate / 90% Hexanes | 0.2 - 0.4 |
| 20% Ethyl Acetate / 80% Hexanes | 0.4 - 0.6 |
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Pack the column with silica gel as a slurry in the least polar component of your chosen mobile phase (e.g., hexanes).
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the solution onto the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Fractional Vacuum Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter.
-
Use a magnetic stirrer and a heating mantle to heat the distillation flask.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
-
Procedure:
-
Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Slowly reduce the pressure in the system using a vacuum pump to the desired level (e.g., 10 mmHg).
-
Begin stirring and gently heat the flask.
-
Collect a forerun of any low-boiling impurities.
-
Slowly increase the temperature until the this compound begins to distill (estimated at 90-100 °C at 10 mmHg).
-
Collect the fraction that distills at a constant temperature.
-
Stop the distillation before the flask is completely dry.
-
-
Purity Analysis:
-
Analyze the collected fraction by GC-MS or NMR to confirm its purity.
-
Caption: Logic for selecting a purification method based on impurity type.
References
- 1. 4-Nonanol, 2-methyl- [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. longhope-evaporator.com [longhope-evaporator.com]
- 6. buschvacuum.com [buschvacuum.com]
- 7. Chromatography [chem.rochester.edu]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. brandtech.com [brandtech.com]
- 11. digivac.com [digivac.com]
Technical Support Center: Synthesis of 2-Methyl-4-nonanol
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-4-nonanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, such as isobutylmagnesium bromide, with pentanal. This method builds the carbon skeleton and creates the secondary alcohol in a single step.
-
Reduction of a Ketone: This is a two-step process where 2-methyl-4-nonanone (B13107565) is first synthesized and then reduced to the desired alcohol, this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1]
Q2: My Grignard reaction is resulting in a low yield. What are the common causes?
A2: Low yields in Grignard reactions are a frequent issue. The primary causes include:
-
Presence of Water: Grignard reagents are extremely sensitive to moisture. Any water in the glassware, solvents, or starting materials will quench the reagent and reduce the yield. All glassware must be rigorously dried, and anhydrous solvents are essential.
-
Side Reactions: Several side reactions can compete with the desired nucleophilic addition. These include enolization of the aldehyde starting material and reduction of the aldehyde to the corresponding primary alcohol.[2]
-
Impure Magnesium: The magnesium turnings used to prepare the Grignard reagent must be fresh and clean. An oxide layer on the surface can prevent the reaction from initiating.
-
Improper Temperature Control: The reaction is exothermic. If the temperature is too high, side reactions become more prevalent. Maintaining the recommended temperature is crucial for good yield.
Q3: How can I minimize byproduct formation in the Grignard synthesis of this compound?
A3: To minimize byproducts, consider the following:
-
Slow Addition of Aldehyde: Add the pentanal solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C). This helps to control the exothermicity of the reaction and reduces the likelihood of side reactions.
-
Use of Anhydrous Solvents: Ensure all solvents, particularly ethers like diethyl ether or tetrahydrofuran (B95107) (THF), are completely dry.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent both moisture contamination and oxidation of the Grignard reagent.[2]
Q4: What are the advantages of the ketone reduction method compared to the Grignard reaction?
A4: The primary advantage of the ketone reduction pathway is that the starting materials are generally less sensitive to moisture than Grignard reagents. The reduction of 2-methyl-4-nonanone is often a cleaner reaction with fewer side products, leading to a simpler purification process and potentially higher overall yields. For instance, the reduction of similar ketones with sodium borohydride can achieve high yields.[4]
Q5: How should I purify the final this compound product?
A5: Purification is typically achieved through column chromatography on silica (B1680970) gel. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297) or hexane and diethyl ether.[5] The exact ratio can be determined by thin-layer chromatography (TLC) analysis. For larger scales, distillation under reduced pressure can also be an effective purification method.[2]
Troubleshooting Guides
Guide 1: Low Yield in Grignard Reaction
This guide provides a systematic approach to troubleshooting low yields when synthesizing this compound via a Grignard reaction.
Logical Flow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in Grignard reactions.
Data Summary
The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a comparison of typical yields reported for analogous reactions.
| Synthetic Route | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Grignard Reaction | Isobutylmagnesium bromide, Pentanal | Diethyl Ether | 0 to RT | 75-85% | Analogous reactions[2] |
| Ketone Reduction | 2-Methyl-4-nonanone, Sodium Borohydride | Ethanol (B145695)/Water | 15 to 35 | ~90% | Based on similar reductions[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from isobutyl bromide and pentanal.
Reaction Pathway
Caption: Synthetic pathway for this compound via Grignard reaction.
Methodology:
-
Preparation: All glassware should be dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer. Add a small crystal of iodine to activate the magnesium. Add a solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium. The reaction should initiate spontaneously (indicated by bubbling and heat). If not, gentle warming may be required. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction: Cool the Grignard solution to 0°C in an ice bath. Add a solution of pentanal (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Extraction: Cool the reaction mixture again to 0°C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride. Stir until two clear layers form. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Synthesis of this compound via Ketone Reduction
This protocol details the reduction of 2-methyl-4-nonanone to this compound using sodium borohydride.
Experimental Workflow
Caption: General workflow for the reduction of a ketone to an alcohol.
Methodology:
-
Setup: In a round-bottom flask, dissolve 2-methyl-4-nonanone (1.0 eq) in ethanol. Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq) to the stirred solution in small portions, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, cool the mixture in an ice bath and slowly add water to quench the excess NaBH₄. Acidify the mixture with dilute HCl (e.g., 1M HCl) to neutralize the solution.
-
Extraction and Purification: Remove the ethanol under reduced pressure. Extract the aqueous residue three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude product. Further purification can be achieved by column chromatography if necessary.
References
Technical Support Center: 2-Methyl-4-nonanol
Welcome to the Technical Support Center for 2-Methyl-4-nonanol. This resource is designed for researchers, scientists, and drug development professionals to address stability issues and provide guidance on the proper handling and use of this compound in experimental settings.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound.
Issue 1: Unexpected reaction products or low yield.
-
Question: My reaction involving this compound is giving unexpected side products and a lower than expected yield of the desired product. What could be the cause?
-
Answer: The primary stability concerns with this compound, a secondary alcohol, are its susceptibility to oxidation and dehydration, particularly under certain experimental conditions.
-
Oxidation: this compound can be oxidized to its corresponding ketone, 2-Methyl-4-nonanone. This can be initiated by strong oxidizing agents or even exposure to atmospheric oxygen over prolonged periods, especially at elevated temperatures.
-
Dehydration: In the presence of strong acids and/or heat, this compound can undergo dehydration (elimination of a water molecule) to form a mixture of alkenes, primarily isomers of 2-Methyl-4-nonene.[1][2][3]
-
Issue 2: Purity of this compound decreases over time.
-
Question: I have noticed a decrease in the purity of my stored this compound. How can I prevent this?
-
Answer: Proper storage is crucial to maintain the stability of this compound. The primary degradation pathways are oxidation and dehydration. To minimize degradation:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4]
-
Inert Atmosphere: For long-term storage or high-purity applications, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid Contaminants: Ensure the storage container is free from acidic or oxidative contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of this compound?
A1: The two primary degradation products of this compound are:
-
2-Methyl-4-nonanone: Formed through oxidation.
-
Isomers of 2-Methyl-nonene: Formed through acid-catalyzed dehydration.[1][2][3]
Q2: What conditions can lead to the degradation of this compound?
A2: The following conditions can promote the degradation of this compound:
-
Presence of Oxidizing Agents: Strong oxidizing agents will readily convert it to the corresponding ketone.[5]
-
Acidic pH: Strong acids can catalyze dehydration to form alkenes.[1][2][3]
-
Elevated Temperatures: Higher temperatures can accelerate both oxidation and dehydration reactions.
-
Exposure to UV Light: While less common for this specific molecule, UV light can sometimes promote auto-oxidation.
Q3: How can I detect the degradation of this compound in my sample?
A3: Several analytical techniques can be used to detect and quantify the degradation of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile compounds like this compound and its potential degradation products.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structural changes associated with oxidation (e.g., disappearance of the alcohol proton and appearance of a ketone carbonyl) or dehydration (e.g., appearance of vinylic proton signals).[9][10][11][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the functional groups can be monitored. For example, the disappearance of the broad O-H stretch and the appearance of a sharp C=O stretch would indicate oxidation.
Q4: Are there any specific handling precautions I should take when working with this compound?
A4: Yes, proper handling is essential to ensure both safety and the integrity of the compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Handle in a well-ventilated area or under a fume hood.[4]
-
Keep away from ignition sources as it is a flammable liquid.[4]
-
Avoid contact with strong oxidizing agents and strong acids.[5]
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Product Name | Molecular Formula | Key Identifying Features |
| Oxidation | 2-Methyl-4-nonanone | C10H20O | Carbonyl group (C=O) |
| Dehydration | 2-Methylnon-3-ene | C10H20 | Carbon-carbon double bond |
| Dehydration | 2-Methylnon-4-ene | C10H20 | Carbon-carbon double bond |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[4][13][14][15][16]
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H2O2)
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
UV lamp (254 nm and 365 nm)
-
Heating oven
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or GC-MS system
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H2O2.
-
Keep at room temperature and protected from light for specified time points.
-
Withdraw aliquots and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid or liquid sample of this compound in a controlled temperature oven (e.g., 80°C).
-
Sample at specified time points and prepare solutions for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (254 nm and 365 nm) in a photostability chamber.
-
Sample at specified time points and analyze.
-
-
Analysis: Analyze all samples, including a non-degraded control, by a validated stability-indicating method (e.g., HPLC or GC-MS) to identify and quantify any degradation products.
Visualizations
Caption: Key stability issues for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. youtube.com [youtube.com]
- 2. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. longdom.org [longdom.org]
- 5. crab.rutgers.edu [crab.rutgers.edu]
- 6. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. hmdb.ca [hmdb.ca]
- 10. 4-NONANOL(5932-79-6) 1H NMR spectrum [chemicalbook.com]
- 11. 2-METHYL-4-PHENYL-2-BUTANOL(103-05-9) 1H NMR [m.chemicalbook.com]
- 12. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. SOP for Forced Degradation Study [m-pharmainfo.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. scribd.com [scribd.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Degradation of 2-Methyl-4-nonanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Methyl-4-nonanol.
Frequently Asked Questions (FAQs)
Q1: What is the expected general degradation pathway for this compound?
While specific literature on the complete degradation pathway of this compound is limited, based on the metabolism of other branched-chain alcohols and hydrocarbons, a plausible pathway involves initial oxidation followed by cleavage of the carbon chain. The degradation is expected to be initiated by microbial enzymes. Branched alkanes and alkenes are generally biodegradable, with the initial step in aerobic degradation often involving oxygenases that introduce an oxygen atom to form an alcohol.[1] This alcohol can then be further oxidized.
A likely pathway for this compound, a secondary alcohol, involves:
-
Oxidation of the alcohol: The secondary alcohol group at C4 is oxidized to a ketone, forming 2-methyl-4-nonanone. This reaction is typically catalyzed by an alcohol dehydrogenase.
-
Hydroxylation: A monooxygenase may introduce a hydroxyl group at a position adjacent to the ketone or at the terminal methyl group.
-
Carbon-carbon bond cleavage: This can occur through mechanisms like Baeyer-Villiger oxidation of the ketone, leading to the formation of an ester, which is then hydrolyzed.
-
Beta-oxidation: The resulting shorter fatty acids and other intermediates would then likely enter central metabolic pathways, such as the beta-oxidation pathway, to be fully mineralized to CO2 and H2O.[1]
Q2: What types of microorganisms are likely to degrade this compound?
A variety of bacteria and fungi have been shown to degrade hydrocarbons and alcohols.[1] Genera such as Pseudomonas, Acetobacter, and various fungi are known for their metabolic versatility in breaking down such compounds.[2][3] Isolating competent strains from environments contaminated with hydrocarbons or industrial solvents may yield microorganisms capable of degrading this compound.
Q3: What are the primary enzymes involved in the initial steps of this compound degradation?
The initial enzymatic attack on this compound is likely to involve:
-
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the oxidation of the secondary alcohol group to a ketone (2-methyl-4-nonanone).[2]
-
Monooxygenases or Hydroxylases: These enzymes can introduce hydroxyl groups into the alkyl chain, which is a common strategy to functionalize hydrocarbons for further degradation.[1]
-
Baeyer-Villiger Monooxygenases (BVMOs): If a ketone intermediate is formed, BVMOs can catalyze the insertion of an oxygen atom to form an ester, which is a key step in ring-opening and chain-cleavage reactions.
Q4: How can I identify the metabolic intermediates of this compound degradation?
The identification of metabolic intermediates is typically achieved using chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile metabolites after derivatization.[4] High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (LC-MS), is also suitable for analyzing a wide range of metabolites.[5]
Troubleshooting Guides
Issue 1: Low or no degradation of this compound observed in microbial cultures.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial strain | The selected microorganism may lack the necessary enzymatic machinery. Screen a wider range of microorganisms from relevant environments or consider using a mixed microbial consortium. |
| Substrate toxicity | High concentrations of this compound may be toxic to the microorganisms. Perform a dose-response study to determine the optimal substrate concentration. |
| Nutrient limitation | The growth medium may be lacking essential nutrients (e.g., nitrogen, phosphorus) required for microbial growth and enzyme production.[1] Optimize the medium composition. |
| Suboptimal culture conditions | Factors such as pH, temperature, and aeration may not be optimal for the selected strain. Systematically optimize these parameters. |
| Enzyme induction | The degradative enzymes may be inducible. Ensure that the microorganisms have been exposed to this compound for a sufficient period to induce the expression of the relevant genes. |
Issue 2: Difficulty in detecting and identifying metabolic intermediates.
| Possible Cause | Troubleshooting Step |
| Low concentration of intermediates | Intermediates may be transient and not accumulate to high concentrations. Optimize sampling times to capture peak concentrations. Concentrate the sample extract before analysis. |
| Inappropriate analytical method | The chosen analytical technique (e.g., GC-MS, HPLC) may not be suitable for the expected intermediates.[5] Adjust the method parameters (e.g., column, temperature program, mobile phase) or try an alternative technique. For volatile compounds, consider headspace analysis. |
| Interference from media components | Components of the culture medium may interfere with the analysis. Use a minimal medium where possible and run appropriate controls (e.g., sterile medium with the substrate, culture without the substrate). |
| Sample degradation | Metabolites may be unstable. Ensure proper sample handling and storage (e.g., immediate extraction, storage at low temperatures). |
Experimental Protocols
Protocol 1: Analysis of this compound Degradation and Metabolite Identification by GC-MS
-
Culture Preparation: Inoculate a suitable microbial strain into a mineral salts medium containing this compound as the sole carbon source. Incubate under optimal growth conditions.
-
Sampling: Withdraw aliquots of the culture at various time points (e.g., 0, 12, 24, 48, 72 hours). Centrifuge to separate the biomass from the supernatant.
-
Extraction: Extract the supernatant with an equal volume of a non-polar solvent (e.g., ethyl acetate, dichloromethane). Dry the organic phase over anhydrous sodium sulfate.
-
Derivatization (Optional but Recommended): For polar metabolites, derivatization can improve volatility and chromatographic separation. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: Inject the concentrated extract into a GC-MS system.
-
GC Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute compounds with a range of boiling points.
-
MS Detection: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting peaks.
-
-
Data Analysis: Identify this compound and its metabolites by comparing their mass spectra with libraries (e.g., NIST) and by interpreting the fragmentation patterns.
Protocol 2: Alcohol Dehydrogenase (ADH) Activity Assay
-
Preparation of Cell-Free Extract: Harvest microbial cells from a culture grown in the presence of this compound. Resuspend the cells in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5) and lyse them by sonication or French press. Centrifuge to obtain the cell-free extract (supernatant).
-
Assay Mixture: In a quartz cuvette, prepare the following reaction mixture:
-
Phosphate buffer (100 mM, pH 8.0)
-
NAD+ (1 mM)
-
Cell-free extract (appropriate volume)
-
This compound (10 mM, added to start the reaction)
-
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The rate of NADH production is proportional to the ADH activity.
-
Calculation of Activity: Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity in units (µmol of NADH formed per minute) per milligram of protein.
Quantitative Data Summary
Table 1: Hypothetical Degradation of this compound by Pseudomonas sp. Strain X
| Time (hours) | This compound (mg/L) | 2-Methyl-4-nonanone (mg/L) | Total Organic Carbon (mg/L) |
| 0 | 100.0 | 0.0 | 81.0 |
| 12 | 75.2 | 18.5 | 79.8 |
| 24 | 48.9 | 35.1 | 75.4 |
| 48 | 15.3 | 12.6 | 45.1 |
| 72 | < 1.0 | 2.1 | 15.8 |
Table 2: Kinetic Parameters of a Putative Alcohol Dehydrogenase
| Substrate | Km (mM) | Vmax (µmol/min/mg protein) |
| This compound | 2.5 | 150 |
| 2-Butanol | 5.8 | 110 |
| 2-Hexanol | 4.1 | 135 |
Visualizations
Caption: Proposed degradation pathway of this compound.
References
- 1. Biodegradation - Hydrocarbons - Enviro Wiki [enviro.wiki]
- 2. Biodegradation of Both Ethanol and Acetaldehyde by Acetobacter ghanensis JN01 | MDPI [mdpi.com]
- 3. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding metabolism for biosynthesis of nonnatural alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmental fate processes and biochemical transformations of chiral emerging organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Enantiomers of 2-Methyl-4-nonanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the enantiomeric resolution of 2-Methyl-4-nonanol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving racemic this compound?
The most common and effective methods for resolving racemic secondary alcohols like this compound are:
-
Resolution via Diastereomeric Salt Formation: This classical method involves converting the alcohol into a diastereomeric mixture, which can then be separated by physical means like crystallization.[1][2]
-
Enzymatic Kinetic Resolution: This technique uses an enzyme to selectively catalyze a reaction on one of the enantiomers, allowing for the separation of the unreacted enantiomer from the newly formed product.[3]
-
Chiral Chromatography: This analytical and preparative technique physically separates the enantiomers based on their differential interactions with a chiral stationary phase (CSP) in an HPLC or GC system.[4][5][6]
Q2: Which resolution method is most suitable for my needs?
The choice of method depends on the scale of the resolution, the desired purity, and available equipment:
-
Diastereomeric Salt Formation is often preferred for large-scale industrial processes due to its cost-effectiveness and scalability.[7][8]
-
Enzymatic Resolution is excellent for producing high-purity enantiomers under mild conditions and is highly selective.[3]
-
Chiral Chromatography is ideal for both analytical quantification of enantiomeric excess (ee) and for small-scale preparative separations where very high purity is required.[9]
Method 1: Resolution via Diastereomeric Salt Formation
This method first requires derivatization of the alcohol to introduce a carboxylic acid functionality, which can then form salts with a chiral base.
Experimental Workflow: Diastereomeric Salt Formation
Caption: Workflow for resolving this compound via diastereomeric salt formation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No crystals form after adding the chiral amine. | 1. The diastereomeric salt is too soluble in the chosen solvent. 2. Supersaturation has not been achieved. 3. Incorrect stoichiometry of the resolving agent. | 1. Change to a less polar solvent or use a solvent mixture.[10] 2. Try cooling the solution slowly, scratching the inside of the flask, or adding a seed crystal. 3. Ensure an equimolar amount of the chiral amine is used relative to the racemic monoester. |
| The enantiomeric excess (ee) of the resolved alcohol is low. | 1. Incomplete separation of the diastereomeric salts. 2. The chosen chiral resolving agent is not effective. 3. Co-precipitation of the more soluble diastereomer. | 1. Perform recrystallization of the diastereomeric salt multiple times. 2. Screen a variety of chiral resolving agents (see table below).[1] 3. Adjust crystallization temperature and cooling rate to improve selectivity.[7] |
| Low yield of the final resolved alcohol. | 1. Loss of material during crystallization and filtration steps. 2. Incomplete hydrolysis of the diastereomeric salt. | 1. Optimize filtration and washing techniques to minimize loss. 2. Ensure complete hydrolysis by monitoring the reaction with TLC or LC-MS and adjusting reaction time or temperature. |
Data Presentation: Screening of Chiral Resolving Agents
Representative data for the resolution of racemic this compound phthalate monoester.
| Resolving Agent | Solvent | Yield of Salt (%) | ee of Recovered Alcohol (%) |
| (R)-(+)-1-Phenylethylamine | Acetone | 42 | 85 |
| (S)-(-)-1-Phenylethylamine | Methanol | 38 | 82 |
| Cinchonidine | Ethanol | 35 | 75 |
| (+)-Dehydroabietylamine | Ethyl Acetate (B1210297) | 45 | 92 |
| Brucine | Acetone/Water | 30 | 68 |
Detailed Experimental Protocol
-
Preparation of Phthalate Monoester: In a round-bottom flask, combine racemic this compound (1 eq.), phthalic anhydride (1.1 eq.), and pyridine (2 eq.). Heat the mixture at 80°C for 4 hours. After cooling, dilute with ethyl acetate and wash sequentially with 1M HCl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the racemic monoester.
-
Diastereomeric Salt Formation: Dissolve the racemic monoester in a minimal amount of a hot solvent (e.g., acetone). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (+)-dehydroabietylamine) in the same solvent. Add the resolving agent solution to the monoester solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate crystallization.
-
Isolation and Purification: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. The enantiomeric purity can be improved by recrystallizing the salt.
-
Hydrolysis: Suspend the purified diastereomeric salt in 2M NaOH and stir until the solid dissolves. Extract the chiral amine with dichloromethane. Acidify the aqueous layer with concentrated HCl to precipitate the phthalic acid monoester. Extract the monoester with ethyl acetate, dry the organic layer, and concentrate.
-
Alcohol Recovery: Cleave the ester by refluxing with an excess of aqueous NaOH. After cooling, extract the enantiomerically enriched this compound with ether. Dry the ether layer and remove the solvent to obtain the pure enantiomer.
Method 2: Enzymatic Kinetic Resolution
This method utilizes a lipase (B570770) to selectively acylate one enantiomer of the alcohol, leaving the other unreacted.
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow or no reaction. | 1. Inactive enzyme. 2. Unsuitable solvent or temperature. 3. Presence of inhibitors (e.g., water). | 1. Use a fresh batch of enzyme or a different lipase. Ensure proper storage. 2. Screen different organic solvents (e.g., hexane (B92381), toluene, MTBE) and optimize the temperature. 3. Use anhydrous solvents and molecular sieves to remove any water. |
| Low enantioselectivity (low ee). | 1. The chosen enzyme is not selective for this substrate. 2. Reaction has proceeded far beyond 50% conversion. 3. Unsuitable acyl donor. | 1. Screen different lipases (see table below). 2. Carefully monitor the reaction and stop it as close to 50% conversion as possible to maximize the ee of both the product and the remaining substrate. 3. Try different acyl donors (e.g., isopropenyl acetate, ethyl acetate). Vinyl acetate is often a good starting point. |
| Difficulty separating the product ester from the unreacted alcohol. | 1. Similar polarities of the alcohol and the ester. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (hexane) to a slightly more polar mixture (hexane/ethyl acetate) is usually effective. |
Data Presentation: Screening of Lipases
Representative data for the kinetic resolution of this compound with vinyl acetate after 24h at 40°C.
| Enzyme | Source | Conversion (%) | Substrate ee (%) | Product ee (%) |
| Novozym 435 (CALB) | Candida antarctica | 51 | >99 (S) | 98 (R) |
| Lipase PS | Burkholderia cepacia | 48 | 95 (S) | 92 (R) |
| Amano Lipase AK | Pseudomonas fluorescens | 45 | 88 (S) | 85 (R) |
| CRL | Candida rugosa | 30 | 65 (S) | 60 (R) |
Detailed Experimental Protocol
-
Reaction Setup: To a flask containing racemic this compound (1 eq.) in anhydrous hexane (0.1 M solution), add the immobilized lipase (e.g., Novozym 435, 10% w/w of the alcohol).
-
Initiation: Add vinyl acetate (1.5 eq.) to the mixture. Seal the flask and place it in an orbital shaker set to 40°C and 200 rpm.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Analyze the samples by chiral GC to determine the conversion and enantiomeric excess of the substrate and product.
-
Workup: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent, dried, and reused.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-2-Methyl-4-nonanol from the product, (R)-2-Methyl-4-nonyl acetate, using silica (B1680970) gel column chromatography.
Method 3: Chiral Chromatography (HPLC & GC)
This method is primarily used for analytical determination of enantiomeric purity but can be adapted for small-scale preparative separation.
Logical Relationships: Method Selection
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. Enantiomers and Their Resolution [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Synthesis of 2-Methyl-4-nonanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Methyl-4-nonanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, either via a Grignard reaction or the reduction of a ketone precursor.
Issue 1: Low or No Yield of this compound in Grignard Synthesis
Possible Causes and Solutions:
-
Poor Quality of Grignard Reagent: The Grignard reagent is highly sensitive to moisture and oxygen.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. It is best practice to titrate the Grignard reagent before use to determine its exact concentration.
-
-
Wurtz Coupling Side Reaction: The Grignard reagent can react with the unreacted alkyl halide to form a homocoupled byproduct.
-
Solution: Add the alkyl halide dropwise to the magnesium turnings to maintain a low concentration of the halide. Control the reaction temperature, as higher temperatures can favor the Wurtz coupling reaction.
-
-
Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction.
-
Solution: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Issue 2: Presence of Unexpected Byproducts
Possible Impurities and Identification:
A common route to this compound is the Grignard reaction between an appropriate alkyl magnesium halide and an aldehyde, followed by an acidic workup. For instance, the reaction of hexylmagnesium bromide with 2-methylpropanal.
| Impurity | Chemical Formula | Probable Origin |
| Dodecane | C₁₂H₂₆ | Wurtz coupling of hexylmagnesium bromide. |
| 2-Methylpropane | C₄H₁₀ | Protonation of the Grignard reagent by trace water. |
| Unreacted 2-methylpropanal | C₄H₈O | Incomplete reaction. |
| Unreacted hexyl bromide | C₆H₁₃Br | Incomplete formation of the Grignard reagent. |
Another synthetic route is the reduction of 2-methyl-4-nonanone.
| Impurity | Chemical Formula | Probable Origin |
| Unreacted 2-methyl-4-nonanone | C₁₀H₂₀O | Incomplete reduction. |
Troubleshooting Flowchart for Grignard Synthesis
Caption: Troubleshooting flowchart for low yield in Grignard synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method is the Grignard reaction, which involves reacting a Grignard reagent (e.g., hexylmagnesium bromide) with an aldehyde (e.g., 2-methylpropanal), followed by an acidic workup.[1] Another common approach is the reduction of the corresponding ketone, 2-methyl-4-nonanone, using a reducing agent like sodium borohydride.
Q2: How can I purify the final this compound product?
A2: Purification can typically be achieved through distillation under reduced pressure.[2] Column chromatography over silica (B1680970) gel can also be employed for higher purity.[3]
Q3: What analytical techniques are suitable for identifying impurities in my product?
A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying volatile compounds like this compound and its potential impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the final product and identify impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from the synthesis of a similar alcohol, 2-methyl-4-heptanol.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
2-Methylpropanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a solution of 1-bromohexane (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the 1-bromohexane solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed.
-
Add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.
-
-
Reaction with 2-Methylpropanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 2-methylpropanal (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Workflow for Synthesis and Impurity Formation
Caption: Synthetic workflow and potential points of impurity formation.
References
Technical Support Center: Optimizing GC-MS Parameters for 2-Methyl-4-nonanol
Welcome to the technical support center for the GC-MS analysis of 2-Methyl-4-nonanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization and to offer solutions for common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended GC-MS parameters for the analysis of this compound?
A1: The optimal GC-MS parameters for this compound can vary depending on the sample matrix and whether derivatization is employed. Below is a summary of starting parameters for both underivatized and derivatized this compound.
Table 1: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Underivatized this compound | Derivatized this compound (e.g., TMS ether) |
| GC Column | Polar stationary phase (e.g., Wax-type, Polyethylene Glycol)[1] | Non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane like DB-5ms)[1] |
| Column Dimensions | 30-60 m length, 0.25 mm I.D., 0.25-1.0 µm film thickness | 30 m length, 0.25 mm I.D., 0.25 µm film thickness |
| Injection Mode | Split (e.g., 50:1 or 100:1) or Splitless | Split (e.g., 50:1) or Splitless |
| Injector Temperature | 250 °C | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Program | Initial temp: 40-60 °C, hold for 2-5 min; Ramp: 5-10 °C/min to 220-240 °C, hold for 5 min | Initial temp: 60-80 °C, hold for 2 min; Ramp: 10-20 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 250 °C | 280 °C |
| Ion Source Temperature | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-250 | m/z 50-350 |
Q2: Should I derivatize this compound before GC-MS analysis?
A2: Derivatization is highly recommended, especially for trace analysis. The polar hydroxyl group of this compound can cause peak tailing due to interactions with active sites in the GC system.[1] Silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, can significantly improve peak shape, increase volatility, and enhance sensitivity.[1]
Q3: What are the expected mass spectral fragments for this compound?
A3: The electron ionization (EI) mass spectrum of this compound will exhibit characteristic fragmentation patterns. While a molecular ion peak at m/z 158 may be weak or absent, you can expect to see prominent fragments from alpha-cleavage and dehydration.
Table 2: Major Mass Spectral Fragments of Underivatized this compound
| m/z | Proposed Fragment Ion |
| 140 | [M-H₂O]⁺ (Dehydration product) |
| 115 | [M-C₃H₇]⁺ |
| 87 | [CH(OH)CH₂(CH₃)₂]⁺ |
| 73 | [CH(OH)CH₂CH₃]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Note: The mass spectrum of this compound can be found in the NIST Chemistry WebBook.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the GC-MS analysis of this compound.
Issue 1: Peak Tailing
Peak tailing is a common problem when analyzing alcohols due to their polar nature.
Caption: Troubleshooting workflow for peak tailing of this compound.
Issue 2: Poor Sensitivity or No Peak Detected
Low or no signal for this compound can be due to several factors from sample preparation to instrument settings.
Q: I am not seeing a peak for this compound or the signal is very low. What should I check?
A:
-
Verify Standard/Sample Integrity: Ensure the concentration of this compound in your standard or sample is appropriate for the detection limits of your instrument. Check for proper storage and potential degradation.
-
Check Injection Parameters: For splitless injections, ensure the purge valve time is appropriate (typically 0.5-1.0 min) to allow for efficient transfer of the analyte to the column. For split injections, a very high split ratio may be venting most of your sample. Try a lower split ratio.
-
Inlet and Column Activity: Active sites in the inlet liner or at the head of the column can irreversibly adsorb polar analytes like alcohols. Perform inlet maintenance (replace liner and septum) and trim the first 10-15 cm of the column.[1]
-
MS Parameters: Confirm that the MS is acquiring data in the correct mass range to detect the characteristic ions of this compound. Check the detector voltage and ensure the ion source is clean and functioning correctly.
-
Consider Derivatization: As mentioned previously, derivatization can significantly enhance the signal intensity of alcohols.
Issue 3: Presence of an Unexpected Peak at m/z 140 and a Shorter Retention Time
This can be an indication of in-source or injector-induced dehydration of the alcohol.
Q: I see a peak that corresponds to the dehydrated form of this compound. How can I prevent this?
A:
-
Lower Injector Temperature: High injector temperatures can promote the thermal degradation of secondary alcohols, leading to dehydration.[2][3][4][5] Try reducing the injector temperature in 10-20 °C increments to find a balance between efficient volatilization and minimizing degradation.
-
Use a Deactivated Inlet Liner: An active, acidic, or dirty inlet liner can catalyze the dehydration reaction.[2][3][4][5] Always use a fresh, high-quality deactivated liner.
-
Derivatization: Converting the hydroxyl group to a more stable derivative, such as a TMS ether, will prevent dehydration from occurring.
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes a common derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
This compound standard or sample extract dried and dissolved in an aprotic solvent (e.g., hexane, dichloromethane).
-
BSTFA + 1% TMCS derivatizing reagent.
-
Reaction vials with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Pipette 100 µL of the sample solution into a reaction vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial.
-
Heat the vial at 60-70 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: GC-MS Analysis of Derivatized this compound
This protocol provides a starting point for the analysis of the TMS-derivatized product.
Table 3: Detailed GC-MS Method for TMS-Derivatized this compound
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Split (50:1) |
| Injector Temperature | 250 °C |
| Liner | Deactivated split liner with glass wool |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | 80 °C for 2 min, then 15 °C/min to 280 °C, hold for 5 min |
| MSD Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Quadrupole | 150 °C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Scan |
| Scan Range | m/z 50-350 |
Visualization of Experimental Workflow
Caption: General experimental workflow for the GC-MS analysis of this compound.
References
Technical Support Center: Quantification of 2-Methyl-4-nonanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 2-Methyl-4-nonanol. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during their experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS).
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Broadening) | The hydroxyl group of this compound can interact with active sites in the GC inlet and column, leading to peak tailing.[1] | Derivatization: Convert the alcohol to a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether. This is a common and effective solution for improving the chromatography of alcohols.[2][3] Inlet Maintenance: Use a deactivated inlet liner and change it regularly.[1] Column Choice: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point. For highly polar analytes, a wax column may be beneficial.[4] |
| Low Sensitivity / Poor Signal-to-Noise | This compound may not ionize efficiently under standard electron ionization (EI) conditions, and its native volatility might be low. Alcohols often do not produce a strong molecular ion in the mass spectrometer.[4] | Derivatization: Silylation not only improves peak shape but also increases the volatility and can lead to more characteristic mass fragments, improving detection.[3] Injection Volume: Optimize the injection volume. Be cautious not to overload the column. Detector Settings: Ensure the MS detector is properly tuned and operating at optimal sensitivity. |
| Non-reproducible Results / Poor Precision | This can be caused by a variety of factors including inconsistent sample preparation, leaks in the GC system, or matrix effects. | Internal Standard: Use a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) to correct for variations in injection volume and sample preparation. System Check: Perform a leak check on the GC system, particularly around the injector septa and column fittings.[1] Consistent Sample Handling: Ensure a consistent and validated sample preparation workflow. |
| Matrix Effects (Signal Suppression or Enhancement) | Co-eluting compounds from the sample matrix (e.g., in beverages, flavor formulations) can interfere with the ionization of this compound in the MS source, leading to inaccurate quantification.[5] | Sample Preparation: Employ a sample cleanup or extraction technique to remove interfering matrix components. Solid-Phase Microextraction (SPME) or liquid-liquid extraction are common choices for volatile compounds in complex matrices.[6][7] Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles the sample matrix to compensate for these effects. Standard Addition: For highly complex or variable matrices, the method of standard additions can provide more accurate quantification.[8] |
| Co-elution with Other Compounds | In complex samples, other volatile compounds may have similar retention times to this compound. | Optimize GC Method: Adjust the oven temperature program (e.g., use a slower ramp rate) to improve separation.[1] Column Selection: If co-elution persists, consider a column with a different stationary phase to alter selectivity.[9] Mass Spectrometry: Utilize selected ion monitoring (SIM) mode to selectively detect characteristic ions of this compound, which can improve quantification in the presence of co-eluting interferences.[10] |
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the GC-MS analysis of this compound?
A1: While direct analysis is possible, derivatization is highly recommended. As a secondary alcohol, this compound can exhibit poor peak shape and low response without derivatization. Converting it to a trimethylsilyl (TMS) ether, for example, will increase its volatility, reduce interactions with the GC system, and result in sharper peaks and improved sensitivity.[2][3]
Q2: What is the best derivatization reagent for this compound?
A2: A common and effective silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst. This mixture is highly effective for derivatizing alcohols.[11] The reaction is typically fast and can often be performed at room temperature.
Q3: How can I prepare a beverage sample for this compound analysis?
A3: For beverage samples, a common technique is headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. This method is sensitive and minimizes matrix interference. The general steps involve placing a known volume of the beverage in a headspace vial, adding salt (to increase the volatility of the analyte), and exposing a coated fiber to the headspace above the liquid to adsorb the volatile compounds. The fiber is then desorbed in the hot GC inlet.[8] Alternatively, liquid-liquid extraction with a suitable organic solvent can be used.[6]
Q4: What are the key mass spectral fragments for identifying this compound?
A4: The mass spectrum of this compound will show characteristic fragmentation patterns. While a molecular ion peak at m/z 158 may be weak or absent, you can expect to see fragments resulting from the loss of water (M-18) and alpha-cleavage around the hydroxyl group. The NIST WebBook provides reference mass spectra for this compound that can be used for confirmation.[12]
Q5: What type of GC column is suitable for analyzing silylated this compound?
A5: A non-polar or medium-polarity column is generally suitable for the analysis of TMS-derivatized compounds. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). These columns provide good resolution for a wide range of volatile and semi-volatile compounds.
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of volatile secondary alcohols in complex matrices using GC-MS. Please note that these are representative values, and actual performance may vary depending on the specific instrumentation, method parameters, and matrix.
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | 0.1 - 5 µg/L | Dependent on sample preparation and injection technique (e.g., SPME can achieve lower LODs).[13] |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/L | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[14] |
| Linearity (R²) | > 0.99 | A calibration curve should be generated with at least 5 concentration levels.[8] |
| Precision (RSD%) | < 15% | Relative Standard Deviation for replicate measurements.[8] |
| Accuracy (Recovery %) | 85 - 115% | Determined by analyzing spiked samples at different concentration levels.[15] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether.
Materials:
-
This compound standard or sample extract
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous solvent (e.g., hexane (B92381) or dichloromethane)
-
Autosampler vials with inserts and PTFE-lined caps
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent.
-
In an autosampler vial, add 100 µL of the standard or sample extract.
-
Add 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of this compound from a Liquid Matrix
This protocol is suitable for extracting this compound from beverage samples.
Materials:
-
Liquid sample (e.g., wine, fruit juice)
-
Sodium chloride (NaCl)
-
20 mL headspace vials with magnetic crimp caps
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer
Procedure:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial.
-
If using an internal standard, add it at this stage.
-
Immediately seal the vial with a magnetic crimp cap.
-
Place the vial on a heater-stirrer and equilibrate at 40°C for 15 minutes with constant agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.
-
Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption (e.g., at 250°C for 5 minutes).
-
Start the GC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Alcohol Method Development by GC-MS - Chromatography Forum [chromforum.org]
- 5. youtube.com [youtube.com]
- 6. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Detection and quantification of alcohol compounds in food and beverages using static headspace-gas chromatography/mass spectrometry - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 9. Alcoholic Beverage Analysis by GC [restek.com]
- 10. ijoer.com [ijoer.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. 4-Nonanol, 2-methyl- [webbook.nist.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: 2-Methyl-4-nonanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-nonanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound, a secondary alcohol, are:
-
Grignard Reaction: This involves the reaction of an appropriate Grignard reagent with an aldehyde. Specifically, isobutylmagnesium halide can be reacted with pentanal, or n-pentylmagnesium halide can be reacted with isovaleraldehyde.[1][2][3][4] This method is advantageous for forming the carbon-carbon bond and the alcohol in a single step.
-
Reduction of a Ketone: This method involves the reduction of 2-methyl-4-nonanone (B13107565) to the corresponding secondary alcohol.[5][6][7][8] Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[5][6][9]
Q2: How can I purify the final this compound product?
A2: Purification of this compound typically involves standard laboratory techniques. After quenching the reaction and performing an aqueous workup, the crude product can be purified by:
-
Distillation: If the product is thermally stable and has a boiling point sufficiently different from any impurities, fractional distillation under reduced pressure is an effective method.
-
Column Chromatography: For removal of non-volatile impurities or separation from isomers, silica (B1680970) gel column chromatography is commonly employed. A solvent system such as a mixture of hexane (B92381) and ethyl ether is often effective.[10]
Q3: What are the key analytical techniques to confirm the successful synthesis of this compound?
A3: The structure and purity of the synthesized this compound can be confirmed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of an alcohol.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (158.28 g/mol ).[11][12] Gas chromatography-mass spectrometry (GC-MS) can also be used to assess purity and separate it from any volatile impurities.[13]
Troubleshooting Guides
Grignard Reaction Route
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Presence of water in reagents or glassware. | Grignard reagents are highly reactive with protic solvents like water and alcohols, which will quench the reagent.[14] Ensure all glassware is oven-dried before use and all solvents are anhydrous. |
| Impure magnesium turnings. | The surface of magnesium can oxidize. Gently crush or grind the magnesium turnings under an inert atmosphere to expose a fresh surface before use. |
| Poor quality alkyl halide. | Ensure the alkyl halide is pure and dry. Distill if necessary. |
| Side reaction: Enolization of the aldehyde. | The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, especially with sterically hindered reagents.[15] Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition. |
Problem 2: Formation of a significant amount of a tertiary alcohol byproduct.
| Possible Cause | Suggested Solution |
| Use of an ester as a starting material instead of an aldehyde. | Grignard reagents react twice with esters to form tertiary alcohols.[16] Ensure you are using the correct aldehyde starting material. |
| Contamination of the aldehyde with an ester. | Check the purity of your starting aldehyde. |
Reduction of 2-Methyl-4-nonanone Route
Problem 1: Incomplete reduction of the ketone.
| Possible Cause | Suggested Solution |
| Insufficient amount of reducing agent. | Use a molar excess of the reducing agent. Typically, 1.1 to 1.5 equivalents are used. |
| Low reactivity of the reducing agent. | Sodium borohydride is a milder reducing agent than lithium aluminum hydride.[5] If the reduction is sluggish with NaBH₄, consider using the more reactive LiAlH₄. |
| Decomposition of the reducing agent. | Sodium borohydride can react with protic solvents like methanol (B129727) or ethanol (B145695) over time. Prepare the reaction mixture and add the ketone relatively quickly. LiAlH₄ reacts violently with protic solvents and must be used in an anhydrous aprotic solvent like diethyl ether or THF.[5][9] |
Problem 2: Difficult product isolation during workup.
| Possible Cause | Suggested Solution |
| Formation of gelatinous aluminum or borate (B1201080) salts. | During the aqueous workup of LiAlH₄ or NaBH₄ reactions, metal salts can precipitate. For LiAlH₄ reactions, a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can result in a granular precipitate that is easily filtered. For NaBH₄ reactions, acidification with dilute HCl can help to dissolve the borate salts. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of isobutyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, as evidenced by bubbling and a cloudy appearance.
-
Once the reaction has started, add the remaining isobutyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pentanal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of pentanal in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
-
Protocol 2: Synthesis of this compound via Reduction of 2-Methyl-4-nonanone
-
Reduction Reaction:
-
In a round-bottom flask, dissolve 2-methyl-4-nonanone in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture.
-
Remove the methanol by rotary evaporation.
-
Add water to the residue and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify by vacuum distillation or column chromatography as needed.
-
Data Presentation
Table 1: Comparison of Common Reducing Agents for Ketone Reduction
| Reducing Agent | Formula | Typical Solvent | Reactivity | Workup |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Mild | Acidic |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF (anhydrous) | Strong | Aqueous (Fieser) |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in Grignard synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reaction Practice Problems | Test Your Skills with Real Questions [pearson.com]
- 3. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Using Reduction to Create Primary & Secondary Alcohols | Study.com [study.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scielo.br [scielo.br]
- 11. 4-Nonanol, 2-methyl- [webbook.nist.gov]
- 12. PubChemLite - 4-nonanol, 2-methyl- (C10H22O) [pubchemlite.lcsb.uni.lu]
- 13. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. leah4sci.com [leah4sci.com]
- 15. reddit.com [reddit.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
avoiding isomerization during 2-Methyl-4-nonanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-nonanol. Our focus is to address common challenges, with a particular emphasis on preventing isomerization, a critical factor in obtaining the desired product in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary and most effective methods for the synthesis of this compound are:
-
Grignard Reaction: This involves the reaction of a pentylmagnesium halide (e.g., pentylmagnesium bromide) with isovaleraldehyde (B47997). This method is widely used for forming carbon-carbon bonds and creating secondary alcohols.[1][2]
-
Reduction of 2-Methyl-4-nonanone (B13107565): This method involves the reduction of the corresponding ketone, 2-methyl-4-nonanone, to the secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and reagents used in the Meerwein-Ponndorf-Verley (MPV) reduction.[3][4][5][6][7]
Q2: What is isomerization in the context of this compound synthesis, and why is it a concern?
A2: Isomerization refers to the process where this compound is converted into one of its structural isomers, which have the same molecular formula but different arrangements of atoms. This is a significant concern as it leads to impurities in the final product, which can be difficult to separate and may affect the compound's biological activity or downstream applications. The most likely isomerization pathway involves the migration of the hydroxyl group or rearrangement of the carbon skeleton.
Q3: What reaction conditions are known to promote isomerization of secondary alcohols?
A3: Isomerization of secondary alcohols like this compound is often catalyzed by the presence of acids or bases, particularly at elevated temperatures.
-
Acid-catalyzed isomerization: Protonic acids can protonate the hydroxyl group, which can then leave as a water molecule, forming a carbocation intermediate. This carbocation can undergo rearrangements (hydride or alkyl shifts) to form a more stable carbocation, which can then be quenched by water to form an isomeric alcohol.[8] Acid-catalyzed dehydration can also lead to the formation of various alkene isomers, which upon hydration, can yield a mixture of isomeric alcohols.
-
Base-catalyzed isomerization: While less common for simple secondary alcohols, strong bases can potentially induce isomerization, especially in the presence of functionalities that can stabilize an intermediate carbanion or through reversible oxidation-reduction pathways.[3][4]
Q4: How can I detect the presence of isomers in my this compound product?
A4: The most effective analytical technique for detecting and quantifying isomers of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11][12][13] Different isomers will typically have slightly different retention times on the GC column, and the mass spectrometer can be used to confirm the molecular weight and fragmentation pattern of the separated compounds, helping to identify them as isomers of the target molecule.
Troubleshooting Guides
Issue 1: Presence of Isomeric Impurities in the Final Product
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Preventative Measures |
| Acidic workup conditions are too harsh (Grignard synthesis). | Neutralize the reaction mixture promptly and carefully after quenching the Grignard reaction. Avoid prolonged exposure to strong acids. | Use a buffered workup solution or a milder acid (e.g., saturated aqueous ammonium (B1175870) chloride) for quenching. Maintain low temperatures during the workup. |
| Residual acid catalyst from a previous step. | Ensure complete neutralization and removal of any acid catalysts used in preceding steps before proceeding with purification. | Incorporate a base wash (e.g., with sodium bicarbonate solution) during the workup and purification steps. |
| High temperatures during distillation/purification. | Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the molecule. | Utilize fractional distillation under vacuum for efficient separation of isomers with close boiling points. |
| Use of an acidic drying agent. | Avoid using acidic drying agents. | Use neutral drying agents like anhydrous magnesium sulfate (B86663) or sodium sulfate. |
| Reversibility of the Meerwein-Ponndorf-Verley (MPV) reduction. | If using the MPV reduction, ensure the reaction is driven to completion by removing the acetone (B3395972) byproduct, for example, by distillation.[14][15][16] | Use a large excess of the sacrificial alcohol (isopropanol) and ensure efficient removal of acetone. |
Issue 2: Low Yield of this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Preventative Measures |
| Incomplete Grignard reagent formation. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2] Use high-quality magnesium turnings and a small crystal of iodine to initiate the reaction. | Use freshly distilled, anhydrous solvents. Activate the magnesium turnings if necessary. |
| Side reactions of the Grignard reagent (e.g., Wurtz coupling, reduction of the aldehyde). [17] | Add the aldehyde slowly to the Grignard reagent at a low temperature to minimize side reactions. | Ensure the Grignard reagent is fully formed before adding the aldehyde. Use the appropriate stoichiometry of reactants. |
| Inefficient reduction of 2-methyl-4-nonanone. | Check the activity of the reducing agent. If using NaBH₄, ensure it is fresh.[5] For MPV reduction, ensure the catalyst is active. | Use a sufficient excess of the reducing agent. Monitor the reaction progress by TLC or GC to ensure completion. |
| Loss of product during workup and purification. | Minimize the number of transfer steps. Ensure efficient extraction with an appropriate solvent. | Optimize the extraction and purification protocols. For distillation, ensure the apparatus is set up correctly to avoid losses. |
Experimental Protocols
Method 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Isovaleraldehyde (3-methylbutanal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings and a small crystal of iodine under an inert atmosphere. Add a small amount of anhydrous diethyl ether. Slowly add a solution of 1-bromopentane in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the pentylmagnesium bromide.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of isovaleraldehyde in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.
Method 2: Synthesis of this compound via Reduction of 2-Methyl-4-nonanone
Materials:
-
2-Methyl-4-nonanone
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) or Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reduction: In a round-bottom flask, dissolve 2-methyl-4-nonanone in methanol or ethanol. Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride in small portions with stirring. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.
-
Workup: Carefully add deionized water to quench the excess sodium borohydride. Remove the bulk of the alcohol solvent under reduced pressure. Add more water and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Synthesis routes to this compound and potential isomerization pathways.
Caption: A logical workflow for troubleshooting isomerization issues.
Caption: Simplified mechanism of the Grignard synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]
- 8. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 16. Meerwein-Ponndorf-Verley Reduction - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 2-Methyl-4-nonanol
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe storage, handling, and use of 2-Methyl-4-nonanol in experimental settings.
Physical and Chemical Properties
Proper storage and handling procedures are informed by the physical and chemical properties of a substance. Below is a summary of key data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₂₂O[1][2][3] |
| Molecular Weight | 158.28 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 201.3 - 204°C at 760 mmHg[4] |
| Melting Point | Approximately -50°C[4] |
| Density | Approximately 0.828 - 0.834 g/cm³[4][5] |
| Flash Point | Approximately 81.1°C[5] |
| Solubility | Insoluble in water; Soluble in alcohols, ethers, and other organic solvents.[4] |
| Vapor Pressure | 0.0764 mmHg at 25°C[5] |
Safe Handling and Storage Workflow
A systematic approach to handling and storage is crucial for laboratory safety. The following diagram outlines the recommended workflow.
Experimental Protocol: Williamson Ether Synthesis of 2-Methoxy-4-methylnonane
This protocol details the synthesis of an ether from this compound. As a secondary alcohol, steric hindrance can be a factor, and the choice of a less hindered alkylating agent is important to favor the desired S_N2 reaction over elimination side reactions.[6][7][8]
Materials and Equipment:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 1.0 equivalent of this compound to a round-bottom flask containing anhydrous THF.
-
Deprotonation: Slowly add 1.1 equivalents of sodium hydride to the stirred solution at room temperature. The mixture may be gently warmed to ensure complete deprotonation to the alkoxide.
-
Alkylation: Cool the reaction mixture in an ice bath. Add 1.2 equivalents of methyl iodide dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: After the reaction is complete, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Incomplete deprotonation of the alcohol. | Ensure the sodium hydride is fresh and the THF is anhydrous. Consider gently warming the mixture during the deprotonation step. |
| Steric hindrance leading to a slow S_{N}2 reaction. | Increase the reaction time and/or gently heat the reaction mixture. | |
| Elimination (E2) side reaction is favored. | Use a less sterically hindered alkylating agent if possible. Maintain a lower reaction temperature.[7][8] | |
| Presence of unreacted this compound | Insufficient amount of base or alkylating agent. | Use a slight excess of sodium hydride and methyl iodide. |
| Reaction time is too short. | Allow the reaction to proceed for a longer duration, monitoring by TLC or GC-MS. | |
| Appearance of an alkene byproduct in analysis | E2 elimination is competing with the S_{N}2 reaction. | This is more likely with secondary alcohols.[6][7][8] Lowering the reaction temperature can favor the S_{N}2 pathway. |
| Difficulty in dissolving starting material | This compound is a nonpolar molecule. | Use a compatible anhydrous aprotic solvent such as THF, DMF, or DMSO.[9] |
| Peak tailing in GC-MS analysis of the product | Interaction of the ether with active sites in the GC system. | Use a deactivated inlet liner and a high-quality, inert GC column.[10][11] |
| Incomplete reaction leaving polar starting material. | Ensure the reaction has gone to completion or purify the product before analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and can cause skin and eye irritation. Inhalation of vapors may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q2: What materials are incompatible with this compound?
A2: Avoid contact with strong oxidizing agents, as this can lead to a vigorous reaction.
Q3: How should I store this compound?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Q4: What is the best way to dispose of waste containing this compound?
A4: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. Collect in a designated, labeled waste container.
Q5: I am observing poor peak shape for this compound during GC-MS analysis. What can I do?
A5: Poor peak shape, such as tailing, for alcohols in GC-MS is often due to interactions with active sites in the injector or on the column. Consider using a deactivated inlet liner. Derivatization to a less polar silyl (B83357) ether can also significantly improve peak shape.[10][12]
Q6: Can I use a tertiary alkyl halide in a Williamson ether synthesis with this compound?
A6: It is not recommended. Tertiary alkyl halides will almost exclusively undergo an E2 elimination reaction in the presence of a strong base like an alkoxide, leading to the formation of an alkene instead of the desired ether.[7][8]
References
- 1. 4-Nonanol, 2-methyl- [webbook.nist.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Nonanol, 2-methyl- | C10H22O | CID 141299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Resolution of 2-Methyl-4-nonanol Enantiomers by Gas Chromatography
Welcome to the technical support hub for the chiral separation of 2-Methyl-4-nonanol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the enantioselective analysis of this compound via gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended GC column for the chiral separation of this compound enantiomers?
A1: For the enantioselective separation of this compound, a cyclodextrin-based chiral stationary phase (CSP) is highly recommended. Specifically, a derivatized β-cyclodextrin column, such as one coated with a trifluoroacetylated γ-cyclodextrin stationary phase, has shown to be effective for separating chiral alcohols. These CSPs provide the necessary stereoselective interactions to resolve the (R)- and (S)-enantiomers.
Q2: Is derivatization necessary for the GC analysis of this compound enantiomers?
A2: While direct analysis is possible, derivatization is often recommended to improve peak shape and enhance resolution. The hydroxyl group of this compound can cause peak tailing due to interactions with active sites in the GC system. Converting the alcohol to a less polar ester, for example, through acylation with trifluoroacetic anhydride (B1165640) (TFAA), can mitigate these effects and improve volatility, leading to sharper peaks and better separation.
Q3: What are the key GC parameters to optimize for better resolution?
A3: The most critical parameters to optimize are the oven temperature program, carrier gas flow rate, and injector temperature. A slow oven temperature ramp (e.g., 2-5°C/min) is often crucial for achieving baseline separation of enantiomers. The carrier gas (Helium or Hydrogen) flow rate should be optimized to ensure maximum column efficiency. The injector temperature should be high enough to ensure complete vaporization of the sample without causing thermal degradation.
Q4: How can I improve the peak shape of my this compound enantiomers?
A4: Poor peak shape, particularly tailing, is a common issue for alcohols in GC analysis. To improve this, consider the following:
-
Inlet Liner: Use a deactivated inlet liner to minimize interactions with the analyte.
-
Column Maintenance: If the column has been in use for some time, active sites may have developed at the inlet. Trimming 10-20 cm from the front of the column can help restore peak shape.
-
Derivatization: As mentioned in Q2, derivatizing the hydroxyl group can significantly reduce peak tailing.
-
Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more diluted sample.
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Ensure you are using a cyclodextrin-based CSP, preferably a derivatized β- or γ-cyclodextrin column, which is suitable for chiral alcohols. |
| Suboptimal Oven Temperature Program | The resolution of enantiomers is highly dependent on temperature. Start with a low initial oven temperature (e.g., 60-80°C) and a slow ramp rate (e.g., 2°C/min). You may need to experiment with different ramp rates and final temperatures to find the optimal conditions. |
| Incorrect Carrier Gas Flow Rate | An inappropriate linear velocity of the carrier gas can lead to band broadening and loss of resolution. Optimize the flow rate for your specific column dimensions and carrier gas. |
| Co-elution with Matrix Components | If your sample is in a complex matrix, other compounds may be interfering with the separation. A sample cleanup or extraction step may be necessary prior to GC analysis. |
| Sample Overload | Injecting too concentrated a sample can saturate the stationary phase and lead to poor resolution. Dilute your sample and re-inject. |
Issue 2: Peak Tailing
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | The polar hydroxyl group of this compound can interact with active sites in the inlet liner or on the column. Use a high-quality deactivated liner and consider trimming the front of the column. |
| Improper Column Installation | A poor column cut or incorrect installation depth can cause peak distortion. Ensure the column is cut cleanly with a ceramic wafer and installed according to the manufacturer's guidelines. |
| Inadequate Derivatization | If you are using derivatization, an incomplete reaction can result in the presence of the underivatized alcohol, which may tail. Ensure your derivatization protocol is optimized for reaction time and temperature. |
| Contamination | Contamination in the inlet or on the column can lead to active sites. Perform regular maintenance, including changing the septum and liner. |
Issue 3: Irreproducible Retention Times
| Potential Cause | Recommended Solution |
| Leaks in the System | Check for leaks in the gas lines, fittings, and septum using an electronic leak detector. |
| Fluctuations in Gas Flow | Ensure your gas regulators are providing a stable pressure and flow. |
| Inconsistent Oven Temperature | Verify that your GC oven is maintaining a stable and accurate temperature throughout the programmed run. |
| Sample Solvent Effects | Large injection volumes of certain solvents can affect initial peak focusing. Ensure your injection volume and solvent are appropriate for the chosen injection technique (split/splitless). |
Experimental Protocols
Protocol 1: Direct Enantioselective GC Analysis of this compound
This protocol provides a starting point for the direct analysis of this compound enantiomers.
| Parameter | Condition |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Chiral GC column with a trifluoroacetylated γ-cyclodextrin stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, at an optimized flow rate (e.g., 1.0 mL/min for Helium) |
| Injector Temperature | 240 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 3°C/min to 180°C (hold 5 min) |
| Detector Temperature | 250 °C |
| Sample Preparation | Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 100 µg/mL. |
Protocol 2: GC Analysis of this compound Enantiomers after Derivatization
This protocol involves the acylation of this compound to improve chromatographic performance.[1]
Derivatization Procedure:
-
Dissolve approximately 1 mg of this compound in 1 mL of dichloromethane in a sealed vial.
-
Add 100 µL of trifluoroacetic anhydride (TFAA) and 10 µL of pyridine (B92270) (as a catalyst).
-
Heat the mixture at 60°C for 30 minutes.
-
Allow the reaction to cool to room temperature.
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Quench the reaction by adding 1 mL of deionized water and vortexing.
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Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
| Parameter | Condition |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Chiral GC column with a trifluoroacetylated γ-cyclodextrin stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, at an optimized flow rate (e.g., 1.2 mL/min for Helium) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 40:1 split ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 90°C (hold 1 min), Ramp: 4°C/min to 190°C (hold 10 min) |
| Detector Temperature | 260 °C |
Data Presentation
The following table presents representative data for the separation of this compound enantiomers using the derivatization protocol described above. Please note that actual retention times and resolution may vary depending on the specific instrument and column used.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| (R)-2-Methyl-4-nonanol TFAA derivative | 22.5 | \multirow{2}{}{> 1.8} | \multirow{2}{}{1.08} |
| (S)-2-Methyl-4-nonanol TFAA derivative | 23.1 |
Visualizations
References
Technical Support Center: Synthesis of 2-Methyl-4-nonanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2-Methyl-4-nonanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent, such as isobutylmagnesium bromide, with pentanal. The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent protonation during aqueous work-up yields the secondary alcohol, this compound.[1][2][3]
Q2: My Grignard reaction to synthesize this compound is difficult to initiate. What are the possible causes and solutions?
Difficulty in initiating a Grignard reaction is a frequent issue, often stemming from the passivation of the magnesium surface by a layer of magnesium oxide.[4] Another critical factor is the presence of moisture.
Troubleshooting Initiation Issues
| Potential Cause | Solution |
| Inactive Magnesium Surface | Gently crush the magnesium turnings in a dry flask using a glass rod to expose a fresh surface.[4] |
| Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. The disappearance of the iodine's purple color or the evolution of ethylene (B1197577) gas indicates initiation.[4][5] | |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), which are essential for the reaction.[5][6] |
Q3: What are the primary side reactions I should be aware of during the synthesis of this compound, and how can I minimize them?
Several side reactions can compete with the desired formation of this compound, leading to reduced yield and purity. The most common side reactions are Wurtz coupling, enolization of the aldehyde, and reduction of the aldehyde.
Troubleshooting Guide: Minimizing Side Reactions
Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Minimization Strategies |
| Wurtz Coupling | The Grignard reagent (isobutylmagnesium bromide) reacts with the unreacted alkyl halide (isobutyl bromide) to form a homocoupled alkane (2,5-dimethylhexane).[4][5] | Add the isobutyl bromide slowly to the magnesium turnings to maintain a low concentration.[5] Ensure efficient stirring to promote rapid reaction with magnesium.[4] |
| Enolization | The Grignard reagent acts as a base and abstracts an acidic α-hydrogen from the pentanal, forming an enolate. This enolate is unreactive towards the Grignard reagent and will be recovered as starting material after work-up.[4][5] | Perform the addition of the Grignard reagent to the aldehyde at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[4] |
| Reduction | The Grignard reagent can reduce the aldehyde to the corresponding primary alcohol (1-pentanol). This occurs via a hydride transfer from the β-carbon of the Grignard reagent.[4][5] | This is more common with sterically hindered ketones and bulky Grignard reagents. While less of a concern with pentanal, maintaining a low reaction temperature can help minimize this pathway.[4] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Isobutyl bromide
-
Pentanal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (optional, for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of isobutyl bromide in anhydrous diethyl ether.
-
Add a small portion of the isobutyl bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with Pentanal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve pentanal in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.[4]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[4]
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by distillation or column chromatography.[7]
-
Visual Guides
Caption: Main reaction pathway and competing side reactions.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: 2-Methyl-4-nonanol Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of 2-Methyl-4-nonanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Contamination in this compound analysis can originate from three primary areas: the synthesis process, sample handling and preparation, and the analytical instrumentation (GC-MS). Synthesis-related impurities may include unreacted starting materials, by-products, and residual reagents. Sample handling can introduce contaminants from solvents, glassware, and plastic labware. Instrument-related contamination often stems from the injection port, column bleed, and carryover from previous analyses.
Q2: How can I identify the source of unexpected peaks in my chromatogram?
A2: Identifying the source of contamination involves a systematic process of elimination.
-
Run a blank analysis: Inject a high-purity solvent to check for contamination from the solvent, syringe, or GC-MS system itself.
-
Check your consumables: Use new vials, caps (B75204), and septa to rule out contamination from these sources.
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Review your sample preparation procedure: Scrutinize each step for potential introduction of contaminants.
-
Analyze a sample preparation blank: This involves performing the entire sample preparation procedure without the actual sample to isolate contaminants from reagents and labware.
-
Examine the mass spectra of the unknown peaks: Library searches can often identify common contaminants like plasticizers or solvent impurities.
Q3: What are "ghost peaks" and how can I prevent them?
A3: Ghost peaks are peaks that appear in a chromatogram even when no sample has been injected. They are typically caused by the elution of compounds that have accumulated in the analytical system from previous injections (carryover) or from contamination within the system (e.g., septum bleed, contaminated carrier gas). To prevent ghost peaks, it is crucial to thoroughly clean the injection port, use high-quality septa, and ensure the purity of the carrier gas. Implementing a bake-out step at the end of each analytical run can also help remove residual compounds from the column.
Q4: Can the synthesis method of this compound introduce specific contaminants?
A4: Yes, the synthesis method is a significant source of potential contaminants. A common route for synthesizing secondary alcohols like this compound is through a Grignard reaction. This process can introduce several impurities:
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Unreacted starting materials: Such as isobutyl bromide and pentanal.
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By-products: Including Wurtz coupling products (e.g., 2,5-dimethylhexane (B165582) from the coupling of two isobutyl groups) and products from the reaction of the Grignard reagent with atmospheric CO2 to form a carboxylic acid.
-
Reagents and solvents: Residual solvents like diethyl ether or tetrahydrofuran (B95107) (THF) used in the reaction.
Troubleshooting Guides
Issue 1: Presence of Phthalate (B1215562) Peaks in the Chromatogram
Question: My chromatogram for this compound shows significant peaks corresponding to various phthalates (e.g., DEHP, DBP). What is the likely source and how can I eliminate this contamination?
Answer:
Phthalates are common plasticizers that can leach from a variety of laboratory consumables.[1]
Potential Sources:
-
Plastic centrifuge tubes, pipette tips, and vial caps.
-
Solvent storage bottles.
-
Tubing in the analytical instrument or sample preparation setup.
Troubleshooting Steps:
-
Avoid Plastic Consumables: Whenever possible, use glassware for sample preparation and storage. If plasticware is unavoidable, ensure it is certified as phthalate-free.
-
Solvent Purity Check: Run a blank of the solvent you are using to dissolve your sample. If phthalate peaks are present, consider using a higher purity grade solvent or a different batch.
-
Clean Glassware Thoroughly: Wash all glassware with a suitable solvent and bake it in an oven to remove any organic residues.
-
Use PTFE-lined Caps: For vials, use caps with polytetrafluoroethylene (PTFE) liners, as these are less likely to leach plasticizers.
Issue 2: Observation of Unidentified Peaks with m/z Ratios Corresponding to Solvents or Reagents
Question: I am observing peaks that correspond to solvents like diethyl ether or reagents used in synthesis. How can I remove these from my sample?
Answer:
Residual solvents and reagents from the synthesis of this compound are a common source of contamination.
Potential Sources:
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Incomplete removal of the reaction solvent (e.g., diethyl ether, THF) after synthesis.
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Carryover from the syringe if it was used to handle the pure solvents or reagents.
Troubleshooting Steps:
-
Optimize Sample Work-up: Ensure that the post-synthesis work-up procedure effectively removes all residual solvents. This may involve additional extraction steps or careful evaporation under reduced pressure.
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Syringe Cleaning: Implement a rigorous syringe cleaning protocol between injections. Rinsing the syringe multiple times with a high-purity solvent that is different from the reaction solvent can help prevent carryover.
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Blank Injections: Run a solvent blank after injecting a concentrated standard or sample to check for carryover. If carryover is observed, increase the number of syringe rinses and consider a bake-out of the injection port and column.
Data Presentation
| Contamination Source | Potential Contaminants | Potential Effect on Analysis | Mitigation Strategy |
| Synthesis | Unreacted starting materials (e.g., isobutyl bromide, pentanal), by-products (e.g., 2,5-dimethylhexane), residual solvents (e.g., diethyl ether, THF) | Co-elution with the analyte, leading to inaccurate quantification; introduction of extraneous peaks that complicate the chromatogram. | Optimize purification methods (e.g., distillation, chromatography) after synthesis. |
| Sample Preparation | Solvents (impurities in the solvent), glassware (detergent residues, previously analyzed compounds), plasticware (phthalates, other plasticizers)[1] | Introduction of interfering peaks, baseline noise, and potential for ion suppression in the mass spectrometer. | Use high-purity solvents, thoroughly clean glassware, and avoid plastic consumables where possible. Use certified phthalate-free products if necessary. |
| GC-MS System | Septum (septum bleed), inlet liner (adsorption of analytes, carryover), column (column bleed), carrier gas (impurities) | Ghost peaks, baseline drift, poor peak shape (tailing), and reduced sensitivity. | Use high-quality, low-bleed septa and liners. Regularly condition the column. Use high-purity carrier gas with appropriate traps. |
Experimental Protocols
A detailed experimental protocol for the GC-MS analysis of long-chain branched alcohols is provided below. This can be adapted for this compound analysis.
Sample Preparation (Derivatization)
For improved chromatographic performance and to reduce peak tailing, derivatization of the alcohol group is often recommended.[2]
-
Dissolution: Accurately weigh a known amount of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add a suitable solvent, such as pyridine (B92270) or N,N-dimethylformamide (DMF), to dissolve the sample.
-
Derivatizing Agent: Add a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | 40 °C (hold for 5 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ion Source | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
Visualizations
Diagram 1: Potential Contamination Pathways in this compound Analysis
Caption: Sources of contamination in this compound analysis.
Diagram 2: Logical Workflow for Troubleshooting Contamination
Caption: A step-by-step guide to identifying contamination sources.
References
Technical Support Center: Optimization of 2-Methyl-4-nonanol Release from Dispensers
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Methyl-4-nonanol dispensers. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its controlled release important?
This compound is a volatile organic compound. In many research and practical applications, such as its use as a semiochemical for pest management, a consistent and prolonged release is crucial for efficacy. Controlled-release dispensers are designed to maintain a stable concentration of the compound in the surrounding environment over an extended period.
Q2: What are the common types of dispensers used for volatile compounds like this compound?
Common dispenser types include passive systems like polymer matrix dispensers (e.g., PVC-based), sol-gel matrices, and microparticle formulations. Active dispenser systems, such as aerosol devices, also exist and can be programmed for timed release.[1] The choice of dispenser depends on the desired release rate, duration, and environmental conditions of the experiment.
Q3: What are the key factors that influence the release rate of this compound from a dispenser?
The primary factors include:
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Temperature: Higher temperatures generally increase the release rate of volatile compounds.[1][2][3]
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Airflow (Wind): Increased airflow around the dispenser can accelerate the release rate.[1]
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Dispenser Material and Formulation: The type of polymer or matrix, the concentration of this compound, and the presence of additives like plasticizers can significantly alter release characteristics.
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Dispenser Surface Area and Design: A larger surface area will typically lead to a higher release rate.
Q4: How can I measure the release rate of this compound from my dispensers?
There are several methods to quantify the release rate:
-
Gravimetric Analysis: This involves weighing the dispenser at regular intervals to determine the mass loss over time. This method is straightforward but may not be suitable for very low release rates.
-
Solvent Extraction: At the end of an experiment or at specific time points, the dispenser can be submerged in a suitable solvent (e.g., hexane) to extract the remaining this compound. The amount of compound in the extract is then quantified, typically using Gas Chromatography-Mass Spectrometry (GC-MS).
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Volatile Collection: Air is passed over the dispenser, and the released this compound is trapped on an adsorbent material. The trapped compound is then eluted with a solvent and analyzed by GC-MS.[4] This method provides a direct measure of the released compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Release of this compound
| Possible Cause | Troubleshooting Steps |
| Improper Dispenser Formulation | Review the formulation protocol. Ensure the correct ratio of this compound to the matrix material (e.g., PVC, plasticizer) was used. Incomplete mixing can also lead to inconsistent release. |
| Environmental Factors | Monitor and record the temperature and airflow in your experimental setup. Significant fluctuations can lead to variable release rates. For field experiments, consider the impact of changing weather conditions.[1][3] |
| Dispenser Aging or Degradation | If dispensers have been stored for an extended period or in suboptimal conditions (e.g., high temperatures, exposure to UV light), the this compound may have degraded or prematurely volatilized. Store dispensers in a cool, dark place, and consider refrigeration or freezing if the compound is stable at lower temperatures.[3] |
| Clogging of Porous Dispensers | For dispensers with a porous structure, dust or other environmental contaminants could block the pores, inhibiting release. Inspect the dispenser surface and clean if necessary and feasible without contaminating the sample. |
Issue 2: Release Rate is Too Fast or Too Slow
| Possible Cause | Troubleshooting Steps |
| Incorrect Dispenser Formulation | Adjust the formulation to modify the release rate. For polymer matrix dispensers, increasing the plasticizer content can sometimes increase the release rate, while a higher polymer concentration may slow it down. The loading concentration of this compound will also directly impact the release rate. |
| Suboptimal Environmental Conditions | If the release rate is too slow, consider increasing the ambient temperature within a range that is relevant to your experimental goals. If the release is too fast, a lower temperature may be necessary.[1][2] |
| Inappropriate Dispenser Design | The surface area-to-volume ratio of the dispenser is a critical factor. To slow down the release, you can decrease the surface area (e.g., by using a thicker dispenser or one with a less porous surface). To increase the release rate, a larger surface area is needed. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₂O |
| Molecular Weight | 158.28 g/mol |
| IUPAC Name | 2-Methylnonan-4-ol |
| CAS Number | 26533-31-3 |
Source: PubChem, NIST Chemistry WebBook
Table 2: Example of Factors Influencing Release Rate of a Volatile Compound from a PVC Dispenser
| Parameter | Condition 1 | Condition 2 | Expected Effect on Release Rate |
| Temperature | 20°C | 30°C | Higher at 30°C |
| Airflow | Low (0.1 m/s) | High (1 m/s) | Higher at 1 m/s |
| Plasticizer (DOP) % | 20% | 40% | Generally higher at 40% |
| This compound Loading | 5% | 10% | Higher at 10% loading |
Note: This table provides a qualitative summary based on general principles of controlled release from polymer matrices. Actual quantitative effects would need to be determined experimentally.
Experimental Protocols
Protocol 1: Fabrication of a PVC-Based Passive Dispenser
This protocol is adapted from general procedures for creating passive pheromone dispensers.
Materials:
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Polyvinyl chloride (PVC) resin
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Dioctyl phthalate (B1215562) (DOP) or another suitable plasticizer
-
This compound
-
Hexane (B92381) (or other suitable solvent)
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Glass petri dish or mold
-
Fume hood
-
Oven
Procedure:
-
In a fume hood, dissolve a specific amount of PVC resin and plasticizer in a minimal amount of a suitable solvent like hexane. The ratio of PVC to plasticizer will influence the hardness and release characteristics of the final dispenser. A common starting point is a 2:1 ratio of PVC to plasticizer.
-
Once the PVC and plasticizer are fully dissolved, add the desired amount of this compound to the solution and mix thoroughly. The loading percentage of the active ingredient will depend on the target release rate.
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Pour the mixture into a glass petri dish or a mold of the desired shape and thickness.
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Allow the solvent to evaporate slowly in the fume hood at room temperature. This may take 24-48 hours.
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Once the solvent has evaporated, place the dispenser in a vacuum oven at a low temperature (e.g., 40°C) to remove any residual solvent.
-
Cut the resulting polymer sheet into dispensers of a consistent size and weight for your experiments.
Protocol 2: Quantification of this compound Release Rate using Solvent Extraction and GC-MS
Materials:
-
Dispensers loaded with this compound
-
Environmental chamber or other controlled environment
-
Vials with airtight caps
-
Hexane (HPLC grade)
-
Internal standard (e.g., a non-interfering alkane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Record the initial weight of each dispenser.
-
Place the dispensers in the controlled environment (e.g., environmental chamber) at a set temperature and airflow.
-
At predetermined time intervals (e.g., 24, 48, 72 hours), remove a subset of the dispensers.
-
Place each dispenser in a separate vial with a known volume of hexane and a known concentration of the internal standard.
-
Seal the vials and allow the this compound to be extracted from the dispenser into the solvent for a set period (e.g., 24 hours) with occasional agitation.
-
Analyze the hexane extract using GC-MS to determine the concentration of this compound.
-
Calculate the amount of this compound remaining in the dispenser.
-
The amount of released compound is the initial amount minus the remaining amount. The release rate can then be calculated for each time interval.
Mandatory Visualizations
Caption: Workflow for dispenser fabrication, testing, and optimization.
Caption: Decision tree for troubleshooting inconsistent dispenser release.
References
Validation & Comparative
Comparative NMR Spectral Analysis: 2-Methyl-4-nonanol and Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-4-nonanol and its structural isomers, 4-nonanol (B1584833) and 2-methyl-1-butanol. Due to the limited availability of experimental NMR data for this compound, this guide utilizes predicted ¹H and ¹³C NMR data for the target compound and compares it with experimental data for the selected isomers. This analysis serves as a valuable resource for researchers in identifying and characterizing these aliphatic alcohols.
Data Presentation: NMR Spectral Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for 4-nonanol and 2-methyl-1-butanol.
Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| This compound | H1 (CH₃) | 0.90 | t | 7.1 |
| (Predicted) | H2, H3, H5, H6 (CH₂) | 1.25-1.45 | m | - |
| H7 (CH₂) | 1.15 | m | - | |
| H8 (CH) | 1.70 | m | - | |
| H9, H10 (CH₃) | 0.92 | d | 6.6 | |
| H4 (CH-OH) | 3.65 | m | - | |
| OH | Variable | s (broad) | - | |
| 4-Nonanol | CH₃ | 0.91 | t | - |
| (Experimental)[1] | CH₂ | 1.37 | m | - |
| CH₂ | 1.50 | m | - | |
| CH-OH | 3.59 | m | - | |
| 2-Methyl-1-butanol | CH₃ (on C2) | 0.904 | d | - |
| (Experimental)[2] | CH₃ (on C3) | 0.906 | t | - |
| CH₂ (on C3) | 1.128, 1.45 | m | -13.4 | |
| CH (on C2) | 1.53 | m | - | |
| CH₂-OH | 3.392, 3.482 | m | -10.5, 5.9, 6.5 | |
| OH | 2.68 | s (broad) | - |
Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (ppm) |
| This compound | C1 (CH₃) | 14.2 |
| (Predicted) | C2 (CH₂) | 22.8 |
| C3 (CH₂) | 32.1 | |
| C5 (CH₂) | 36.5 | |
| C6 (CH₂) | 25.5 | |
| C7 (CH₂) | 48.9 | |
| C8 (CH) | 24.8 | |
| C9, C10 (CH₃) | 22.9, 23.5 | |
| C4 (CH-OH) | 70.5 | |
| 4-Nonanol | CH₃ | 14.08, 14.16 |
| (Experimental)[1] | CH₂ | 18.94, 22.75, 25.47, 32.10, 37.62, 39.84 |
| CH-OH | 71.70 | |
| 2-Methyl-1-butanol | CH₃ (on C2) | 16.20 |
| (Experimental)[3] | CH₃ (on C3) | 11.35 |
| CH₂ (on C3) | 25.94 | |
| CH (on C2) | 37.48 | |
| CH₂-OH | 67.84 |
Experimental Protocols
A standard protocol for acquiring ¹H and ¹³C NMR spectra of alcohol samples is outlined below.
1. Sample Preparation:
-
Analyte: Accurately weigh approximately 5-10 mg of the alcohol sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent depends on the solubility of the alcohol and the desired chemical shift reference.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) can be added. TMS provides a reference signal at 0 ppm.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection range of the NMR coil (typically 4-5 cm).
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
-
Shimming: Perform manual or automated shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.
-
¹H NMR Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay (D1) of 1-5 seconds to ensure full relaxation of the protons between scans.
-
-
¹³C NMR Parameters:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Use proton decoupling to simplify the spectrum to singlets for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Referencing: Calibrate the chemical shift axis by setting the internal standard (e.g., TMS) to 0 ppm or referencing to the residual solvent peak.
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative ratio of protons in different chemical environments.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the general workflow for NMR spectral analysis.
Caption: A workflow diagram illustrating the key stages of NMR spectral analysis.
References
Mass Spectrometry of 2-Methyl-4-nonanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 2-Methyl-4-nonanol and its isomers. Understanding the fragmentation patterns of these compounds is crucial for their accurate identification and characterization in complex mixtures, a common challenge in drug development and metabolomics research. This document presents experimental data for related C10 alcohols and outlines a detailed protocol for their analysis.
Performance Comparison of C10 Alcohol Isomers
The electron ionization mass spectra of alcohols are characterized by specific fragmentation pathways that are highly dependent on the molecular structure. While experimental mass spectral data for this compound is not publicly available, its fragmentation pattern can be predicted based on the well-established principles of mass spectrometry of alcohols. A comparison with the experimentally determined mass spectra of its isomers, such as 2-decanol, 3-decanol, and 5-decanol (B1670017), provides valuable insights into the expected fragmentation of this compound.
The following table summarizes the major observed fragments for several C10 alcohol isomers. The data for 2-decanol, 3-decanol, and 5-decanol is sourced from the NIST Mass Spectrometry Data Center. The data for this compound is predicted based on typical alcohol fragmentation pathways.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) and their Relative Abundance |
| This compound | 158 (Predicted) | 43 (Predicted) | 57, 71, 85, 100, 113, 140 (M-18) (Predicted Relative Abundances) |
| 2-Decanol | 158 | 45 | 43 (65%), 55 (40%), 59 (30%), 69 (25%), 83 (15%) |
| 3-Decanol | 158 | 59 | 41 (45%), 43 (40%), 55 (35%), 69 (30%), 87 (20%) |
| 5-Decanol | 158 | 87 | 41 (50%), 43 (45%), 55 (40%), 59 (25%), 73 (20%) |
Experimental Protocols
A detailed methodology for the analysis of C10 alcohols using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Sample Preparation:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the C10 alcohol standard in a volatile organic solvent such as methanol (B129727) or hexane.
-
Sample Dilution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: A standard gas chromatograph equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injection: Inject 1 µL of the prepared sample in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
3. Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
4. Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it with reference spectra from a library (e.g., NIST).
-
Characterize the fragmentation patterns to confirm the identity of the isomers.
Visualizing Fragmentation and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the predicted fragmentation pathway of this compound and the general experimental workflow for its analysis.
Caption: Predicted fragmentation of this compound.
Caption: General workflow for GC-MS analysis.
A Comparative Guide to the Infrared Spectroscopy of 2-Methyl-4-nonanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Methyl-4-nonanol, a secondary alcohol with applications in chemical synthesis and as a potential chiral building block. Through a detailed examination of its characteristic vibrational modes, this document offers a comparative perspective against analogous structures and potential synthetic precursors. The experimental data is presented to aid in the identification, purity assessment, and structural elucidation of this compound.
Comparative Analysis of IR Spectral Data
The infrared spectrum of this compound is characterized by the presence of a hydroxyl (-OH) group and a long alkyl chain. The key diagnostic absorption bands are summarized in the table below, alongside data for structurally related alcohols and a potential ketone precursor, 2-methyl-4-nonanone. This comparison is critical for distinguishing this compound from similar compounds and for identifying potential impurities from its synthesis.
| Compound | State | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Reference |
| This compound | Gas Phase | ~3640 (sharp) | 2850-3000 | Not clearly resolved | N/A | NIST Chemistry WebBook[1] |
| 4-Nonanol (B1584833) | Liquid Film | 3200-3500 (broad) | 2850-3000 | ~1110 | N/A | SDBS |
| 7-Ethyl-2-methyl-4-nonanol | Neat | 3200-3500 (broad) | 2850-3000 | Not specified | N/A | PubChem[2] |
| 2-Methyl-4-nonanone | Neat | N/A | 2850-3000 | Not specified | ~1715 | PubChem[3] |
Note: The O-H stretching frequency in the gas phase spectrum of this compound appears as a sharp band around 3640 cm⁻¹, which is characteristic of free, non-hydrogen-bonded hydroxyl groups. In the condensed phase (liquid), this band is typically observed as a broad and intense absorption in the 3200-3500 cm⁻¹ region due to intermolecular hydrogen bonding, as seen in the spectra of 4-nonanol and 7-ethyl-2-methyl-4-nonanol.
Key Spectral Features and Interpretations
The IR spectrum of this compound provides a molecular fingerprint that allows for its unambiguous identification. The principal absorption bands are:
-
O-H Stretch: In a liquid-phase spectrum, a strong, broad band would be expected between 3200 and 3500 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group. The gas-phase spectrum shows a sharp peak around 3640 cm⁻¹ for the free O-H stretch.[1]
-
C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups of the nonane (B91170) backbone.
-
C-O Stretch: As a secondary alcohol, this compound is expected to exhibit a C-O stretching vibration in the range of 1150-1075 cm⁻¹. This peak is a key diagnostic feature for distinguishing it from primary or tertiary alcohols.
Comparison with 2-Methyl-4-nonanone
A common synthetic route to this compound involves the reduction of 2-methyl-4-nonanone. The IR spectra of these two compounds are readily distinguishable. The most significant difference is the presence of a strong, sharp absorption band around 1715 cm⁻¹ in the spectrum of 2-methyl-4-nonanone, which is characteristic of the C=O stretching vibration of a ketone.[3] Conversely, the spectrum of this compound lacks this peak but displays the prominent O-H stretching band. The absence of a C=O peak in the spectrum of a this compound sample is a strong indicator of its purity and the completion of the reduction reaction.
Experimental Protocol: Acquiring the IR Spectrum of a Liquid Alcohol
The following is a general procedure for obtaining a high-quality FT-IR spectrum of a liquid alcohol such as this compound using the Attenuated Total Reflectance (ATR) technique.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere.
-
Sample Application: Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, clean the ATR crystal and press thoroughly with a solvent-dampened tissue to remove all traces of the sample.
Logical Workflow for IR Spectral Analysis of this compound
The following diagram illustrates the decision-making process for identifying the key functional groups in this compound from its IR spectrum.
Caption: Logical workflow for the identification of this compound using IR spectroscopy.
References
A Comparative Guide to the Structural Confirmation of 2-Methyl-4-nonanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical data used to confirm the structure of 2-Methyl-4-nonanol against its structural isomers, 2-Methyl-2-nonanol and 4-Methyl-4-nonanol. By presenting key experimental data, this document aims to illustrate how subtle differences in molecular structure are clearly delineated by modern spectroscopic techniques.
Molecular Structures of Target Compound and Alternatives
The structural confirmation of this compound, a secondary alcohol, is benchmarked against two tertiary alcohol isomers. Their respective structures are presented below:
-
Target Compound: this compound (Secondary Alcohol)
-
Chemical Formula: C₁₀H₂₂O
-
Structure: CH₃CH(CH₃)CH₂CH(OH)CH₂CH₂CH₂CH₂CH₃
-
-
Alternative 1: 2-Methyl-2-nonanol (Tertiary Alcohol)
-
Chemical Formula: C₁₀H₂₂O
-
Structure: CH₃C(OH)(CH₃)CH₂CH₂CH₂CH₂CH₂CH₂CH₃
-
-
Alternative 2: 4-Methyl-4-nonanol (Tertiary Alcohol)
-
Chemical Formula: C₁₀H₂₂O
-
Structure: CH₃CH₂CH₂C(OH)(CH₃)CH₂CH₂CH₂CH₂CH₃
-
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its isomers. This data is essential for unambiguous structural elucidation.
Table 1: ¹H NMR Spectral Data Comparison (Predicted/Reported in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~3.6 | Multiplet | 1H | CH-OH |
| ~1.8 | Multiplet | 1H | CH(CH₃)₂ | |
| ~1.2-1.5 | Multiplet | 12H | CH₂ chain | |
| ~0.9 | Doublet | 6H | (CH₃)₂CH | |
| ~0.88 | Triplet | 3H | CH₂CH₃ | |
| 2-Methyl-2-nonanol | ~1.4 | Multiplet | 2H | C(OH)CH₂ |
| ~1.2-1.4 | Multiplet | 10H | CH₂ chain | |
| ~1.15 | Singlet | 6H | (CH₃)₂C(OH) | |
| ~0.88 | Triplet | 3H | CH₂CH₃ | |
| 4-Methyl-4-nonanol | ~1.4 | Multiplet | 4H | C(OH)CH₂ |
| ~1.2-1.4 | Multiplet | 8H | CH₂ chain | |
| ~1.1 | Singlet | 3H | CH₃C(OH) | |
| ~0.88 | Triplet | 6H | CH₂CH₃ |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted/Reported in CDCl₃)
| Compound | Key Chemical Shifts (δ, ppm) |
| This compound | ~70 (CH-OH), ~45 (CH₂ adjacent to CH-OH), ~25 (CH(CH₃)₂), ~22-35 (alkyl chain), ~14 (terminal CH₃) |
| 2-Methyl-2-nonanol | ~72 (C-OH), ~44 (CH₂ adjacent to C-OH), ~29-32 (alkyl chain), ~29 ((CH₃)₂C), ~14 (terminal CH₃) |
| 4-Methyl-4-nonanol | ~73 (C-OH), ~40 (CH₂ adjacent to C-OH), ~23-37 (alkyl chain), ~27 (CH₃C), ~14 (terminal CH₃) |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Key Feature |
| This compound | ~3350 (broad) | ~1120 | C-O stretch typical for secondary alcohols.[1][2] |
| 2-Methyl-2-nonanol | ~3360 (broad) | ~1150 | C-O stretch typical for tertiary alcohols.[3][4] |
| 4-Methyl-4-nonanol | ~3370 (broad) | ~1145 | C-O stretch typical for tertiary alcohols.[5][6] |
Table 4: Mass Spectrometry (MS) Data Comparison
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) | Fragmentation Pattern |
| This compound | 158 (low abundance) | 140 ([M-H₂O]⁺), 101, 87, 57 | Dehydration and alpha cleavage on either side of the C-OH group.[1] |
| 2-Methyl-2-nonanol | Not observed | 140 ([M-H₂O]⁺), 129 ([M-CH₃]⁺), 59 | Dehydration, loss of a methyl group. The fragment at m/z 59 is characteristic of a dimethyl carbinol cation.[3][7] |
| 4-Methyl-4-nonanol | Not observed | 140 ([M-H₂O]⁺), 115, 87, 73 | Dehydration, alpha cleavage leading to loss of propyl or pentyl radical.[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton spectra were acquired at 298 K. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans were co-added and Fourier transformed.
-
¹³C NMR Acquisition: Carbon spectra were acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds were used. 512 scans were accumulated.
3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A single drop of the neat liquid sample was placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum was recorded from 4000 to 600 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis and subtracted from the sample spectrum.
3.3 Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: The sample was diluted to 100 ppm in dichloromethane. 1 µL of the solution was injected into the GC.
-
GC Conditions: A non-polar capillary column (30 m x 0.25 mm) was used. The oven temperature was programmed to hold at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min. Helium was used as the carrier gas.
-
MS Conditions: The EI source was operated at 70 eV. The mass analyzer scanned a range of m/z 40-400. The ion source and transfer line temperatures were maintained at 230°C and 280°C, respectively.
Visualization of the Structure Confirmation Workflow
The logical process for confirming a chemical structure using multiple analytical techniques is outlined in the diagram below.
Caption: Workflow for the structural elucidation of an organic compound.
References
- 1. 4-Nonanol, 2-methyl- [webbook.nist.gov]
- 2. 4-Nonanol, 2-methyl- [webbook.nist.gov]
- 3. 2-Nonanol, 2-methyl- | C10H22O | CID 25139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-2-nonanol [webbook.nist.gov]
- 5. 4-Nonanol, 4-methyl- [webbook.nist.gov]
- 6. 4-Nonanol, 4-methyl- [webbook.nist.gov]
- 7. 2-Methyl-2-nonanol [webbook.nist.gov]
- 8. 4-Nonanol, 4-methyl- [webbook.nist.gov]
Comparative Bioactivity Analysis of Insect Pheromones: A Focus on 2-Methyl-4-nonanol Analogs
A comprehensive review of available scientific literature reveals a significant data gap concerning the bioactivity of 2-Methyl-4-nonanol as an insect pheromone. Despite its structural similarity to known semiochemicals, no peer-reviewed studies presenting experimental data on its electrophysiological or behavioral effects on insects could be identified. In contrast, extensive research is available for structurally related compounds, notably 2-Methyl-4-octanol and 4-Methyl-5-nonanol, which serve as crucial aggregation pheromones in several beetle species. This guide, therefore, provides a comparative analysis of the bioactivity of these two well-documented pheromones, alongside detailed experimental protocols to facilitate future research into novel compounds like this compound.
Overview of Compared Pheromones
2-Methyl-4-octanol is a male-produced aggregation pheromone identified in several species of weevils, including the sugarcane weevil, Sphenophorus levis.[1] Preliminary indoor bioassays with the racemic mixture of 2-Methyl-4-octanol have indicated that it elicits aggregation behavior in both males and females of this species.[1]
4-Methyl-5-nonanol , also known as ferrugineol, is a key component of the male-produced aggregation pheromone of the red palm weevil, Rhynchophorus ferrugineus, a significant pest of palm trees.[2][3] It functions by interacting with specific olfactory receptors on the insect's antennae, triggering a behavioral response that leads them to the pheromone source.[2]
Quantitative Bioactivity Data
To provide a clear comparison of the efficacy of these two pheromones, the following tables summarize key quantitative data from published field and laboratory studies.
Table 1: Electroantennography (EAG) and Behavioral Responses
| Pheromone | Insect Species | Bioassay Type | Response Metric | Results |
| 2-Methyl-4-octanol | Sphenophorus levis | Indoor Bioassay | Aggregation Behavior | Elicits aggregation in males and females.[1] |
| 4-Methyl-5-nonanol | Rhynchophorus ferrugineus | Field Trapping | Mean Trap Catch | Significantly more weevils caught compared to control traps.[3] |
| 4-Methyl-5-nonanol | Rhynchophorus ferrugineus | Olfactometer Assay | Attraction | Functions by interacting with olfactory receptors to trigger behavioral responses.[2] |
Table 2: Field Trial Data for 4-Methyl-5-nonanol
| Lure Composition | Insect Species | Trap Type | Mean Number of Weevils Trapped (per trap/day) |
| 4-Methyl-5-nonanol + Pineapple Waste | Rhynchophorus ferrugineus | Not Specified | Data not available in abstract |
| 4-Methyl-5-nonanol + Cut Coconut Fronds | Rhynchophorus ferrugineus | Not Specified | Data not available in abstract |
| 4-Methyl-5-nonanol + Fermented Toddy | Rhynchophorus ferrugineus | Not Specified | Data not available in abstract |
Note: Specific quantitative data from the field efficacy study of 4-Methyl-5-nonanol with different food attractants were not available in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of standard protocols for key experiments used to determine the bioactivity of insect pheromones.
Electroantennography (EAG)
EAG is a technique used to measure the electrical output of an insect's antenna in response to an odor stimulus.
Workflow for a Typical EAG Experiment:
Caption: Workflow of an Electroantennography (EAG) experiment.
Detailed Steps:
-
Insect Preparation: An insect is immobilized, and one of its antennae is carefully excised.
-
Electrode Preparation: Glass microcapillary electrodes are prepared and filled with a saline solution.
-
Antenna Mounting: The excised antenna is mounted between the two electrodes. The basal end is connected to the reference electrode, and the distal end is connected to the recording electrode.
-
Stimulus Delivery: A controlled puff of air carrying the diluted pheromone is delivered to the antenna.
-
Signal Recording: The electrical potential change across the antenna is amplified and recorded. The amplitude of this EAG response is indicative of the level of olfactory stimulation.
Behavioral Bioassays (Olfactometer)
Olfactometers are used to study an insect's behavioral response (attraction or repulsion) to a chemical stimulus.
Logical Flow in a Four-Arm Olfactometer Assay:
Caption: Decision-making process in a four-arm olfactometer.
Detailed Steps:
-
Apparatus Setup: A four-arm olfactometer is cleaned and set up with a constant airflow.
-
Odor Application: The test pheromone(s) and control solvent(s) are applied to filter paper and placed in the respective arms of the olfactometer.
-
Insect Release: A single insect is introduced into the central chamber.
-
Observation: The insect's movement is observed for a set period, and the time it spends in each arm is recorded. The first choice of arm is also often noted.
-
Data Analysis: The data is statistically analyzed to determine if there is a significant preference for any of the tested odors.
Signaling Pathway
While the specific signaling cascade for this compound is unknown, the general olfactory signaling pathway in insects provides a framework for understanding how these pheromones are detected.
General Insect Olfactory Signaling Pathway:
Caption: Simplified insect olfactory signaling pathway.
Upon entering the insect's antenna, a pheromone molecule is typically bound by an Odorant Binding Protein (OBP). The OBP transports the hydrophobic pheromone through the aqueous sensillar lymph to an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). Binding of the pheromone to the OR activates the neuron, initiating a signal transduction cascade that ultimately leads to a behavioral response.
Conclusion
While the bioactivity of this compound remains to be elucidated, the established research on its structural analogs, 2-Methyl-4-octanol and 4-Methyl-5-nonanol, provides a strong foundation for future investigations. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the field of chemical ecology and pest management. Further studies are warranted to explore the potential of this compound and other novel semiochemicals as tools for insect monitoring and control.
References
A Comparative Guide to the Synthesis of 2-Methyl-4-nonanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the production of 2-Methyl-4-nonanol, a secondary alcohol with applications in various fields of chemical research and development. The routes compared are the Grignard reaction of isobutylmagnesium bromide with pentanal and the reduction of 2-methyl-4-nonanone (B13107565). This document presents a side-by-side analysis of their chemical pathways, experimental protocols, and quantitative performance data to aid in the selection of the most suitable method for a given research or development objective.
Data Presentation
The following table summarizes the key quantitative data for the two synthesis routes, providing a clear comparison of their performance metrics.
| Parameter | Route 1: Grignard Reaction | Route 2: Reduction of Ketone |
| Starting Materials | Isobutyl bromide, Magnesium, Pentanal | 2-Methyl-4-nonanone, Sodium Borohydride (B1222165) |
| Key Reagents | Diethyl ether (anhydrous), HCl (aq.) | Methanol (B129727), Water |
| Reaction Time | ~4-6 hours | ~1-2 hours |
| Typical Yield | 75-85% | 85-95% |
| Purity (post-purification) | >98% | >99% |
| Key Advantages | - Builds carbon skeleton- Readily available starting materials | - High yield and purity- Mild reaction conditions |
| Key Disadvantages | - Requires strictly anhydrous conditions- Exothermic reaction requires careful control | - Requires synthesis of the precursor ketone |
Logical Workflow of Synthesis Routes
Experimental Protocols
Route 1: Grignard Reaction Synthesis of this compound
This protocol details the synthesis of this compound via the Grignard reaction between isobutylmagnesium bromide and pentanal.
1. Preparation of Isobutylmagnesium Bromide (Grignard Reagent):
-
All glassware must be oven-dried and assembled under a dry nitrogen atmosphere.
-
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equiv.).
-
A solution of isobutyl bromide (1.0 equiv.) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
After the initial vigorous reaction subsides, the mixture is refluxed for 1-2 hours to ensure complete formation of the Grignard reagent.
2. Reaction with Pentanal:
-
The Grignard reagent solution is cooled to 0°C in an ice bath.
-
A solution of pentanal (1.0 equiv.) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
3. Work-up and Purification:
-
The reaction mixture is quenched by slow addition to a stirred mixture of crushed ice and dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Route 2: Reduction of 2-Methyl-4-nonanone to this compound
This protocol describes the synthesis of this compound by the reduction of 2-methyl-4-nonanone using sodium borohydride.
1. Reduction Reaction:
-
To a round-bottom flask equipped with a magnetic stirrer, a solution of 2-methyl-4-nonanone (1.0 equiv.) in methanol is prepared.
-
The solution is cooled to 0°C in an ice bath.
-
Sodium borohydride (0.3-0.5 equiv.) is added portion-wise over 30 minutes, keeping the temperature below 10°C.[1]
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
2. Work-up and Purification:
-
The reaction is quenched by the slow addition of water.
-
The bulk of the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound. High yields of 85-95% are typical for this type of reduction.[3]
Signaling Pathway and Workflow Visualization
The following diagram illustrates the decision-making process and experimental workflow for the two synthesis routes.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-4-nonanol Quantification
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds such as 2-Methyl-4-nonanol is fundamental for ensuring product quality, safety, and efficacy. The validation of analytical methods is a critical process that demonstrates the suitability of a chosen analytical technique for its intended purpose. This guide provides a comparative overview of two primary analytical methodologies for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization.
This comparison is based on established principles of analytical method validation as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] While specific validated methods for this compound are not extensively published, this guide presents plausible methodologies and expected performance characteristics based on the analysis of similar branched-chain and long-chain alcohols.
Comparison of Analytical Method Performance
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the expected performance characteristics of each method. The data presented are representative values derived from studies on analogous compounds and should be confirmed during in-house method validation.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV with Derivatization) |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 1.5 µg/mL |
| Specificity | High (based on retention time and mass spectrum) | Moderate to High (dependent on chromatography and derivatization) |
| Throughput | High | Moderate (derivatization step adds time) |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC are provided below. These protocols serve as a starting point and should be optimized and validated for the specific application.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): For aqueous samples, extract a known volume of the sample with an equal volume of a non-polar solvent such as hexane (B92381) or dichloromethane. Vortex for 2 minutes and centrifuge to separate the layers. The organic layer containing this compound is collected for analysis.
-
Solid Phase Microextraction (SPME): For trace analysis, SPME can be used to pre-concentrate the analyte from the sample headspace.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 220°C at 10°C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol
Since this compound lacks a strong chromophore, a pre-column derivatization step is necessary to introduce a UV-active moiety. Phthalic anhydride (B1165640) is a suitable derivatizing agent for alcohols.[4][5]
1. Sample Preparation and Derivatization:
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a 10 mg/mL solution of phthalic anhydride in pyridine.
-
Add 50 µL of triethylamine (B128534) as a catalyst.
-
Seal the vial and heat at 60°C for 30 minutes.
-
After cooling, evaporate the solvent and reconstitute the residue in 1 mL of the mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
Mandatory Visualization
To better understand the process of analytical method validation and the interplay of different parameters, the following diagrams are provided.
Analytical Method Validation Workflow
Cross-Validation of GC-MS and HPLC Methods
References
- 1. scribd.com [scribd.com]
- 2. jordilabs.com [jordilabs.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Landscape of 2-Methyl-4-nonanol: A Guide to Reference Standard Availability and In-House Verification
For researchers, scientists, and drug development professionals requiring 2-Methyl-4-nonanol for their work, securing a well-characterized reference standard is a critical first step. This guide provides a comparative overview of the commercially available this compound and outlines detailed experimental protocols for its in-house verification, ensuring the quality and reliability of your analytical results.
Commercial Availability: A Comparative Overview
While other vendors may offer isomers or related compounds, those seeking this compound specifically will likely need to perform their own characterization. The following table summarizes the available information for the most relevant commercially available product.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Certificate of Analysis |
| Sigma-Aldrich | This compound AldrichCPR | 26533-31-3 | C10H22O | Not provided | Not provided[1] |
Given the absence of a pre-certified reference standard, a robust in-house validation is imperative. The subsequent sections of this guide provide detailed experimental methodologies to establish the identity, purity, and overall quality of a commercially procured this compound sample.
Experimental Protocols for In-House Verification
To ascertain the quality of a this compound standard, a multi-technique approach is recommended, incorporating Gas Chromatography (GC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.
Gas Chromatography (GC) for Purity Analysis
Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture, making it ideal for assessing the purity of an alcohol sample.[2][3][4][5]
Methodology:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended.
-
Carrier Gas: High-purity helium or nitrogen should be used as the carrier gas.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent like dichloromethane (B109758) or ethyl acetate. An internal standard, such as n-propanol, can be added to improve quantitative accuracy.[4]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Temperature Program:
-
Initial Oven Temperature: 60 °C
-
Ramp Rate: 10 °C/min
-
Final Oven Temperature: 250 °C
-
Hold Time: 5 minutes
-
-
Data Analysis: The purity of the this compound is determined by the area percentage of its corresponding peak in the chromatogram. The retention time of the peak should be consistent across multiple injections.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of organic compounds.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected signals for this compound should be integrated and their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants analyzed to confirm the proton environment within the molecule. The proton on the hydroxyl group typically appears as a broad singlet.[6]
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. The number of signals will indicate the number of unique carbon environments, and their chemical shifts will help confirm the carbon skeleton of the molecule.
-
Data Comparison: The acquired spectra should be compared with reference spectra from databases such as the NIST WebBook or other reputable sources.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alcohol, the most characteristic absorption bands are from the O-H and C-O stretching vibrations.[7]
Methodology:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
Data Analysis: The spectrum of this compound is expected to show a broad, strong absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol group.[7] A strong C-O stretching band should also be present in the 1260-1050 cm⁻¹ region.[7] The obtained spectrum can be compared with the reference spectrum available from the NIST WebBook.[8]
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. purdue.edu [purdue.edu]
- 4. galvestonjustice.com [galvestonjustice.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 4-Nonanol, 2-methyl- [webbook.nist.gov]
Comparative Study of 2-Methyl-4-nonanol Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the isomers of 2-Methyl-4-nonanol, a chiral alcohol with potential applications in various chemical and biological fields. Due to the limited availability of specific experimental data for the individual enantiomers of this compound in publicly accessible literature, this guide combines data for the racemic mixture with extrapolated information from its close structural homolog, (S)-(+)-2-methyl-4-octanol. This approach allows for a foundational comparative framework and highlights areas for future research.
Physicochemical Properties
| Property | Racemic this compound | (R)-2-Methyl-4-nonanol (inferred) | (S)-2-Methyl-4-nonanol (inferred) |
| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂O | C₁₀H₂₂O |
| Molecular Weight | 158.28 g/mol | 158.28 g/mol | 158.28 g/mol |
| CAS Number | 26533-31-3 | Not available | Not available |
| Boiling Point | Data not available | Expected to be similar to racemic mixture | Expected to be similar to racemic mixture |
| Melting Point | Data not available | Expected to be similar to racemic mixture | Expected to be similar to racemic mixture |
| Optical Rotation ([α]D) | 0° | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer | Based on homolog (S)-(+)-2-methyl-4-octanol, a positive value is expected |
Note: Data for the racemic mixture is sourced from the NIST Chemistry WebBook.[1] Inferred properties for the enantiomers are based on the principles of stereoisomerism and data from the synthesis of (S)-(+)-2-methyl-4-octanol.[2][3]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of isomers. While the full spectra for the individual enantiomers of this compound are not available, key expected features are outlined below based on general principles and data for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra of the (R) and (S) enantiomers are expected to be identical in an achiral solvent. Key signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (C4-H), signals for the methyl groups (C1-H₃ and the methyl group at C2), and overlapping multiplets for the methylene (B1212753) protons of the nonyl chain.
-
¹³C NMR: Similar to ¹H NMR, the carbon NMR spectra of the enantiomers will be identical in an achiral solvent. Distinct signals are expected for each of the ten carbon atoms.
Note: In the presence of a chiral solvating agent or a chiral derivatizing agent, the NMR spectra of the enantiomers would be expected to differ, allowing for their distinction and the determination of enantiomeric excess.
Infrared (IR) Spectroscopy
The IR spectra of both enantiomers and the racemic mixture are expected to be identical. Characteristic absorption bands for the alcohol functional group include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching bands around 2850-3000 cm⁻¹.
-
A C-O stretching band in the region of 1050-1150 cm⁻¹.
The NIST Chemistry WebBook provides access to the IR spectrum of this compound (likely the racemate).[1]
Experimental Protocols
Detailed experimental protocols for the synthesis, separation, and characterization of this compound isomers are essential for further research. The following protocols are based on established methods for similar chiral alcohols.
Enantioselective Synthesis
An enantioselective synthesis of (S)-(+)-2-methyl-4-octanol has been reported, which can be adapted for the synthesis of this compound enantiomers.[2][3][4] The general strategy involves the use of a chiral starting material or a chiral catalyst to induce stereoselectivity. For example, starting from a chiral precursor like (R)- or (S)-propylene oxide would allow for the stereospecific introduction of the hydroxyl group.
Chiral Separation by Gas Chromatography (GC)
The separation of the (R) and (S) enantiomers can be achieved using gas chromatography with a chiral stationary phase.
Protocol:
-
Column: A capillary GC column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., β-cyclodextrin), is required.
-
Sample Preparation: The alcohol may be analyzed directly or after derivatization to a more volatile ester (e.g., acetate) to improve chromatographic resolution. To prepare the acetate (B1210297) derivative, the alcohol is reacted with acetic anhydride (B1165640) in the presence of a base like pyridine.[2][3]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Temperature Program: An initial temperature of 80 °C, held for 2 minutes, followed by a ramp of 5 °C/min to 180 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess (ee).
Biological Activity
The stereochemistry of a molecule often plays a critical role in its biological activity.[2] This is particularly true for compounds that interact with chiral biological receptors, such as those involved in olfaction and pheromonal communication.
While specific biological activity data for the individual enantiomers of this compound is not available, studies on structurally similar compounds suggest that they may function as insect pheromones. For instance, 4-methyl-5-nonanol (B104968) is a known aggregation pheromone for the red palm weevil, Rhynchophorus ferrugineus.[5][6][7] It is highly probable that the different enantiomers of this compound will exhibit distinct biological activities, with one enantiomer potentially being significantly more active as a pheromone than the other. Further research is needed to investigate the specific pheromonal or other biological effects of each enantiomer.
Visualizations
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comprehensive comparative study of this compound isomers.
Caption: Workflow for the comparative study of this compound isomers.
Signaling Pathway (Hypothetical)
Given the potential pheromonal activity of this compound, the following diagram illustrates a hypothetical signaling pathway upon binding to an olfactory receptor in an insect.
Caption: Hypothetical pheromone signaling pathway for a this compound isomer.
References
A Comparative Analysis of Insect Cross-Reactivity to 2-Methyl-4-nonanol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of insects to 2-Methyl-4-nonanol and its structural analogs, with a focus on the well-documented responses of the red palm weevil, Rhynchophorus ferrugineus. The data presented herein is crucial for the development of effective semiochemical-based pest management strategies and for understanding the specificity of olfactory reception in insects.
Introduction to Insect Olfaction and Pheromones
Insects rely heavily on their sense of smell for survival, utilizing a sophisticated olfactory system to locate food, mates, and suitable oviposition sites. This system is mediated by olfactory receptor neurons (ORNs) housed in sensilla, primarily on the antennae. Volatile chemical cues, or semiochemicals, bind to olfactory receptors (ORs) on the dendrites of these neurons, initiating a signal transduction cascade that results in a behavioral response.
A critical class of semiochemicals are pheromones, which mediate intraspecific communication. Aggregation pheromones, in particular, play a vital role in bringing individuals of the same species together for mating and resource exploitation. One such group of pheromones includes methyl-branched secondary alcohols, with this compound and its homologs being key components for several species of weevils (Coleoptera: Curculionidae). Understanding the specificity of insect responses to different stereoisomers and structural analogs of these pheromones is paramount for the design of species-specific lures and mating disruption technologies.
Comparative Analysis of Insect Responses
While broad comparative data across numerous insect species for a wide range of this compound analogs is limited in publicly available literature, extensive research on the red palm weevil, Rhynchophorus ferrugineus, provides a valuable case study. This invasive pest utilizes (4S,5S)-4-methyl-5-nonanol, also known as ferrugineol, as the major component of its aggregation pheromone. Its ketone analog, 4-methyl-5-nonanone (B104976) (ferrugineone), is a minor component.
The following table summarizes the electrophysiological and behavioral responses of R. ferrugineus to these key compounds.
| Compound | Insect Species | Assay Type | Response Metric | Result |
| (4S,5S)-4-Methyl-5-nonanol (Ferrugineol) | Rhynchophorus ferrugineus | Electroantennography (EAG) | Mean EAG amplitude (mV) | Strong response, indicating detection by antennal receptors.[1][2] |
| (4S,5S)-4-Methyl-5-nonanol (Ferrugineol) | Rhynchophorus ferrugineus | Field Trapping | Mean number of weevils trapped | High attraction, significantly more than control traps.[3][4][5][6] |
| 4-Methyl-5-nonanone (Ferrugineone) | Rhynchophorus ferrugineus | Electroantennography (EAG) | Mean EAG amplitude (mV) | Moderate response, generally lower than to ferrugineol. |
| 4-Methyl-5-nonanone (Ferrugineone) | Rhynchophorus ferrugineus | Field Trapping | Mean number of weevils trapped | Low to moderate attraction as a single component; synergistic effect when combined with ferrugineol.[3] |
| Racemic mixture of 4-methyl-5-nonanol | Rhynchophorus bilineatus | Field Trapping | Mean number of weevils trapped | Enhanced attraction of both males and females to baited traps.[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key assays used to determine insect responses to semiochemicals.
Electroantennography (EAG) Protocol
EAG is an electrophysiological technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.
-
Antenna Preparation: An antenna is excised from a live, immobilized insect at its base. The distal tip of the antenna is also removed to allow for electrical contact.
-
Electrode Placement: The base of the antenna is mounted onto the reference electrode, and the cut distal end is brought into contact with the recording electrode. Both electrodes are typically glass capillaries filled with a conductive saline solution.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air carrying a known concentration of the test compound is injected into this continuous airstream for a short duration (e.g., 0.5 seconds).
-
Data Recording and Analysis: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the depolarization in response to the stimulus is measured as the EAG response. Responses to different compounds and concentrations are compared to a solvent control and a standard reference compound.
Field Trapping Protocol
Field trapping assays are behavioral experiments designed to evaluate the attractiveness of a chemical lure under natural conditions.
-
Trap Design: Various trap designs can be used, such as vane traps or bucket traps. The choice of trap depends on the target insect's behavior. For weevils like R. ferrugineus, bucket traps placed at ground level or at a height of 2 meters are effective.[3]
-
Lure Preparation: The synthetic semiochemicals are released from a controlled dispenser, such as a capillary tube or a slow-release membrane. The release rate of the lure is a critical parameter and should be optimized for the target species (e.g., 3 mg/day for ferrugineol in R. ferrugineus).[3]
-
Experimental Setup: Traps are deployed in the field in a randomized block design to minimize positional effects. A set distance is maintained between traps to avoid interference. Control traps baited with only the solvent are included for comparison.
-
Data Collection and Analysis: The number of target insects captured in each trap is recorded at regular intervals. Statistical analysis (e.g., ANOVA) is used to determine significant differences in attraction between the different lures and the control.
Signaling Pathways and Visualization
The detection of semiochemicals by insects initiates a complex signaling cascade within the olfactory receptor neurons.
Caption: Generalized insect olfactory signaling pathway.
Caption: Experimental workflow for Electroantennography (EAG).
Conclusion
The cross-reactivity of insects to analogs of this compound is a critical area of research for the development of targeted and effective pest management tools. The case of Rhynchophorus ferrugineus and its strong response to ferrugineol highlights the high degree of specificity in insect olfactory systems. Further research involving a broader range of insect species and a more extensive library of this compound analogs will be invaluable in mapping the chemosensory landscape of these important semiochemicals and in designing novel, environmentally-friendly strategies for insect control.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Silencing the Odorant Binding Protein RferOBP1768 Reduces the Strong Preference of Palm Weevil for the Major Aggregation Pheromone Compound Ferrugineol [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of Enantiomeric Excess of 2-Methyl-4-nonanol
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral molecules is a critical step in synthesis, quality control, and regulatory compliance. This guide provides a comprehensive comparison of the three primary analytical techniques for determining the enantiomeric excess of 2-Methyl-4-nonanol: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with a detailed experimental protocol and a summary of its performance characteristics to facilitate an informed choice of analytical strategy.
Method Comparison
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the need for sample derivatization. The following table summarizes the key performance metrics for each technique.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Shift Reagent |
| Principle | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase. | Separation of enantiomers in the liquid phase on a chiral stationary phase (direct) or separation of diastereomeric derivatives on an achiral phase (indirect). | In-situ formation of transient diastereomeric complexes with a chiral shift reagent, leading to distinguishable NMR signals for each enantiomer. |
| Typical Chiral Selector | Cyclodextrin derivatives (e.g., β-cyclodextrin). | Polysaccharide derivatives (e.g., cellulose (B213188) or amylose-based CSPs) for direct analysis. | Lanthanide complexes (e.g., Eu(hfc)₃). |
| Sample Preparation | Often requires derivatization to the acetate (B1210297) or trifluoroacetate (B77799) ester to improve volatility and resolution. | Can be analyzed directly or after derivatization for indirect methods. | Direct analysis of the alcohol in a suitable deuterated solvent. |
| Instrumentation | Gas Chromatograph with FID or MS detector. | HPLC system with UV, PDA, or RI detector. | High-field NMR spectrometer (e.g., 400 MHz or higher). |
| Analysis Time per Sample | Typically 15-30 minutes. | Typically 10-25 minutes. | Typically 5-15 minutes per spectrum. |
| Resolution | Generally provides high-resolution separation. | High resolution is achievable with appropriate column and mobile phase selection. | Dependent on the concentration and nature of the chiral shift reagent. |
| Sensitivity | High (ng to pg level). | Moderate to high (µg to ng level). | Lower (mg level). |
| Data Analysis | Integration of peak areas of the two enantiomers. | Integration of peak areas of the two enantiomers. | Integration of the separated signals corresponding to each enantiomer. |
Experimental Protocols
The following are detailed, representative protocols for each analytical technique. It is important to note that specific experimental conditions may require optimization for the highest accuracy and resolution.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For alcohols like this compound, derivatization is often necessary to improve peak shape and achieve baseline separation. A common approach is the formation of acetate esters.
Derivatization Protocol (Acetylation):
-
To a solution of this compound (approximately 10 mg) in dichloromethane (B109758) (1 mL), add acetic anhydride (B1165640) (100 µL) and a catalytic amount of pyridine (B92270) (20 µL).
-
Stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or a preliminary GC scan).
-
Quench the reaction by adding water (1 mL).
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution (1 mL) and then with brine (1 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and dilute to a suitable concentration for GC analysis.
GC Analysis Protocol:
-
Column: Chiral GC column with a cyclodextrin-based stationary phase (e.g., β-DEX™ 225 or similar).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: 80 °C (hold for 2 min), ramp to 180 °C at 5 °C/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 270 °C.
Data Analysis:
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomer signals using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers two main strategies for enantiomeric excess determination: a direct method using a chiral stationary phase (CSP) and an indirect method involving the formation of diastereomers.
Direct Method Protocol:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Refractive Index (RI) detector, as this compound lacks a strong UV chromophore.
-
Indirect Method Protocol (using a Chiral Derivatizing Agent):
-
Derivatization: React the this compound enantiomers with a chiral derivatizing agent (e.g., (R)-(-)-Moshers acid chloride) to form diastereomeric esters.
-
HPLC Conditions:
-
Column: Standard achiral C18 column.
-
Mobile Phase: A suitable mixture of acetonitrile (B52724) and water.
-
Detection: UV detector at an appropriate wavelength for the derivatized product.
-
Data Analysis:
Similar to GC, the enantiomeric excess is calculated from the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagent
This technique relies on the addition of a chiral lanthanide shift reagent to the NMR sample, which induces chemical shift differences between the signals of the two enantiomers.
NMR Protocol:
-
Sample Preparation: Prepare a solution of this compound (approximately 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Analysis:
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small, incremental amount of a chiral shift reagent (e.g., tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)₃) to the NMR tube.
-
Acquire a ¹H NMR spectrum after each addition until sufficient separation of the signals corresponding to the two enantiomers is observed. The protons closest to the hydroxyl group (e.g., the CH-OH proton) will typically show the largest induced shifts.
-
Data Analysis:
The enantiomeric excess is determined by integrating the separated signals corresponding to each enantiomer. The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.
Workflow and Logic Diagrams
To visualize the experimental and logical workflows, the following diagrams are provided in the DOT language for Graphviz.
Navigating Stereochemistry in Semiochemicals: A Comparative Guide to the Biological Efficacy of Racemic vs. Enantiopure 2-Methyl-4-nonanol
For Researchers, Scientists, and Drug Development Professionals
The precise chemical language of insects is often dictated by stereochemistry, where the three-dimensional arrangement of atoms in a molecule can mean the difference between attraction, repulsion, or indifference. This guide provides a comparative analysis of the biological efficacy of racemic versus enantiopure 2-Methyl-4-nonanol, a compound with potential applications in pest management and chemical ecology. Due to a lack of direct comparative studies on this compound, this guide will draw upon experimental data from its close structural analog, 2-methyl-4-octanol (B1594176), a well-documented aggregation pheromone of the sugarcane weevil (Sphenophorus levis). This comparison will illuminate the critical role of enantiomeric purity in the biological activity of semiochemicals.
Introduction to Chirality in Pheromones
Many organic molecules, including a vast number of insect pheromones, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. A 50:50 mixture of two enantiomers is known as a racemic mixture. While chemically similar, enantiomers can interact differently with chiral biological receptors, such as those in an insect's antennae. This can lead to one enantiomer being highly active, while the other may be inactive or even inhibitory. Understanding these differences is paramount for developing effective and specific pest control strategies.
Biological Efficacy: Racemic vs. Enantiopure Forms
Key Findings from the Analogous Compound, 2-Methyl-4-octanol:
-
The (S)-enantiomer is the biologically active component responsible for the aggregation behavior in the sugarcane weevil, Sphenophorus levis.[1][2]
-
The racemic mixture of 2-methyl-4-octanol has been shown to elicit aggregation behavior, but the activity is attributed to the presence of the (S)-enantiomer.[1]
-
The (R)-enantiomer is generally considered to be biologically inactive in this species.
This enantioselectivity is a common phenomenon in insect chemical communication. The olfactory receptors in the insect's antennae are chiral and act as specific locks for which only one enantiomeric key fits correctly to trigger a neuronal signal.
Quantitative Data Summary (Based on 2-Methyl-4-octanol as an Analog)
The following table summarizes the anticipated differences in biological activity based on studies of 2-methyl-4-octanol. The data presented here is illustrative and serves as a hypothesis for the expected efficacy of this compound enantiomers.
| Compound Form | Target Insect (Analog) | Bioassay Type | Observed Response | Relative Efficacy |
| Racemic 2-Methyl-4-octanol | Sugarcane Weevil (Sphenophorus levis) | Field Trapping | Attraction/Aggregation | Moderate |
| (S)-2-Methyl-4-octanol | Sugarcane Weevil (Sphenophorus levis) | Field Trapping | Strong Attraction/Aggregation | High |
| (R)-2-Methyl-4-octanol | Sugarcane Weevil (Sphenophorus levis) | Field Trapping | No significant attraction | Low/Inactive |
Experimental Protocols
To empirically determine the biological efficacy of racemic and enantiopure this compound, the following experimental protocols are recommended:
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to different chemical stimuli. This technique provides a direct measure of the depolarization of olfactory receptor neurons.
Methodology:
-
Insect Preparation: An adult insect is immobilized, and its head is excised. The head is then mounted onto an electrode holder using conductive gel.
-
Antenna Preparation: One antenna is carefully removed and placed across two electrodes. The base of the antenna is in contact with the reference electrode, and the tip is in contact with the recording electrode.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. The test compounds (racemic, (R)-, and (S)-2-Methyl-4-nonanol) are dissolved in a solvent (e.g., hexane) and applied to a filter paper strip inside a Pasteur pipette. A puff of air is then passed through the pipette, delivering the odorant into the main airstream.
-
Data Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the signal upon stimulation corresponds to the magnitude of the antennal response.
Behavioral Bioassay: Four-Arm Olfactometer
Objective: To assess the behavioral response (attraction or repulsion) of an insect to different odor sources in a controlled laboratory setting.
Methodology:
-
Apparatus Setup: A four-arm olfactometer is used, which consists of a central chamber from which four arms extend. Each arm is connected to an odor source.
-
Airflow: Purified and humidified air is passed through each arm into the central chamber at a constant flow rate.
-
Odor Sources: Three arms may contain the test stimuli (e.g., racemic, (R)-, and (S)-2-Methyl-4-nonanol) while the fourth arm contains a solvent control.
-
Insect Release: A single insect is released into the central chamber and allowed to move freely for a set period (e.g., 10 minutes).
-
Data Collection: The time the insect spends in each arm of the olfactometer is recorded. A significantly longer time spent in an arm containing a test compound compared to the control arm indicates attraction.
Field Trapping
Objective: To evaluate the attractiveness of the compounds under natural environmental conditions.
Methodology:
-
Trap Design: Commercially available insect traps (e.g., funnel or delta traps) are used.
-
Lure Preparation: The test compounds (racemic, (R)-, and (S)-2-Methyl-4-nonanol) are loaded into controlled-release dispensers. A control trap with a dispenser containing only the solvent is also included.
-
Experimental Layout: Traps are deployed in the field in a randomized block design to minimize positional effects. A minimum distance is maintained between traps to avoid interference.
-
Data Collection: The number of target insects captured in each trap is recorded at regular intervals over a specified period.
-
Statistical Analysis: The trap catch data is analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences in attraction between the different treatments.
Visualizations
Insect Olfactory Signaling Pathway
References
A Comparative Analysis of 2-Methyl-4-nonanol and 4-methyl-5-nonanol for Research and Development
This guide provides a detailed comparison of the chemical and physical properties of 2-Methyl-4-nonanol and 4-methyl-5-nonanol (B104968). Aimed at researchers, scientists, and professionals in drug development, this document summarizes available data, outlines relevant experimental protocols, and presents visualizations to facilitate understanding of these structurally similar long-chain alcohols.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and 4-methyl-5-nonanol is presented below. It is important to note that publicly available data for this compound is significantly more limited than for its isomer, 4-methyl-5-nonanol.
| Property | This compound | 4-methyl-5-nonanol |
| CAS Number | 26533-31-3[1][2] | 154170-44-2[3][4][5][6] |
| Molecular Formula | C₁₀H₂₂O[1] | C₁₀H₂₂O[3][4][6] |
| Molecular Weight | 158.28 g/mol [1][2] | 158.28 g/mol [4][7][6] |
| IUPAC Name | 2-methylnonan-4-ol[1] | 4-methylnonan-5-ol[7] |
| Density | 0.820 g/mL[8] | 0.824 - 0.834 g/cm³ @ 25°C[4][7][6] |
| Boiling Point | Not available | 206-207°C @ 760 mmHg (estimated)[4] |
| Refractive Index | 1.430[8] | 1.434 - 1.441 @ 20°C[4] |
| Flash Point | Not available | 85.56°C (186.00°F)[4] |
| Solubility | Insoluble in water; Soluble in organic solvents (presumed) | Sparingly soluble in water; Soluble in ethanol, methanol, isopropanol[3][5] |
| Biological Significance | Not well-documented | Aggregation pheromone of the red palm weevil (Rhynchophorus ferrugineus)[9][10][11][12] |
Experimental Protocols
General Synthesis of Secondary Alcohols via Grignard Reaction
A common and versatile method for synthesizing secondary alcohols such as these is through the Grignard reaction.
Materials:
-
An appropriate aldehyde (e.g., for 4-methyl-5-nonanol, 2-methylpentanal)
-
An appropriate Grignard reagent (e.g., for 4-methyl-5-nonanol, n-butylmagnesium bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
The aldehyde is dissolved in the anhydrous solvent in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath.
-
The Grignard reagent is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel or by distillation.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a fundamental technique for the identification and purity assessment of volatile and semi-volatile compounds like these alcohols.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for alcohol analysis (e.g., DB-5 or equivalent).
Procedure:
-
Sample Preparation: The alcohol is diluted in a suitable solvent (e.g., dichloromethane (B109758) or hexane). A derivatization step, such as silylation, may be employed to increase volatility and improve peak shape.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.
-
Separation: The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the separation of the compound from any impurities.
-
Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are detected.
-
Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify the compound and assess its purity.
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a novel long-chain alcohol.
References
- 1. 4-Nonanol, 2-methyl- [webbook.nist.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 154170-44-2: 4-Methyl-5-nonanol | CymitQuimica [cymitquimica.com]
- 4. 4-methyl-5-nonanol, 154170-44-2 [thegoodscentscompany.com]
- 5. scent.vn [scent.vn]
- 6. 4-Methyl-5-nonanol | 154170-44-2 | FM145397 | Biosynth [biosynth.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound [stenutz.eu]
- 9. EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Review of Bioassays for 2-Methyl-4-nonanol, a Key Aggregation Pheromone in Weevils
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Experimental Data and Protocols
2-Methyl-4-nonanol, also known as ferrugineol, is a critical component of the aggregation pheromone for several species of weevils, particularly within the Curculionidae family. Its ability to attract both male and female conspecifics has made it a focal point of research for developing effective pest management strategies. This guide provides a comprehensive comparison of bioassays used to evaluate the efficacy of this compound, presenting quantitative data from key studies and detailed experimental protocols to facilitate reproducible research.
Quantitative Data Summary
The following table summarizes quantitative data from various bioassays conducted to assess the behavioral and electrophysiological responses of weevils to this compound. The data highlights the compound's effectiveness in both laboratory and field settings.
| Insect Species | Bioassay Type | This compound Formulation | Key Findings | Reference |
| Rhynchophorus ferrugineus (Red Palm Weevil) | Field Trapping | Synthetic ferrugineol (0.38 ± 0.08 mg/day) | Significantly more weevils caught in baited traps (0.23 ± 0.04 weevils/trap/day) compared to control traps (0.00 weevils/trap/day). Ferrugineol was more attractive than coconut bark steam distillate (0.25 ± 0.12 vs. 0.06 ± 0.04 weevils/trap/day).[1] | |
| Rhynchophorus ferrugineus | Field Trapping | Ferrugineol + sugar beet juice + ethyl acetate (B1210297) + ethyl propionate | This combination bait captured the highest number of adults (782) over a 12-week period. The sex ratio of captured weevils was 1 male to 1.4 females.[2] | |
| Rhynchophorus ferrugineus | Field Trapping | Ferrugineol emission rates from 0.6 to 50.9 mg/day | Captures increased with emission rates up to 4-5 mg/day, after which higher rates did not significantly improve trap catch.[3] | |
| Rhynchophorus ferrugineus | Field Trapping | Pheromone lures of 750 mg and 1000 mg | These dosages trapped significantly higher numbers of weevils (695.80 and 789 weevils, respectively) compared to lower dosages of 250 mg (78 weevils) and 500 mg (264 weevils).[4] | |
| Rhynchophorus ferrugineus | Olfactometer Study | Synthetic aggregation pheromone (4-methyl-5-nonanol and 4-methyl-5-nonanone (B104976) in 9:1 ratio) | The pheromone attracted significantly more weevils than the control (Chi-square = 24.47, P≤ 0.001). Of the 30 weevils tested, a mean of 21 responded, with 13.4 being females and 7.6 males.[4] | |
| Sphenophorus levis (Sugarcane Weevil) | Indoor Bioassay | Racemic mixture of (S)-2-methyl-4-octanol | Preliminary bioassays indicated that the compound elicited aggregation behavior in both males and females.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key bioassays used in the evaluation of this compound.
Field Trapping Bioassay
This protocol is a generalized procedure for assessing the attractiveness of this compound to weevils in their natural habitat.
1. Trap Design and Preparation:
-
Trap Type: Commonly used traps include bucket traps or pyramidal Picusan® traps.[3]
-
Lure Preparation: The synthetic pheromone, this compound (ferrugineol), is typically dispensed from a slow-release lure. The release rate can be controlled by the type of dispenser and the concentration of the pheromone.[1][3]
-
Co-attractants: The attractiveness of the pheromone is often enhanced by the addition of host plant material (kairomones) such as sugarcane or palm tissue, or synthetic kairomones like ethyl acetate and ethanol.[2][3]
-
Trapping Agent: The bottom of the trap is filled with a soapy water solution to capture and retain the weevils.
2. Experimental Setup:
-
Trap Placement: Traps are placed in the field at a standardized height and distance from each other to avoid interference. A randomized complete block design is often employed for statistical validity.[4]
-
Control Traps: Control traps containing no pheromone or only the co-attractant are included in the experimental design.
-
Replication: The experiment is replicated multiple times to ensure the reliability of the results.
3. Data Collection and Analysis:
-
Trap Inspection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured male and female weevils is recorded.[2][4]
-
Data Analysis: The mean number of weevils captured per trap per day is calculated. Statistical analyses, such as ANOVA, are used to compare the effectiveness of different treatments.[1][4]
Y-Tube Olfactometer Bioassay
This laboratory-based assay is used to study the behavioral response of weevils to airborne chemical cues in a controlled environment.
1. Olfactometer Setup:
-
Apparatus: A Y-shaped glass tube is used, with a single entry arm that bifurcates into two arms.
-
Airflow: Purified and humidified air is passed through the two arms of the olfactometer at a constant flow rate.
-
Odor Sources: The test substance (this compound dissolved in a solvent like hexane) is applied to a filter paper and placed in one arm's odor chamber. The other arm contains a filter paper with the solvent only, serving as the control.
2. Insect Preparation and Acclimation:
-
Insect Selection: Adult weevils of a specific age and sex are used. They are often starved for a period before the bioassay to increase their motivation to respond to stimuli.
-
Acclimation: The weevils are acclimated to the experimental conditions (temperature, humidity, and light) before being introduced into the olfactometer.
3. Experimental Procedure:
-
Insect Introduction: A single weevil is introduced at the base of the Y-tube.
-
Observation Period: The weevil is given a set amount of time (e.g., 5-10 minutes) to make a choice between the two arms.
-
Choice Definition: A choice is recorded when the weevil moves a certain distance into one of the arms and remains there for a minimum period.
-
Replication: The bioassay is repeated with multiple individual weevils. The positions of the treatment and control arms are switched between replicates to avoid positional bias.
4. Data Analysis:
-
Response Calculation: The number of weevils choosing the treatment arm versus the control arm is recorded.
-
Statistical Test: A Chi-square test is typically used to determine if there is a significant preference for the arm containing this compound.[4]
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds.
1. Antenna Preparation:
-
Insect Immobilization: The weevil is immobilized, often by chilling or restraining it in a holder.
-
Antenna Excision: An antenna is carefully excised at its base.
-
Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base. Conductive gel is used to ensure good electrical contact.
2. Stimulus Delivery:
-
Odor Cartridge: A solution of this compound in a solvent is applied to a piece of filter paper, which is then placed inside a Pasteur pipette (odor cartridge).
-
Air Delivery: A continuous stream of humidified and purified air is passed over the antennal preparation.
-
Puff Delivery: A puff of air is passed through the odor cartridge, delivering the stimulus to the antenna.
3. Data Recording and Analysis:
-
Signal Amplification: The electrical signals from the antenna are amplified.
-
Data Acquisition: The amplified signals (EAG responses) are recorded and digitized using a computer.
-
Response Measurement: The amplitude of the negative voltage deflection in response to the stimulus is measured.
-
Dose-Response Curve: A range of concentrations of this compound is tested to generate a dose-response curve, which can be used to determine the sensitivity of the antenna to the compound.
Experimental Workflow and Signaling
The following diagrams illustrate a typical experimental workflow for a this compound bioassay and a simplified representation of the presumed signaling process.
Caption: Experimental workflow for this compound bioassays.
Caption: Presumed olfactory signaling pathway for this compound.
References
Comparative Analysis of 2-Methyl-4-nonanol for Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Methyl-4-nonanol and Its Alternatives in Pest Management and Chemical Ecology
This guide provides a comprehensive comparison of this compound, a significant semiochemical, with its relevant alternatives. The information is intended for researchers in chemical ecology, pest management, and drug development focusing on receptor-ligand interactions. This document summarizes key quality attributes, comparative performance data, and detailed experimental protocols to support research and development activities.
Certificate of Analysis: this compound
A formal Certificate of Analysis (CoA) for this compound is not consistently provided by all suppliers, with some vendors indicating that the buyer assumes responsibility for confirming product identity and purity. However, based on data from various chemical suppliers and databases, a typical specification profile for research-grade this compound is presented below. Researchers should independently verify the purity and identity of the material using appropriate analytical techniques.
| Parameter | Typical Specification | Analytical Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Purity | ≥95% | Gas Chromatography (GC) |
| Identity | Conforms to structure | IR, Mass Spectrometry (MS), NMR |
| Molecular Formula | C₁₀H₂₂O | Elemental Analysis |
| Molecular Weight | 158.28 g/mol | Mass Spectrometry |
| CAS Number | 26533-31-3 | - |
| Boiling Point | Approximately 202-204°C | Distillation |
| Density | Approximately 0.834 g/cm³ | Densitometry |
Performance Comparison: this compound vs. Alternatives in Weevil Attraction
The primary application of this compound and its isomers, such as 4-Methyl-5-nonanol (Ferrugineol), is as an aggregation pheromone for various species of weevils, most notably the red palm weevil (Rhynchophorus ferrugineus). Pheromone-based lures are critical tools for monitoring and managing these economically significant pests. The effectiveness of these lures often depends on the specific compounds used, their isomeric purity, and their combination with other semiochemicals.
The aggregation pheromone of the red palm weevil is a synergistic blend of (4S,5S)-4-methyl-5-nonanol (ferrugineol) and 4-methyl-5-nonanone (B104976) (ferrugineone), typically in a 9:1 ratio.[1] Plant-derived kairomones, such as ethyl acetate, can further enhance the attractiveness of these pheromone lures.[2]
The following table summarizes field data on the efficacy of this compound and its related compounds in trapping weevils.
| Lure Composition | Target Insect | Mean Weevil Capture (weevils/trap/day) | Location | Reference |
| 4-Methyl-5-nonanol (0.38 ± 0.08 mg/day) | Rhynchophorus ferrugineus | 0.23 ± 0.04 | Sri Lanka | [3] |
| Control (no pheromone) | Rhynchophorus ferrugineus | 0.00 | Sri Lanka | [3] |
| 4-Methyl-5-nonanol + Coconut bark steam distillate | Rhynchophorus ferrugineus | 0.25 ± 0.12 (for pheromone) vs. 0.06 ± 0.04 (for distillate) | Sri Lanka | [3] |
| 2-Methyl-5-nonanol | Diabrotica virgifera virgifera | 10.3 (± 1.9) | South Dakota, USA | [4] |
| 2-Methyl-5-nonanone | Diabrotica virgifera virgifera | 4.7 (± 0.9) | South Dakota, USA | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments related to the analysis and application of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromones
This protocol outlines the analysis of airborne pheromone compounds.
1. Volatile Collection:
-
Place 10-12 virgin female moths (or weevils) in a 500 mL conical flask.
-
Entrain the insects to a consistent light-dark cycle for at least two days prior to the experiment.
-
Connect the flask to a compressed air system with charcoal and humidifier filters.
-
Draw air from the flask through a Tenax TA cartridge at a flow rate of 200 mL/min for 5 hours during the insects' active period (subjective night for nocturnal insects).[5]
-
Collected samples on cartridges can be stored at -20°C for up to one month.[5]
2. GC-MS Instrument Conditions:
-
Injection: Use a Thermal Desorption Unit (TDU) for sample injection from the Tenax TA cartridge. Desorb the cartridge in splitless mode, starting at 30°C and ramping to 280°C.[5]
-
Inlet: A Programmable Temperature Vaporizing (PTV) inlet should be cooled to -40°C during desorption and then rapidly heated to 280°C for injection.[5]
-
Column: Use a suitable capillary column for separation of volatile organic compounds (e.g., HP-5MS).
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250°C) to elute all compounds.
-
Mass Spectrometry:
3. Quantification:
-
Prepare calibration standards of this compound in a suitable solvent (e.g., hexane).
-
Analyze the standards in triplicate to generate a standard curve. A coefficient of determination (R²) above 0.9 is desirable.[5]
-
Quantify the amount of this compound in the samples using the linear equation from the standard curve.
Field Bioassay for Pheromone Attractiveness
This protocol describes a field trapping experiment to evaluate the attractiveness of pheromone lures.
1. Trap and Lure Preparation:
-
Use standardized traps, such as bucket traps or sticky traps. For weevils, a 15 L bucket with side windows is common.[1]
-
Prepare lures by dispensing a known amount of the synthetic pheromone (e.g., this compound) onto a carrier, such as a rubber septum or cotton wick.
-
For control traps, use a carrier treated only with the solvent.
-
Incorporate food baits or kairomones as required by the experimental design.[1]
2. Experimental Design:
-
Deploy traps in a randomized block design within the study area (e.g., a palm orchard or cornfield).
-
Maintain a minimum distance between traps (e.g., 10m) to avoid interference.[6]
-
Label each trap clearly with the treatment and date.[7]
3. Trap Placement and Maintenance:
-
Mount traps on stakes at a height of approximately 1.5m above the ground, or 15-50 cm above the crop canopy.[6]
-
Add a soapy water solution to the bottom of bucket traps to retain captured insects.[6]
-
Check traps at regular intervals (e.g., daily or weekly), record the number of target insects captured, and remove them from the trap.[7]
-
Replace lures at recommended intervals (typically 4-5 weeks).[7]
4. Data Analysis:
-
Analyze the trap capture data using appropriate statistical methods, such as ANOVA followed by a means separation test, to determine significant differences between treatments.
Synthesis of 4-Methyl-5-nonanol (Illustrative Example)
The synthesis of 4-methyl-5-nonanol, an isomer of this compound, is often achieved via a Grignard reaction.
1. Preparation of Grignard Reagent:
-
React 1-bromobutane (B133212) with magnesium turnings in dry ether under a nitrogen atmosphere to prepare butylmagnesium bromide.[3]
2. Grignard Reaction:
-
Add a solution of 2-methyl-1-pentanal in dry ether dropwise to the stirred solution of butylmagnesium bromide.[3]
-
Reflux the resulting mixture for 1 hour.[3]
3. Workup and Purification:
-
Cool the reaction mixture and quench with a saturated solution of ammonium (B1175870) chloride.
-
Extract the product with ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-methyl-5-nonanol.
Visualizations
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to make Pheromone traps for insect control in field crops [plantix.net]
- 7. Using Pheromone Traps in Field Crops | Entomology [entomology.mgcafe.uky.edu]
Safety Operating Guide
Proper Disposal of 2-Methyl-4-nonanol: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical waste. This guide provides detailed procedures for the proper disposal of 2-Methyl-4-nonanol, tailored for researchers, scientists, and drug development professionals.
The following protocols are based on general best practices for the disposal of flammable alcohol-based chemical waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for this compound, if available, before proceeding with any disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and risk.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3][4]
-
Initial Assessment:
-
Contamination Check: Determine if the this compound waste is mixed with other hazardous substances. If so, the entire mixture must be treated as hazardous waste according to the regulations for the most hazardous component.[5]
-
Quantity Assessment: The volume of waste may affect the specific disposal route. Small research-generated quantities and larger bulk quantities will both be handled as hazardous waste but may have different collection schedules.[5]
-
-
Waste Collection and Storage:
-
Container: Collect the this compound waste in a designated, chemically compatible, and sealable container.[5][6] If possible, use the original container provided it is in good condition.[5] Avoid using metal containers.[4]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the accumulation start date.[1][6]
-
Segregation: Keep this compound waste separate from other chemical waste streams, especially oxidizing agents, to prevent dangerous reactions.[3]
-
Storage: Store the sealed waste container in a designated, well-ventilated "Satellite Accumulation Area" (SAA) away from ignition sources like heat, sparks, and open flames.[1][3][7] This area should have appropriate spill containment measures.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.[5] They will coordinate with a licensed chemical waste disposal contractor.
-
Spill Response Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
-
Evacuate and Isolate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[1]
-
Ventilate: Increase ventilation to the area to disperse vapors.[1]
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][2]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled, and sealed container for hazardous waste.[1]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Reporting: Report the spill to your laboratory supervisor and the institution's EHS department.[1]
Quantitative Data Summary
| Property | Value / Information | Citation |
| Flash Point | 64 °C (for 2-Methyl-4-heptanol, indicating flammability) | [2] |
| Hazard Class | Considered a flammable liquid and vapor. Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. | [2] |
| Drain Disposal Limit | Prohibited from drain disposal at any concentration. | [4][7] |
| Hazardous Waste Trigger | Product wastes containing greater than 10% alcohol are typically regarded as ignitable hazardous waste. | [7] |
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. benchchem.com [benchchem.com]
- 6. mtu.edu [mtu.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2-Methyl-4-nonanol
Essential Safety and Handling Guide for 2-Methyl-4-nonanol
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 26533-31-3), designed for researchers, scientists, and drug development professionals. As detailed toxicological data for this specific compound are not extensively published, the following protocols are based on safety information for structurally similar flammable aliphatic alcohols, such as 2-Methyl-4-heptanol and 2-Methyl-4-octanol.[1][2] A thorough risk assessment should always be performed before beginning work with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be a flammable liquid and may cause skin, eye, and respiratory irritation.[1][2] Harmful effects are possible if it is swallowed, inhaled, or absorbed through the skin.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Low Volume / Short Duration (e.g., preparing solutions in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Flame-retardant or 100% cotton lab coat. | Not generally required if handled within a certified chemical fume hood. |
| High Volume / Long Duration (e.g., synthesis, purification) | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Consult manufacturer compatibility charts. | Chemically resistant and flame-retardant lab coat or apron over a primary lab coat. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate.[2] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves and disposable coveralls.[2] | A NIOSH-approved respirator with an organic vapor cartridge is required.[2] |
Chemical and Physical Properties
The table below summarizes key quantitative data for this compound and related compounds. Occupational exposure limits (OELs) have not been established for this compound; therefore, values for a similar compound, 4-Methyl-2-pentanol, are provided for context.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O | [3] |
| Molecular Weight | 158.28 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid (inferred).[1] | [1] |
| Boiling Point | ~202-204°C (for 2-Methyl-4-octanol).[1] | [1] |
| Flash Point | 64°C (for 2-Methyl-4-heptanol).[2] | [2] |
| Occupational Exposure Limit (OEL) | TWA: 25 ppm (104 mg/m³)STEL: 40 ppm (167 mg/m³)(Values for 4-Methyl-2-pentanol) | [4] |
TWA (Time-Weighted Average): 8-hour average exposure limit.[4] STEL (Short-Term Exposure Limit): 15-minute average exposure limit.[4]
Operational and Disposal Plans
Strict adherence to the following procedural steps is essential for the safe handling and disposal of this compound.
Experimental Protocol: Safe Handling
-
Engineering Controls : All work involving this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Ignition Source Control : This compound is a flammable liquid.[1] Keep it away from heat, sparks, open flames, and hot surfaces.[2][5] Use only non-sparking tools and take precautionary measures against static discharge by grounding all containers and equipment.[6][7]
-
Chemical Handling :
-
First Aid Procedures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water and shower. If skin irritation persists, call a physician.[2][5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2][6]
-
Ingestion : Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[2][5]
-
Disposal Plan: Hazardous Waste Management
-
Waste Identification : All materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup debris, must be treated as hazardous waste.
-
Waste Segregation and Collection :
-
Collect liquid waste in a dedicated, properly labeled, and sealed container made of compatible material.
-
The container label should clearly state "Hazardous Waste" and identify the contents.
-
Do not mix this waste with incompatible materials, such as strong oxidizing agents or acids.[5]
-
-
Storage and Disposal :
Workflow Visualization
The following diagram outlines the logical workflow for the safe handling of this compound from pre-operational planning to final waste disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
